9-Chloro-9-phenylxanthene
Description
Structure
3D Structure
Properties
IUPAC Name |
9-chloro-9-phenylxanthene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO/c20-19(14-8-2-1-3-9-14)15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGMODSTGYKJDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195288 | |
| Record name | 9-Chloro-9-phenyl-9H-xanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42506-03-6 | |
| Record name | 9-Chloro-9-phenyl-9H-xanthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42506-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Chloro-9-phenyl-9H-xanthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042506036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Chloro-9-phenyl-9H-xanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-chloro-9-phenyl-9H-xanthene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-CHLORO-9-PHENYL-9H-XANTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DJX63N6JH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
9-Chloro-9-phenylxanthene chemical and physical properties
An In-Depth Technical Guide to 9-Chloro-9-phenylxanthene
Introduction
This compound, also widely known by the trivial name Pixyl chloride, is a tricyclic organic compound of significant interest in synthetic chemistry.[1][2] Its molecular framework consists of a central xanthene ring system substituted with a chlorine atom and a phenyl group at the 9-position. This unique structure renders it a valuable reagent, primarily for its role as a precursor to the 9-phenylxanthyl (pixyl or Px) protecting group. The pixyl group is particularly useful for the protection of primary alcohols, offering distinct advantages in multistep organic syntheses.[3][4] This guide provides a comprehensive overview of the core chemical and physical properties, synthesis, reactivity, applications, and safety considerations for this compound, tailored for researchers and professionals in chemistry and drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Pixyl chloride, 9-Phenylxanthyl chloride | [1][3][5] |
| CAS Number | 42506-03-6 | [2][3] |
| Molecular Formula | C₁₉H₁₃ClO | [1][5] |
| Molecular Weight | 292.76 g/mol | [3][5] |
| Appearance | Solid | [3][6] |
| Melting Point | 102-106 °C (lit.) | [3][6] |
| Boiling Point | 387.1 ± 42.0 °C (Predicted) | [6] |
| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in chloroform (25 mg/mL) | [3][6] |
Molecular Identifiers:
Synthesis, Reactivity, and Applications
Conceptual Synthesis
This compound is typically prepared from its corresponding alcohol, 9-phenylxanthen-9-ol. The synthesis involves the substitution of the hydroxyl group with a chloride, which can be achieved using various chlorinating agents such as thionyl chloride or acetyl chloride.[4] Conversely, the primary impurity found in samples of this compound is often 9-phenylxanthen-9-ol, formed via hydrolysis.[4]
Caption: Synthesis and Hydrolysis of this compound.
Core Reactivity: The Pixyl Protecting Group
The principal application of this compound stems from its reactivity as an electrophile. The carbon at the 9-position is susceptible to nucleophilic attack, and the chloride ion is an excellent leaving group. This facilitates the reaction with primary alcohols (ROH) to form a pixyl ether. This reaction is the basis for using the 9-phenylxanthyl (pixyl) group as a protecting group for alcohols.[4]
The pixyl group offers a key advantage: it can be cleaved under specific, mild conditions, often photochemically, allowing for deprotection without affecting other sensitive functional groups in the molecule.[3]
Caption: Protection of a primary alcohol using this compound.
Verified Application
A documented use of this compound is in the multi-step synthesis of complex organic molecules. For instance, it was employed in the preparation of (1S,5S,6R,8S)-6-[(allyloxycarbonyl)oxy]-5-(trifluoroacetamido)-8-[9′-(9′-phenylxanthenyl)oxy]-2-oxabicyclo(3.2.1)octane, highlighting its utility in protecting a key alcohol functional group during a complex synthetic sequence.[3][4]
Experimental Protocols
Purification of this compound
A common impurity in this compound is its hydrolysis product, 9-hydroxy-9-phenylxanthene (9-phenylxanthen-9-ol).[4][8] The following protocol, adapted from established chemical literature, can be used for purification.[4]
Objective: To remove the 9-hydroxy-9-phenylxanthene impurity.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 10g of the impure this compound in 50mL of chloroform.
-
Reagent Addition: Add 1mL of redistilled acetyl chloride to the suspension.
-
Reflux: Gently heat the mixture to reflux. Continue heating until the evolution of HCl gas ceases. This indicates the conversion of the alcohol impurity back to the desired chloro derivative.
-
Solvent Removal: Remove the chloroform solvent by rotary evaporation. The intermediate product is a hydrochloride salt.
-
HCl Removal: Add benzene to the residue and heat. The hydrochloride will decompose, releasing HCl gas.
-
Crystallization: Add petroleum ether to the benzene solution to induce crystallization. The product will precipitate as prisms.
-
Drying: Collect the crystals by filtration and dry them thoroughly to remove the solvent. The final product should be the purified, benzene-free this compound.[4]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry place.[3]
-
In case of exposure:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion/Inhalation: Move to fresh air. Seek medical attention if any symptoms develop.
-
Caption: Recommended safe handling workflow for this compound.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 170655, 9-Chloro-9-phenyl-9H-xanthene. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 9-CHLORO-9-PHENYL-9H-XANTHENE. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 9-Chloro-9-phenyl-9H-xanthene. Retrieved from [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69744, 9-Chloroanthracene. Retrieved from [Link]
-
FDA Global Substance Registration System. (n.d.). 9-CHLORO-9-PHENYL-9H-XANTHENE. Retrieved from [Link]
-
InfochemsDB. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68997, 9-Phenylxanthen-9-ol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 9-chloroanthracene. Retrieved from [Link]
-
Chemical Reviews. (2021). 9-Borafluorenes: Synthesis, Properties, and Reactivity. Retrieved from [Link]
-
RSC Publishing. (2015). Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst. Retrieved from [Link]
-
NIST WebBook. (n.d.). 9-Chloroanthracene. Retrieved from [Link]
-
MolPort. (n.d.). 4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}-2-fluorobenzonitrile. Retrieved from [Link]
Sources
- 1. 9-Chloro-9-phenyl-9H-xanthene | C19H13ClO | CID 170655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. 9-氯-9-苯基氧杂蒽 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound CAS#: 42506-03-6 [amp.chemicalbook.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound CAS#: 42506-03-6 [m.chemicalbook.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 9-Phenylxanthen-9-ol | C19H14O2 | CID 68997 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 9-Chloro-9-phenylxanthene (CAS No. 42506-03-6): Synthesis, Reactivity, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-Chloro-9-phenylxanthene, a versatile reagent and building block in organic synthesis. With the CAS number 42506-03-6, this compound is most notably recognized as the precursor to the 9-phenylxanthyl (pixyl) protecting group, a valuable tool for the temporary modification of hydroxyl functionalities, particularly in nucleoside and carbohydrate chemistry. This document delves into the synthesis and characterization of this compound, details its application as a protecting agent, and explores the broader pharmacological potential of the xanthene scaffold, offering insights for its application in drug discovery and development.
Introduction: The Xanthene Scaffold and the Significance of the 9-Chloro Substituent
The xanthene tricycle is a privileged heterocyclic system found in a variety of natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] Derivatives of xanthene are known for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4] The substitution at the 9-position of the xanthene ring system is a critical determinant of its chemical reactivity and biological function.[5] this compound, also known as pixyl chloride, is a key derivative that serves as an efficient reagent for the introduction of the 9-phenylxanthyl (pixyl) protecting group.[6] The presence of the chlorine atom at the tertiary benzylic-like position renders the molecule highly susceptible to nucleophilic substitution, forming a stable carbocation intermediate, which is the basis for its utility as a protecting group.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 42506-03-6 | |
| Molecular Formula | C₁₉H₁₃ClO | |
| Molecular Weight | 292.76 g/mol | |
| Melting Point | 102-106 °C | |
| Appearance | White to tan powder or crystals | |
| Solubility | Soluble in chloroform (25 mg/mL) |
Spectroscopic Characterization:
The identity and purity of this compound are confirmed through standard spectroscopic techniques. Representative data are referenced below.[2]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the protons of the phenyl and xanthene ring systems.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display a characteristic signal for the quaternary carbon atom bonded to chlorine (C9) in the downfield region, in addition to the signals for the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=C stretching vibrations, and the C-O-C stretching of the ether linkage in the xanthene core. The C-Cl stretching vibration is typically observed in the fingerprint region.[7][8]
Synthesis and Purification
This compound is most commonly synthesized from its corresponding alcohol, 9-phenylxanthen-9-ol. The reaction involves the substitution of the hydroxyl group with a chloride, often using an acyl chloride like acetyl chloride. This method is efficient and also serves as a purification strategy to remove any unreacted starting material.[6]
Synthesis of the Precursor: 9-Phenylxanthen-9-ol
The precursor, 9-phenylxanthen-9-ol, can be prepared via a Grignard reaction between xanthone and phenylmagnesium bromide.
Conversion to this compound: A Detailed Protocol
The following protocol is based on the established method of converting a tertiary alcohol to the corresponding chloride using acetyl chloride.[6]
Materials:
-
9-Phenylxanthen-9-ol
-
Chloroform (CHCl₃), anhydrous
-
Acetyl chloride (CH₃COCl), redistilled
-
Petroleum ether
-
Benzene (use with extreme caution in a well-ventilated fume hood)
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10 g of 9-phenylxanthen-9-ol in 50 mL of anhydrous chloroform.
-
Addition of Acetyl Chloride: Add 1 mL of freshly redistilled acetyl chloride to the suspension.
-
Reaction: Gently heat the mixture to boiling. The reaction is complete when the evolution of hydrogen chloride (HCl) gas ceases. This can be monitored by holding a piece of moist blue litmus paper near the top of the condenser, which will turn red in the presence of acidic vapors.
-
Workup and Purification: a. Cool the reaction mixture to room temperature and evaporate the chloroform under reduced pressure. The residue is the hydrochloride salt of the product. b. To the residue, add a minimal amount of benzene and gently heat to drive off the remaining HCl. c. Add petroleum ether to the benzene solution to induce crystallization. The product will precipitate as prisms, which may contain solvated benzene. d. Collect the crystals by vacuum filtration and dry them under vacuum to obtain the pure, solvent-free this compound.[6]
Reactivity and Application as a Protecting Group
The primary application of this compound is in the protection of hydroxyl groups. The resulting 9-phenylxanthyl (pixyl) ether is stable to a range of reaction conditions but can be cleaved under specific, often mild, conditions.
The Pixyl (Px) Protecting Group
The pixyl group is particularly useful for the protection of primary alcohols. Its bulkiness can provide steric hindrance, and its chromophoric nature can aid in the visualization of compounds during chromatography.
Experimental Protocol: Protection of a Primary Alcohol
This generalized protocol illustrates the use of this compound for the protection of a primary alcohol, such as in a nucleoside.
Materials:
-
Substrate containing a primary alcohol (e.g., a 5'-hydroxyl of a nucleoside)
-
This compound
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Protocol:
-
Reaction Setup: Dissolve the alcohol-containing substrate in anhydrous pyridine or a mixture of anhydrous DCM and pyridine.
-
Addition of Pixyl Chloride: Add a slight excess (1.1-1.5 equivalents) of this compound to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: a. Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution to remove excess acid. b. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the pixylated product.
Deprotection of the Pixyl Group
The pixyl group can be cleaved under various conditions, including mild acidic treatment or photolysis, offering orthogonality to other protecting groups. The specific conditions for deprotection will depend on the nature of the substrate and the other functional groups present. For photolytic cleavage, irradiation at wavelengths around 300-350 nm is often employed.[9]
Relevance in Drug Discovery and Development
The xanthene scaffold is a recurring motif in compounds with significant pharmacological activity. The introduction of a chlorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its pharmacokinetic profile and biological activity.
Anticancer and Cytotoxic Potential
Numerous studies have demonstrated the cytotoxic effects of xanthene derivatives against various cancer cell lines.[1][9][10] For instance, certain substituted 9-hydroxy-9-aryl-9H-xanthenes have shown IC₅₀ values in the micromolar range against cell lines such as DU-145 (prostate), MCF-7 (breast), and HeLa (cervical).[1][10] The mechanism of action is often distinct from that of related intercalating agents, potentially involving non-planar interactions with biological targets.[1] While direct studies on the anticancer activity of this compound are not widely reported, its structural similarity to these active compounds suggests it could serve as a valuable intermediate for the synthesis of novel anticancer agents.
Antimicrobial Properties
Halogenated xanthenes have been shown to possess significant antimicrobial properties.[11] Their mechanism of action can involve photooxidation, leading to the generation of reactive oxygen species that are detrimental to bacteria.[11] Halogenation, in general, has been a successful strategy in the development of potent antibacterial agents.[12] The presence of the chloro group in this compound makes its derivatives interesting candidates for investigation as novel antimicrobial agents, particularly in the context of rising antibiotic resistance.[13]
Modulation of Signaling Pathways
Some xanthene derivatives have been identified as modulators of key cellular signaling pathways. For example, certain xanthene-9-carboxylic acid derivatives have been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which is a target for the treatment of metabolic diseases like type 2 diabetes.[3] This highlights the potential of the xanthene scaffold to be elaborated into molecules that can selectively interact with important biological targets.
Conclusion
This compound is a valuable and versatile chemical entity. Its primary role as the precursor to the pixyl protecting group is well-established, providing a reliable method for the temporary masking of hydroxyl groups in complex synthetic endeavors. Beyond this synthetic utility, the inherent biological potential of the xanthene scaffold, coupled with the modulating effects of halogenation, positions this compound as an attractive starting point for the design and synthesis of novel therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective application in both synthetic and medicinal chemistry research.
References
- Giri, R., Goodell, J. R., Xing, C., Benoit, A., Kaur, H., Hiasa, H., & Ferguson, D. M. (2010). Synthesis and cancer cell cytotoxicity of substituted xanthenes. Bioorganic & Medicinal Chemistry, 18(4), 1456–1463.
- Giri, R., Goodell, J. R., Xing, C., Benoit, A., Kaur, H., Hiasa, H., & Ferguson, D. M. (2010). Synthesis and cancer cell cytotoxicity of substituted xanthenes. Experts@Minnesota.
- Waite, M., & Yousef, A. E. (2009). Antimicrobial Properties of Hydroxyxanthenes. In Food Microbiology (pp. 45-56).
- Giri, R., Goodell, J. R., Xing, C., Benoit, A., Kaur, H., Hiasa, H., & Ferguson, D. M. (2010). Synthesis and cancer cell cytotoxicity of substituted xanthenes.
- Misetic, A., & Boyd, M. K. (1998). S-pixyl Analogues as Photocleavable Protecting Groups for Nucleosides. PubMed.
- Nirwan, S. A., Kadam, M. S., Shinde, S. A., Jawale, V. S., & Dhanmane, S. A. (2022). Exploring the Potential of Xanthene Derivatives in Medicinal Chemistry: A Review.
-
PubChem. (n.d.). 9-Chloro-9-phenyl-9H-xanthene. Retrieved from [Link]
- Gunjegaonkar, R. S., & Asnani, A. J. (2018). REVIEW ON MEDICINAL IMPORTANCE OF XANTHENE DERIVATIVES. International Journal of Research in Pharmacy and Chemistry.
-
Organic Syntheses. (n.d.). 4-acetyl-gamma-pyrone. Retrieved from [Link]
- Tuncbilek, M., Kiper, T., Altan, A., & Ertan, R. (2009).
- Wakamatsu, K., Abe, N., & Ojika, M. (2006). Potent Antibacterial Activity of Halogenated Compounds Against Antibiotic-Resistant Bacteria. PubMed.
- Bachmann, W. E. (1931). Triphenylchloromethane. Organic Syntheses, 11, 108.
- Pellosi, D., et al. (2016). The photobactericidal activity of xanthene derivatives against Escherichia coli and Staphylococcus aureus.
- Costa, S. S., Viveiros, M., & Amaral, L. (2018).
- Lubell, W. D., & Rapoport, H. (1991). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. NIH.
-
Reich, H. J. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]
-
MDPI. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 9-chloroanthracene. Retrieved from [Link]
-
Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 9-acetylanthracene. Retrieved from [Link]
- Wang, Z., et al. (2020). Photoinduced Deprotection of Tetrahydropyranyl Ethers with High Selectivity and Ultrahigh Efficiency.
- Sharma, G. V. M., et al. (2004). ChemInform Abstract: Highly Efficient and Selective Deprotection Method for Prenyl, Geranyl, and Phytyl Ethers and Esters Using Borontrifluoride-Etherate.
Sources
- 1. Synthesis and cancer cell cytotoxicity of substituted xanthenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-Chloro-9-phenyl-9H-xanthene | C19H13ClO | CID 170655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijrpc.com [ijrpc.com]
- 4. Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. This compound CAS#: 42506-03-6 [amp.chemicalbook.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. compoundchem.com [compoundchem.com]
- 9. researchgate.net [researchgate.net]
- 10. experts.umn.edu [experts.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Xanthene Derivatives Targeting Bacterial Efflux Pumps, Quorum-Sensing, and Biofilm Formation | MDPI [mdpi.com]
An In-Depth Technical Guide to 9-Chloro-9-phenylxanthene (Pixyl Chloride) for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-Chloro-9-phenylxanthene, a valuable reagent in modern organic synthesis, particularly in the realm of nucleoside and peptide chemistry. Commonly known as Pixyl chloride, this compound serves as the precursor to the 9-phenylxanthyl (pixyl or Px) protecting group. This document delves into the IUPAC nomenclature, detailed synthesis protocols, thorough spectroscopic characterization, and the mechanistic intricacies of its application as a protective agent. Furthermore, it offers a comparative analysis against other prevalent protecting groups, such as trityl (Trt) and fluorenylmethyloxycarbonyl (Fmoc), to highlight its unique advantages in specific synthetic contexts. This guide is intended to be a critical resource for researchers, scientists, and professionals in drug development, providing the technical accuracy and field-proven insights necessary for its effective utilization.
Introduction and IUPAC Nomenclature
This compound is a heterocyclic organic compound with the molecular formula C₁₉H₁₃ClO.[1] Its structure consists of a central xanthene core, substituted with a phenyl group and a chlorine atom at the 9-position.
The definitive IUPAC name for this compound is 9-Chloro-9-phenyl-9H-xanthene .[1]
It is widely recognized by its trivial name, Pixyl chloride , which is derived from the corresponding protecting group it forms, the 9-phenylxanthyl (pixyl) group . Other synonyms include 9-phenylxanthyl chloride.[1]
The pixyl group has emerged as a crucial tool in the synthesis of complex biomolecules, offering distinct advantages in terms of acid lability and the physical properties it confers upon protected substrates. This guide will explore these aspects in detail, providing the reader with a robust understanding of this important synthetic tool.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the commercially available xanthone. The overall synthetic workflow involves a Grignard reaction to introduce the phenyl group, followed by a chlorination step.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 9-Phenylxanthen-9-ol
The initial step involves the nucleophilic addition of a phenyl group to the carbonyl carbon of xanthone using a Grignard reagent, phenylmagnesium bromide.
Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with xanthone and anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Phenylmagnesium bromide (typically a 3 M solution in diethyl ether) is added dropwise to the stirred solution of xanthone at room temperature. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the consumption of xanthone is complete.
-
Workup: The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 9-phenylxanthen-9-ol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 9-phenylxanthen-9-ol as a white solid.
Step 2: Synthesis of this compound
The final step is the conversion of the tertiary alcohol, 9-phenylxanthen-9-ol, to the corresponding chloride using a chlorinating agent. Acetyl chloride is a commonly used reagent for this transformation as it is effective and the byproducts are volatile.
Experimental Protocol:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 9-phenylxanthen-9-ol and a non-polar solvent such as toluene or dichloromethane.
-
Chlorination: Acetyl chloride is added to the stirred suspension at room temperature. The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by the evolution of HCl gas and by TLC.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude this compound is then purified by recrystallization from a solvent such as hexane or a mixture of hexane and ethyl acetate to yield the final product as a crystalline solid. A key impurity at this stage is any unreacted 9-hydroxy-9-phenylxanthene. Boiling the crude product in chloroform with a small amount of redistilled acetyl chloride can help to convert this impurity to the desired chloride.
Spectroscopic Characterization
Thorough spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the xanthene and phenyl moieties. The protons on the xanthene ring typically appear as a complex multiplet in the aromatic region.
¹³C NMR Spectroscopy: The carbon NMR spectrum is a definitive tool for structural elucidation.
| Carbon Atom | Approximate Chemical Shift (ppm) | Description |
| C-9 | ~75-85 | Quaternary carbon attached to Cl and O |
| Aromatic Carbons | ~115-155 | Multiple signals for the phenyl and xanthene rings |
Note: The exact chemical shifts can vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the absence of a broad O-H stretching band (which would be present in the precursor, 9-phenylxanthen-9-ol) and the presence of characteristic absorptions for the aromatic C-H and C=C bonds, as well as the C-O-C ether linkage of the xanthene core.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3050-3100 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-O-C (Ether) | Asymmetric Stretching | 1200-1250 |
| C-Cl | Stretching | 700-800 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₉H₁₃ClO), the expected molecular weight is approximately 292.76 g/mol .[1] The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with a characteristic isotopic pattern for the presence of a chlorine atom (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl). Fragmentation may involve the loss of the chlorine atom to form the stable 9-phenylxanthyl cation.
The 9-Phenylxanthyl (Pixyl) Group in Organic Synthesis
The primary application of this compound is as a precursor to the pixyl (Px) protecting group, which is particularly valuable for the protection of primary alcohols.
Mechanism of Protection
The protection of an alcohol with this compound proceeds via a nucleophilic substitution reaction. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA), which serves to deprotonate the alcohol and neutralize the HCl byproduct. The mechanism involves the formation of a highly stabilized 9-phenylxanthyl carbocation as a transient intermediate, which is then trapped by the alkoxide.
Caption: Mechanism of alcohol protection using Pixyl chloride.
Mechanism of Deprotection
A key advantage of the pixyl group is its lability under mild acidic conditions. The deprotection mechanism is the reverse of the protection step, initiated by the protonation of the ether oxygen, followed by the departure of the alcohol and the formation of the stable 9-phenylxanthyl cation.
Sources
Molecular weight of 9-Chloro-9-phenylxanthene
An In-depth Technical Guide on the Core Physicochemical Properties of 9-Chloro-9-phenylxanthene
Abstract
This compound, commonly known in synthetic chemistry as Pixyl chloride, is a pivotal reagent primarily utilized for the protection of primary hydroxyl groups, particularly in the intricate field of oligonucleotide and nucleoside synthesis. Its utility stems from the stability of the resulting 9-phenylxanthen-9-yl (Pixyl) ether under various conditions and its selective removal under mild acid treatment. This guide provides a comprehensive examination of its core physicochemical properties, with a detailed focus on its molecular weight, synthesis, analytical characterization, and practical application. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers, chemists, and drug development professionals with both foundational knowledge and field-proven insights into the effective use of this compound.
Foundational Insights: The Role of this compound in Synthetic Strategy
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. The 9-phenylxanthen-9-yl (Pixyl or Px) group, introduced via this compound, has carved a niche as a valuable tool for this purpose. Its selection over other protecting groups is often dictated by its specific acid lability, which allows for orthogonal deprotection schemes in the presence of other acid-sensitive or base-labile groups. The bulky, rigid xanthene backbone provides steric hindrance that can influence the local chemical environment, a factor that can be exploited in stereoselective synthesis. Understanding its fundamental properties, starting with its precise molecular weight, is the first step toward its rational and effective application in complex synthetic campaigns.
Core Molecular and Physicochemical Profile
A precise understanding of a reagent's properties is non-negotiable for reproducible and successful experimentation. This section delineates the fundamental identifiers and characteristics of this compound.
Molecular Identity and Descriptors
For clarity and unambiguous identification in procurement, documentation, and literature searches, the following descriptors are critical.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 42506-03-6 | [1][2] |
| Molecular Formula | C₁₉H₁₃ClO | [1][2][3] |
| Synonyms | Pixyl chloride, 9-phenylxanthyl chloride | [1][2][4] |
| InChI Key | HTGMODSTGYKJDG-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)Cl | [1] |
Elucidation of Molecular Weight
The term "molecular weight" can refer to several values, and for the research scientist, precision is paramount.
-
Average Molecular Weight (MW): This value is calculated using the weighted average of the natural abundances of the constituent isotopes of each element. For C₁₉H₁₃ClO, the average molecular weight is typically cited as 292.76 g/mol .[3][5] This is the value used for all stoichiometric calculations in the laboratory, such as determining molar equivalents for a reaction.
-
Monoisotopic Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁶O). The monoisotopic mass of this compound is 292.0655 Da .[1] This value is of critical importance in high-resolution mass spectrometry (HRMS), where it is used to confirm the elemental composition of the synthesized compound with high accuracy.
The slight discrepancy between 292.76 g/mol and the computed value of 292.8 g/mol from some sources arises from the different standard atomic weights used in the calculations.[1] For routine laboratory work, 292.76 g/mol is the accepted standard.
Physicochemical Properties
The physical state and solubility dictate how a reagent is stored, handled, and used in a reaction setup.
| Property | Value | Source(s) |
| Appearance | Solid | [6] |
| Melting Point | 102-106 °C (lit.) | [5] |
| Solubility | Soluble in chloroform (25 mg/mL) | [6] |
| Boiling Point | 387.1 ± 42.0 °C (Predicted) | [5][6] |
| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [5][6] |
Structural Representation
The three-dimensional arrangement of atoms dictates the molecule's reactivity.
Caption: 2D representation of this compound.
Synthesis and Purification Workflow
The reliable synthesis of this compound is crucial for its use as a reagent. The most common laboratory preparation involves the chlorination of the corresponding alcohol, 9-phenylxanthydrol.
Causality in Reagent Selection
The choice of a chlorinating agent is critical. Thionyl chloride (SOCl₂) or acetyl chloride are frequently employed. The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion. The use of a non-polar, aprotic solvent like dichloromethane (DCM) or chloroform is essential to prevent unwanted side reactions with the solvent.
Detailed Experimental Protocol: Synthesis
This protocol is designed as a self-validating system, with in-process checks to ensure reaction completion.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add 9-phenylxanthydrol (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (approx. 10 mL per gram of alcohol).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction with the chlorinating agent.
-
Reagent Addition: Add acetyl chloride (1.2 eq) dropwise to the stirred solution over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates completion.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acetyl chloride.
-
Isolation: The crude solid obtained is then subjected to purification.
Purification by Recrystallization
Recrystallization is the method of choice to obtain high-purity this compound.
-
Solvent Selection: Dissolve the crude solid in a minimum amount of hot solvent, such as a mixture of dichloromethane and hexane.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) to induce crystallization.
-
Filtration: Collect the resulting crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Drying: Dry the crystals under high vacuum to remove residual solvent. The final product should be a white to off-white solid.
Synthesis Workflow Diagram
Caption: Workflow for synthesis and purification of the title compound.
Analytical Characterization Workflow
Confirmation of the structure and purity of the synthesized this compound is essential before its use in subsequent reactions. This multi-step analytical approach ensures trustworthiness in the material.
-
Melting Point Analysis: A sharp melting point within the literature range (102-106 °C) is a primary indicator of purity.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The observed monoisotopic mass should match the theoretical value (292.0655 Da) within a narrow tolerance (e.g., ± 5 ppm).
-
NMR Spectroscopy:
-
¹H NMR: The spectrum will show a complex multiplet pattern in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the 13 aromatic protons.
-
¹³C NMR: The spectrum will confirm the presence of 19 carbon atoms, with the characteristic quaternary carbon C9 appearing around 90-100 ppm.
-
-
Infrared (IR) Spectroscopy: Key signals include C-O-C stretching for the xanthene ether linkage (around 1250 cm⁻¹) and C-Cl stretching (around 700-800 cm⁻¹).
Caption: Multi-technique workflow for analytical characterization.
Application: The Protection/Deprotection Cycle
The primary utility of this compound is the protection of primary alcohols.
-
Protection: The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA), which scavenges the HCl generated. The primary alcohol acts as a nucleophile, attacking the electrophilic C9 carbon of the xanthene and displacing the chloride.
-
Deprotection: The resulting Pixyl ether is stable to basic and many neutral conditions but is readily cleaved by mild protic acids, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like DCM. This selective lability is the key to its utility.
Caption: The protection/deprotection cycle using Pixyl chloride.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses and gloves. It is known to cause skin and eye irritation. All manipulations should be performed in a well-ventilated chemical fume hood. Store the reagent in a tightly sealed container in a cool, dry place, away from moisture, as it can hydrolyze back to the alcohol.
Conclusion
This compound is more than a simple chlorinated hydrocarbon; it is a precision tool for the synthetic chemist. Its molecular weight of 292.76 g/mol is the starting point for its effective use in the laboratory. A thorough understanding of its synthesis, purification, and analytical validation provides the foundation of trustworthiness required in high-stakes research and development. By leveraging its unique stability and selective lability, particularly in the protection of primary alcohols, researchers can navigate complex synthetic pathways with greater control and efficiency. This guide serves as a technical resource to ensure its application is both scientifically sound and practically successful.
References
-
PubChem. 9-Chloro-9-phenyl-9H-xanthene | C19H13ClO | CID 170655. [Link]
-
P&S Chemicals. Product information, this compound. [Link]
-
Global Substance Registration System. 9-CHLORO-9-PHENYL-9H-XANTHENE. [Link]
-
FDA Global Substance Registration System. 9-CHLORO-9-PHENYL-9H-XANTHENE. [Link]
Sources
- 1. 9-Chloro-9-phenyl-9H-xanthene | C19H13ClO | CID 170655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 9-CHLORO-9-PHENYL-9H-XANTHENE [drugfuture.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. This compound CAS#: 42506-03-6 [m.chemicalbook.com]
9-Chloro-9-phenylxanthene structural formula and SMILES string
An In-Depth Technical Guide to 9-Chloro-9-phenylxanthene: Synthesis, Properties, and Application as a Hydroxyl Protecting Group
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound, also known by its common synonym Pixyl chloride (Px-Cl), is a crystalline organic solid with the molecular formula C₁₉H₁₃ClO.[1] Its significance in modern organic chemistry, particularly in the synthesis of sensitive biomolecules like nucleosides and oligonucleotides, stems from its role as the key reagent for introducing the 9-phenylxanthen-9-yl (pixyl or Px) protecting group onto primary hydroxyl functions.[2][3] The pixyl group offers the advantage of being readily introduced and subsequently removed under very mild acidic conditions, a critical feature for substrates sensitive to harsh reagents.[3] This guide provides a comprehensive overview of this compound, detailing its structure, a robust synthesis protocol, its mechanism and application in protecting group strategies, and essential characterization data.
Molecular Structure and Physicochemical Properties
The structure of this compound is characterized by a central, tricyclic xanthene core. At the 9-position, a quaternary carbon is bonded to a phenyl group, a chlorine atom, and is part of the fused heterocyclic system. This specific arrangement is crucial to its reactivity, as the C9-Cl bond is activated towards nucleophilic substitution. The stability of the resultant tertiary carbocation (the 9-phenylxanthyl cation) upon chloride departure is the key to both its introduction and its facile, acid-catalyzed removal.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Pixyl chloride, 9-Phenylxanthyl chloride | [1] |
| CAS Number | 42506-03-6 | [1] |
| Molecular Formula | C₁₉H₁₃ClO | [1][2] |
| Molecular Weight | 292.76 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 102-106 °C | |
| SMILES String | C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)Cl | [1] |
| Solubility | Soluble in chloroform (25 mg/mL) |
Synthesis of this compound
The synthesis of this compound is a well-established two-step process starting from commercially available xanthen-9-one. The core logic involves first introducing the phenyl group at the 9-position via a Grignard reaction to form the tertiary alcohol, 9-phenylxanthen-9-ol. This alcohol is then converted to the target chloride.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of 9-Phenylxanthen-9-ol
-
Rationale: This step utilizes a Grignard reaction, a classic and highly effective method for forming carbon-carbon bonds. The nucleophilic carbon of phenylmagnesium bromide attacks the electrophilic carbonyl carbon of xanthen-9-one, forming the tertiary alcohol after an aqueous workup.
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add xanthen-9-one (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add a solution of phenylmagnesium bromide (approx. 1.1 eq) in THF dropwise via an addition funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Evaporate the solvent under reduced pressure to yield the crude 9-phenylxanthen-9-ol, which can be purified by recrystallization from ethanol or by column chromatography.
Step 2: Synthesis of this compound
-
Rationale: The hydroxyl group of the alcohol is a poor leaving group. Thionyl chloride (SOCl₂) is an excellent reagent for this conversion because it transforms the -OH into a chlorosulfite intermediate, a much better leaving group.[4] The subsequent loss of gaseous sulfur dioxide (SO₂) and reaction with chloride provides the final product.[4] Pyridine is used as a base to neutralize the HCl generated during the reaction.[5]
-
Dissolve the purified 9-phenylxanthen-9-ol (1.0 eq) in anhydrous pyridine under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add thionyl chloride (SOCl₂, approx. 1.2 eq) dropwise. A precipitate may form.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture onto ice water and extract with dichloromethane or ethyl acetate.
-
Wash the organic layer successively with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., benzene/petroleum ether) to afford pure this compound.[6]
Application: The Pixyl (Px) Protecting Group
The primary utility of this compound is as a reagent for protecting primary alcohols. The reaction proceeds via a nucleophilic substitution, where the alcohol displaces the chloride.
Protection & Deprotection Workflow
Caption: The protection/deprotection cycle using the pixyl group.
Protocol for Alcohol Protection
-
Rationale: As demonstrated by Chattopadhyaya and Reese, this reaction is highly effective for the 5'-hydroxy groups of nucleosides.[2][3] Pyridine acts as a base to scavenge the HCl byproduct, driving the reaction to completion.
-
Dissolve the primary alcohol (e.g., a suitably N-protected nucleoside) (1.0 eq) in anhydrous pyridine.
-
Add this compound (approx. 1.1-1.2 eq) in one portion.
-
Stir the reaction at room temperature for 2-4 hours. Monitor by TLC.
-
Once the reaction is complete, cool the mixture and add cold water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic phase with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.
-
After filtration and solvent evaporation, the pixyl-protected product can be purified by silica gel chromatography.
Protocol for Deprotection
-
Rationale: The pixyl ether is stable to basic and neutral conditions but is labile to acid. The mechanism involves protonation of the ether oxygen, followed by departure of the stable 9-phenylxanthyl carbocation, which is subsequently trapped by a nucleophile (e.g., water). Its lability is significantly greater than that of the more common trityl (Tr) group.
-
Dissolve the pixyl-protected alcohol in a suitable solvent such as dichloromethane or chloroform.
-
Treat the solution with a mild acid. A common condition is trifluoroacetic acid (TFA) in dichloromethane (e.g., 2-5% TFA) for a few minutes at room temperature.
-
Monitor the deprotection by TLC. The reaction is typically very fast.
-
Upon completion, quench the acid by adding a base, such as pyridine or a saturated solution of sodium bicarbonate.
-
Extract the deprotected alcohol and purify as necessary.
Structural Characterization
The identity and purity of this compound are confirmed using standard spectroscopic methods.
-
¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the 13 aromatic protons of the phenyl and xanthene rings. The absence of a singlet for the hydroxyl proton (present in the precursor alcohol) is a key indicator of successful conversion.
-
¹³C NMR: The spectrum will display numerous signals in the aromatic region. A key signal is that of the quaternary C9 carbon.
-
IR Spectroscopy: The most significant feature for confirming the conversion from 9-phenylxanthen-9-ol is the disappearance of the broad O-H stretching band (typically around 3400-3600 cm⁻¹).
-
Mass Spectrometry: Provides confirmation of the molecular weight (292.76 g/mol ) and can show characteristic fragmentation patterns.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As with many chlorinated organic compounds and their precursors (like thionyl chloride), all manipulations should be performed in a well-ventilated fume hood. It is an irritant and should not be inhaled or allowed to come into contact with skin or eyes.
References
- Chattopadhyaya, J. B. & Reese, C. B. (1978). The 9-phenylxanthen-9-yl protecting group.
-
PubChem. 9-Chloro-9-phenyl-9H-xanthene. National Center for Biotechnology Information. Available from: [Link]
-
University of Calgary. Ch 8 : ROH + SOCl2 or PX3. Department of Chemistry. Available from: [Link]
-
Master Organic Chemistry. Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. Available from: [Link]
-
Royal Society of Chemistry. The 9-phenylxanthen-9-yl protecting group. RSC Publishing. Available from: [Link]
-
Global Substance Registration System. 9-CHLORO-9-PHENYL-9H-XANTHENE. Available from: [Link]
-
P&S Chemicals. Product information, this compound. Available from: [Link]
-
Chemistry LibreTexts. 17.6: Reactions of Alcohols. Available from: [Link]
Sources
- 1. 9-Chloro-9-phenyl-9H-xanthene | C19H13ClO | CID 170655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The 9-phenylxanthen-9-yl protecting group - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. The 9-phenylxanthen-9-yl protecting group - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. orgosolver.com [orgosolver.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to the Spectroscopic Data of 9-Chloro-9-phenylxanthene
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 9-Chloro-9-phenylxanthene. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important xanthene derivative through detailed spectral interpretation. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.
Introduction
This compound is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable scaffold for the development of novel therapeutic agents and functional materials. Accurate characterization of its molecular structure is paramount for understanding its reactivity and potential applications. Spectroscopic techniques, particularly NMR and IR spectroscopy, provide definitive insights into the compound's atomic arrangement and functional groups. This guide presents a detailed examination of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, offering a foundational understanding for its use in further research and development.
Molecular Structure
The structural framework of this compound, with the IUPAC name this compound, consists of a central xanthene core substituted with a phenyl group and a chlorine atom at the C9 position. This substitution pattern is crucial to its chemical properties and is clearly delineated in the spectroscopic data that follows.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for determining the number of distinct proton environments and their connectivity within a molecule. The ¹H NMR spectrum of this compound is characterized by a series of signals in the aromatic region, corresponding to the protons of the xanthene and phenyl moieties.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.10 - 7.40 | Multiplet | 13H | Aromatic Protons (Phenyl and Xanthene rings) |
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound displays a complex multiplet in the aromatic region, integrating to 13 protons. This signal arises from the overlapping resonances of the protons on the two benzene rings of the xanthene core and the five protons of the phenyl group. The specific chemical shifts and coupling patterns within this multiplet are influenced by the electronic environment of each proton, which is in turn affected by the neighboring substituents and the overall molecular geometry. A higher field instrument would be necessary to resolve the individual signals and perform a more detailed assignment.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound is expected to show distinct signals for each unique carbon atom.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 78.4 | C9 (quaternary carbon attached to Cl and phenyl group) |
| 116.9 | Xanthene C4, C5 |
| 123.5 | Xanthene C1, C8 |
| 126.5 | Phenyl C2', C6' |
| 128.4 | Phenyl C3', C5' |
| 128.8 | Phenyl C4' |
| 129.5 | Xanthene C2, C7 |
| 130.2 | Xanthene C3, C6 |
| 142.1 | Phenyl C1' (ipso-carbon) |
| 150.8 | Xanthene C4a, C5a (carbons attached to oxygen) |
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. The downfield signal at 150.8 ppm is characteristic of the aromatic carbons bonded to the ether oxygen of the xanthene ring. The quaternary carbon at the 9-position (C9), bearing both the chlorine and phenyl substituents, appears at approximately 78.4 ppm. The remaining signals in the aromatic region correspond to the other carbons of the xanthene and phenyl rings. The symmetry of the xanthene moiety results in several pairs of equivalent carbons, thus reducing the total number of observed signals.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions corresponding to the aromatic C-H and C=C bonds, as well as the C-O and C-Cl bonds.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 | Medium | Aromatic C-H stretch |
| 1595 | Strong | Aromatic C=C stretch |
| 1485 | Strong | Aromatic C=C stretch |
| 1445 | Strong | Aromatic C=C stretch |
| 1240 | Strong | Aryl-O-Aryl asymmetric stretch |
| 750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |
| 695 | Strong | C-Cl stretch |
Interpretation of the IR Spectrum:
The IR spectrum confirms the presence of the key functional groups. The aromatic C-H stretching vibrations are observed around 3060 cm⁻¹. The strong bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic rings. A prominent, strong absorption at approximately 1240 cm⁻¹ is assigned to the asymmetric stretching of the aryl-ether (C-O-C) linkage of the xanthene core. The strong band around 750 cm⁻¹ is indicative of the out-of-plane C-H bending for the ortho-disubstituted benzene rings of the xanthene. The C-Cl stretching vibration is expected to appear in the fingerprint region, and a strong absorption around 695 cm⁻¹ is attributed to this bond.
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and IR spectra, adaptable for this compound.
NMR Spectroscopy
A detailed workflow for acquiring high-quality NMR data is essential for accurate structural elucidation.
Caption: Workflow for NMR data acquisition and processing.
Causality in Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like this compound as it provides good solubility and its residual proton signal does not interfere with the aromatic region.
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile (easily removed), and its protons and carbons resonate at a high field (0 ppm), which typically does not overlap with the signals of the analyte.
IR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the IR spectrum of a solid sample.
Caption: Workflow for ATR-IR data acquisition.
Trustworthiness of the Protocol: The described ATR-IR protocol is self-validating. The collection of a background spectrum before each sample measurement corrects for atmospheric and instrumental interferences, ensuring that the resulting spectrum is solely that of the sample.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a definitive structural characterization of this compound. The ¹H NMR, ¹³C NMR, and IR data are in excellent agreement with the proposed molecular structure. This guide serves as a valuable resource for scientists and researchers, enabling a deeper understanding of this compound's chemical nature and facilitating its application in various fields of chemical science.
References
The 9-Phenylxanthen-9-yl (Pixyl) Group: A Technical Guide to a Versatile Protecting Group
Abstract
The 9-phenylxanthen-9-yl (pixyl or Px) group has emerged as a significant and versatile protecting group in modern organic synthesis, most notably in the preparation of oligonucleotides. Its unique combination of steric bulk, electronic properties, and a rigid, planar xanthene backbone confers several advantageous characteristics upon the molecules it protects. This technical guide provides an in-depth exploration of the core attributes of the pixyl group, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, mechanisms of protection and deprotection, key benefits over other common protecting groups, and its expanding applications.
Introduction: The Need for a Superior Protecting Group
In the intricate world of multi-step organic synthesis, particularly in the construction of complex biomolecules like oligonucleotides and peptides, the judicious use of protecting groups is paramount.[1] An ideal protecting group should be introduced efficiently and selectively, remain robust under various reaction conditions, and be removed cleanly and selectively under mild conditions.[2] The ubiquitous 4,4'-dimethoxytrityl (DMT) group has long been the gold standard for the protection of primary hydroxyl groups in nucleosides during solid-phase oligonucleotide synthesis.[3] However, its removal requires acidic conditions that can be detrimental to sensitive substrates, leading to side reactions such as depurination.[4]
The 9-phenylxanthen-9-yl (pixyl) group was developed as a valuable alternative, addressing some of the limitations of the DMT group.[3] Its core structure, a xanthene ring system with a phenyl substituent at the 9-position, provides a unique set of properties that make it a superior choice in many synthetic contexts.
Core Characteristics of the Pixyl Group
The utility of the pixyl group stems from a combination of its structural and electronic features.
Steric and Electronic Effects
The pixyl group possesses a rigid and planar tricyclic xanthene backbone, which, coupled with the C9-phenyl ring, creates significant steric hindrance. This bulkiness is crucial for directing reactions to less hindered sites and can influence the conformation of the protected molecule.
Electronically, the oxygen atom within the xanthene ring and the delocalized π-system contribute to the stability of the pixyl cation, which is formed during the acidic deprotection step.[5] This inherent stability is a key factor in the lability of the pixyl ether bond under acidic conditions. The electronic properties of the xanthene ring can be further tuned by introducing substituents, which can modulate the acid lability of the protecting group.[6]
Enhanced Crystallinity
A significant and often cited advantage of the pixyl group is its tendency to induce crystallinity in the molecules it protects.[7] This is a critical feature in large-scale synthesis, as it often allows for the purification of intermediates by crystallization rather than tedious and costly chromatographic methods.[7] The rigid, planar nature of the xanthene scaffold facilitates ordered packing in the crystal lattice.[8] This property can lead to higher purity of synthetic intermediates, which is crucial for the overall success of a multi-step synthesis.
The ability to obtain crystalline intermediates is a significant process advantage, particularly in industrial settings where efficiency and cost-effectiveness are paramount.
Synthesis of the Key Reagent: 9-Chloro-9-phenylxanthene (Pixyl Chloride)
The introduction of the pixyl group is typically achieved using this compound, commonly known as pixyl chloride. The synthesis of this reagent is a straightforward two-step process starting from commercially available xanthen-9-one.
Synthesis of 9-Phenylxanthen-9-ol
The first step involves a Grignard reaction between xanthen-9-one and phenylmagnesium bromide to yield 9-phenylxanthen-9-ol.[9]
Experimental Protocol: Synthesis of 9-Phenylxanthen-9-ol
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings and dry diethyl ether.
-
Grignard Reagent Formation: A solution of bromobenzene in dry diethyl ether is added dropwise to the magnesium suspension to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.
-
Addition of Xanthen-9-one: Once the Grignard reagent has formed, a solution of xanthen-9-one in a suitable dry solvent (e.g., THF or diethyl ether) is added dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Quenching and Work-up: After the addition is complete, the reaction mixture is stirred until completion (monitored by TLC). The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude 9-phenylxanthen-9-ol can be purified by recrystallization.
Conversion to this compound
The final step is the conversion of the tertiary alcohol, 9-phenylxanthen-9-ol, to the corresponding chloride using a chlorinating agent such as thionyl chloride or acetyl chloride.[10][11]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet to a trap (to neutralize evolved HCl and SO₂) is charged with 9-phenylxanthen-9-ol and a suitable solvent (e.g., dry benzene or toluene).
-
Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the solution at room temperature. The reaction is exothermic and evolves gas.
-
Reaction Completion and Isolation: The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (cessation of gas evolution and TLC analysis).
-
Purification: The solvent and excess thionyl chloride are removed under reduced pressure. The resulting crude pixyl chloride can be purified by recrystallization from a suitable solvent system (e.g., benzene/petroleum ether).[12]
Xanthenone [label="Xanthen-9-one"]; Grignard [label="PhMgBr", shape=ellipse, fillcolor="#FFFFFF"]; Xanthenol [label="9-Phenylxanthen-9-ol"]; ChlorinatingAgent [label="SOCl₂ or AcCl", shape=ellipse, fillcolor="#FFFFFF"]; PixylChloride [label="this compound\n(Pixyl Chloride)"];
Xanthenone -> Xanthenol [label=" Grignard\nReaction "]; Grignard -> Xanthenol [style=invis]; Xanthenol -> PixylChloride [label=" Chlorination "]; ChlorinatingAgent -> PixylChloride [style=invis]; }
Figure 1. Synthetic pathway for this compound.
The Pixyl Group in Action: Protection and Deprotection of Alcohols
The primary application of the pixyl group is the protection of hydroxyl functionalities, particularly the 5'-hydroxyl group of nucleosides in oligonucleotide synthesis.
Protection of Alcohols
The protection reaction is a nucleophilic substitution where the alcohol attacks the electrophilic C9 carbon of pixyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base, such as pyridine, which acts as a solvent and an acid scavenger.
Experimental Protocol: Pixyl Protection of a Primary Alcohol (e.g., 5'-OH of a Nucleoside)
-
Preparation: The substrate (e.g., a nucleoside with other functional groups appropriately protected) is dried by co-evaporation with anhydrous pyridine and dissolved in the same solvent under an inert atmosphere.
-
Reaction: this compound (typically 1.1-1.5 equivalents) is added portion-wise to the solution at room temperature.
-
Monitoring: The reaction progress is monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched with methanol. The solvent is removed under reduced pressure.
-
Purification: The residue is dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a mild aqueous base (e.g., sodium bicarbonate solution) and brine. The organic layer is dried, filtered, and concentrated. The pixyl-protected product is then purified, often by crystallization, taking advantage of the crystallinity-enhancing property of the pixyl group.
Deprotection of Pixyl Ethers
Pixyl ethers are readily cleaved under mild acidic conditions. The mechanism involves protonation of the ether oxygen, followed by the departure of the alcohol and the formation of the resonance-stabilized pixyl cation. The increased acid lability of the pixyl group compared to the DMT group is a key advantage, allowing for deprotection under conditions that minimize acid-sensitive side reactions.[4] For instance, derivatives like the 2,7-dimethylpixyl (DMPx) group are even more acid-labile, providing a wider range of deprotection options for highly sensitive substrates.[4]
Experimental Protocol: Acidic Deprotection of a Pixyl Ether
-
Reaction Setup: The pixyl-protected substrate is dissolved in a suitable organic solvent (e.g., dichloromethane or acetonitrile).
-
Acid Addition: A solution of a weak acid, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA), in the reaction solvent is added at room temperature. The concentration of the acid is typically low (e.g., 2-3%).
-
Monitoring and Quenching: The reaction is monitored by TLC and is usually complete within minutes. The reaction is quenched by the addition of a base, such as pyridine or a dilute aqueous bicarbonate solution.
-
Work-up and Purification: The mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The deprotected alcohol is then purified by standard methods.
PixylEther [label="Pixyl-OR"]; ProtonatedEther [label="Pixyl-O⁺(H)R"]; PixylCation [label="Pixyl⁺ (Stabilized Cation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alcohol [label="R-OH"];
PixylEther -> ProtonatedEther [label=" H⁺ "]; ProtonatedEther -> PixylCation [label=" - R-OH "]; PixylCation -> Alcohol [style=invis]; }
Figure 2. Acid-catalyzed deprotection of a pixyl ether.
For applications requiring orthogonal deprotection strategies, photocleavable protecting groups are invaluable. The 9-phenylthioxanthen-9-yl (S-pixyl) group, an analogue of the pixyl group where the xanthene oxygen is replaced by sulfur, functions as an efficient photocleavable protecting group. The sulfur atom shifts the UV absorption to longer wavelengths, allowing for deprotection with less damaging radiation.
Experimental Protocol: Photolytic Deprotection of an S-Pixyl Ether
-
Sample Preparation: The S-pixyl protected substrate is dissolved in a suitable solvent mixture, often aqueous acetonitrile.
-
Irradiation: The solution is irradiated with a UV lamp at an appropriate wavelength (e.g., 300-350 nm) under neutral conditions.
-
Monitoring and Isolation: The progress of the deprotection is monitored by HPLC or TLC. Upon completion, the solvent is removed, and the deprotected alcohol is isolated and purified.
Spectroscopic Characterization
The identification and characterization of pixyl-protected compounds rely on standard spectroscopic techniques.
NMR Spectroscopy
-
¹H NMR: The aromatic protons of the pixyl group typically appear as a complex multiplet in the region of 7.0-7.8 ppm. The protons of the protected alcohol will show a characteristic upfield or downfield shift upon protection, which can be used to confirm the reaction.
-
¹³C NMR: The quaternary C9 carbon of the pixyl group is a key diagnostic signal, typically appearing in the downfield region of the spectrum. The numerous aromatic carbons of the xanthene and phenyl rings will be observed in the 115-155 ppm range.[2][13]
Mass Spectrometry
In mass spectrometry, pixyl-protected compounds often show a prominent peak corresponding to the pixyl cation (m/z = 257 for the unsubstituted pixyl group) due to the facile cleavage of the C-O bond in the mass spectrometer. This fragmentation pattern can be a useful diagnostic tool.
Comparative Analysis and Applications
| Protecting Group | Typical Deprotection Conditions | Key Advantages | Key Disadvantages |
| Pixyl (Px) | Mild Acid (e.g., 2-3% DCA/TCA) | Enhances crystallinity, more acid-labile than DMT, stable to base. | More expensive than Trityl. |
| Dimethoxytrityl (DMT) | Mild Acid (e.g., 3% TCA) | Well-established, colored cation allows for reaction monitoring. | Can cause depurination of sensitive nucleosides.[4] |
| Trityl (Tr) | Stronger Acid | Economical, selective for primary alcohols. | Requires harsher deprotection conditions. |
The primary application of the pixyl group remains in oligonucleotide synthesis , where its mild deprotection conditions and crystallinity-enhancing properties are highly valued.[7] Its utility is particularly evident in the synthesis of oligonucleotides containing acid-sensitive modified bases.[4] While less common, the pixyl group has potential applications in other areas of organic synthesis, such as carbohydrate chemistry and the protection of sensitive alcohols in natural product synthesis , where its unique properties could offer advantages over more traditional protecting groups.[14][15] The exploration of its use in peptide synthesis , particularly for the protection of hydroxyl-containing amino acids, is an area for potential future development.[16][]
Conclusion
The 9-phenylxanthen-9-yl (pixyl) group represents a significant advancement in protecting group chemistry. Its unique structural and electronic properties offer tangible benefits, most notably enhanced crystallinity of protected intermediates and increased acid lability, allowing for milder deprotection conditions compared to the widely used DMT group. These features are particularly advantageous in the demanding field of oligonucleotide synthesis, contributing to higher yields and purity of the final products. As the complexity of synthetic targets continues to grow, the strategic application of advanced protecting groups like pixyl will undoubtedly play an increasingly critical role in enabling the efficient and successful synthesis of novel molecules for research and therapeutic applications.
References
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- Griesbeck, A. G., & Heckroth, H. (2002). Influence of chemical substitution and electronic effects on the triplet state kinetics of xanthene dyes. Physical Chemistry Chemical Physics, 4(24), 5997-6004.
- Karpenko, I. A., et al. (2019). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. ChemMedChem, 14(5), 583-587.
- Lavis, L. D., & Raines, R. T. (2008). An open and shut case? Chemistry to control xanthene dyes. ACS Chemical Biology, 3(3), 142-155.
- Beaucage, S. L. (2008). Alternatives to the 4,4'-dimethoxytrityl (DMTr) protecting group for 5'-hydroxyl protection in oligonucleotide synthesis. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.6.
- Zhang, X., et al. (2020). Xanthene-based functional dyes: towards new molecules operating in the near-infrared region. Journal of Materials Chemistry C, 8(30), 10214-10236.
- Yasomanee, J. P., & Demchenko, A. V. (2014). Picolinyl group act as an arming participating group and the synthesis of a trans,trans-linked trisaccharide.
- Tram, K., et al. (2011). DMTr and pixyl protecting groups and their precursors. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.7.
- Day, R. T., et al. (2005). Large-scale synthesis of 5'-O-pixyl protected 2'-deoxynucleosides useful for oligonucleotide synthesis. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 1135-1138.
- Johnson, F., & Basu, A. K. (2014). Utility of 5'-O-2,7-dimethylpixyl for solid-phase synthesis of oligonucleotides containing acid-sensitive 8-aryl-guanine adducts. Journal of Organic Chemistry, 79(18), 8539-8547.
- Singh, Y., et al. (2016). General synthesis of the PROXYL functionalized amino acid building-block 07 by protection of the amino acid 03, esterification reaction with 3-carboxy-PROXYL 05 and final deprotection of the tBu ester 06. Organic & Biomolecular Chemistry, 14(3), 971-978.
- PubChem. (n.d.). 9-Phenylxanthen-9-ol.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Photodynamic Efficiency of Xanthene Dyes and Their Phototoxicity against a Carcinoma Cell Line: A Computational and Experimental Study. (2019). Journal of Photochemistry and Photobiology B: Biology, 198, 111571.
- Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333-6335.
- Guo, J., & Ye, X. S. (2010).
- Kaur, R., & Delcamp, J. H. (2024).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000273).
- Ourhzif, E. M., et al. (2021). A view of the X-ray molecular structure of 9 with the atomic labeling scheme (probability 50%). Journal of Molecular Structure, 1239, 130513.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000262).
- ChemicalBook. (n.d.). Thymidine(50-89-5) 1H NMR spectrum.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001342).
- Martínez-Abadía, M., et al. (2022). 9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs. ACS Omega, 7(16), 14133-14141.
- Wang, Q., et al. (2018). Synthesis of 9H-xanthen-9-one a. Organic Letters, 20(15), 4567-4571.
- Hojo, N., et al. (2021).
- PubChem. (n.d.). Thymine.
- Tawfeek, H. N., et al. (2020). X-ray crystal structure of compound 9a. Journal of Molecular Structure, 1202, 127265.
- Reese, C. B., & Yan, H. (2004). Phenylxanthen-9-yl Protecting Groups. Journal of the Chemical Society, Perkin Transactions 1, (21), 2653-2661.
- Chattopadhyaya, J. B., & Reese, C. B. (1978). Some substituted 9-phenylxanthen-9-yl protecting groups. Journal of the Chemical Society, Perkin Transactions 1, 769-775.
- Reusch, W. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Sharma, V., et al. (2021). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide.
- van der Vorm, S., et al. (2017). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Chemical Reviews, 117(15), 9262-9351.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Boltje, T. J., et al. (2019). 1 Protecting Group Strategies in Carbohydrate Chemistry. In Glycoscience: Chemistry and Chemical Biology I-III (pp. 1-48). Wiley-VCH.
- Guo, J., & Ye, X. S. (2010).
- Al-Omair, M. A., et al. (2022). Synthesis, X-Ray Diffraction, DFT and Hirshfeld Surface Studies of 9-(4-Hydroxyphenyl-Tetramethyl-Hexahydro-1H-Xanthene. Crystals, 12(10), 1361.
- Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection.
- Reusch, W. (2023). Interpreting C-13 NMR Spectra.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from Oregon State University Chemistry Department website.
- Reusch, W. (n.d.). interpreting C-13 NMR spectra.
- Tonelli, A. E. (1985). (13)C NMR chemical shifts of poly(vinyl alcohol). Macromolecules, 18(10), 2000-2003.
- BenchChem. (2025). A Comparative Guide to Steric Hindrance in 2,9-Substituted Phenanthrolines.
- Creative Biolabs. (n.d.). The Role of Protected Amino Acids in Modern Peptide Synthesis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Utility of 5'-O-2,7-dimethylpixyl for solid-phase synthesis of oligonucleotides containing acid-sensitive 8-aryl-guanine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of chemical substitution and electronic effects on the triplet state kinetics of xanthene dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Large-scale synthesis of 5'-O-pixyl protected 2'-deoxynucleosides useful for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 9-Phenylxanthen-9-ol | C19H14O2 | CID 68997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. This compound 97 42506-03-6 [sigmaaldrich.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]
- 15. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Legacy of a Specialized Reagent: A Technical Guide to 9-Chloro-9-phenylxanthene
Abstract
This in-depth technical guide provides a comprehensive overview of 9-Chloro-9-phenylxanthene, a heterocyclic compound with a rich history rooted in the pioneering era of radical chemistry and a continued legacy as a valuable tool in modern synthetic organic chemistry. This document explores the historical context of its discovery, details its synthesis and chemical properties, and provides a thorough examination of its primary application as the precursor to the 9-phenylxanthyl (pixyl) protecting group. Through a detailed analysis of its development and utility, this guide will illuminate the causal relationships behind its application, particularly in the field of nucleoside and oligonucleotide synthesis, offering researchers, scientists, and drug development professionals a critical resource for understanding and utilizing this specialized reagent.
Introduction: From the Dawn of Radical Chemistry to a Niche Synthetic Tool
The story of this compound is intrinsically linked to the groundbreaking work of Moses Gomberg at the turn of the 20th century. Gomberg's attempts to synthesize hexaphenylethane led to the unexpected discovery of the triphenylmethyl radical, the first persistent organic radical ever identified. This seminal discovery challenged the prevailing view that carbon must always be tetravalent and laid the foundation for the field of radical chemistry. The xanthene scaffold, being structurally analogous to the triphenylmethyl system, naturally became a subject of investigation for Gomberg and his contemporaries. It is within this intellectual milieu that this compound emerged, not as a radical species itself, but as a stable, crystalline derivative of the 9-phenylxanthenol precursor.
While its initial discovery was a product of fundamental chemical exploration, the enduring utility of this compound lies in its later application as a key reagent for the introduction of the 9-phenylxanthyl (pixyl) protecting group. Introduced in the late 1970s as a strategic alternative to the widely used trityl and dimethoxytrityl (DMTr) groups in nucleoside chemistry, the pixyl group offered distinct advantages that addressed specific challenges in the burgeoning field of oligonucleotide synthesis. This guide will trace this historical arc, from its early 20th-century origins to its modern-day applications, providing a detailed technical examination of this important synthetic tool.
The Genesis of this compound: The Gomberg & Cone Synthesis (1909)
The first documented synthesis of this compound was reported by Moses Gomberg and L.H. Cone in their 1909 publication in Justus Liebigs Annalen der Chemie. Their work, titled "Über Triphenylmethyl. XXIV. Über die Tautomerie in der Phenyl-xanthenol-Reihe," explored the chemistry of the xanthene ring system, a natural extension of Gomberg's fascination with sterically hindered trivalent carbon species.
The synthesis of this compound is achieved through the treatment of its corresponding alcohol, 9-phenylxanthen-9-ol, with a suitable chlorinating agent. While the original 1909 paper details the specific conditions, the general and subsequently refined methodologies involve the reaction of the tertiary alcohol with reagents such as acetyl chloride or thionyl chloride.
Synthetic Pathway and Mechanism
The conversion of 9-phenylxanthen-9-ol to this compound is a nucleophilic substitution reaction. The hydroxyl group of the alcohol is a poor leaving group; therefore, it must first be converted into a better one.
-
Using Acetyl Chloride: The reaction with acetyl chloride proceeds by protonation of the hydroxyl group, followed by nucleophilic attack of the chloride ion.
-
Using Thionyl Chloride: Thionyl chloride offers a more efficient and cleaner conversion. The alcohol attacks the sulfur atom of thionyl chloride, displacing a chloride ion. This intermediate then collapses, releasing sulfur dioxide and hydrogen chloride gas, driving the reaction to completion.
Diagram 1: General Synthetic Route to this compound
Caption: Synthetic pathway from xanthen-9-one to this compound.
Experimental Protocol: A Modern Adaptation
The following protocol is a representative modern procedure for the synthesis of this compound from 9-phenylxanthen-9-ol, based on established chemical principles.
Materials:
-
9-Phenylxanthen-9-ol
-
Thionyl chloride (SOCl₂) or Acetyl Chloride
-
Anhydrous dichloromethane (DCM) or chloroform
-
Anhydrous pyridine (optional, as a base)
-
Anhydrous diethyl ether or petroleum ether
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9-phenylxanthen-9-ol in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess (1.1-1.5 equivalents) of thionyl chloride or acetyl chloride to the stirred solution. If using acetyl chloride, a small amount of anhydrous pyridine can be added to neutralize the generated HCl.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution if an acid scavenger was not used.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as dichloromethane/petroleum ether, to afford a white to off-white crystalline solid.
The Pixyl Protecting Group: A Strategic Innovation in Oligonucleotide Synthesis
For much of its history, this compound remained a compound of academic interest. Its true value to the broader scientific community was realized in 1978 when J. B. Chattopadhyaya and C. B. Reese introduced the 9-phenylxanthyl ("pixyl" or Px) group as a novel protecting group for the 5'-hydroxyl function of nucleosides in oligonucleotide synthesis.[1]
At the time, the dimethoxytrityl (DMTr) group was the gold standard for this purpose. However, the DMTr-protected nucleosides were often obtained as oils or amorphous foams, which complicated their purification.[2] Chattopadhyaya and Reese sought a protecting group that would impart greater crystallinity to the protected nucleosides, thereby facilitating their isolation and purification by crystallization.[1]
The Rationale for the Pixyl Group: The Crystallinity Advantage
The planar, rigid xanthene backbone of the pixyl group, in contrast to the more flexible triphenylmethyl scaffold of the DMTr group, promotes the formation of well-ordered crystal lattices. This seemingly simple physical property had significant practical implications for the multi-step process of oligonucleotide synthesis, where the purity of the building blocks is paramount. The ability to obtain highly pure, crystalline 5'-O-pixylated nucleosides was a key advantage that the pixyl group offered over the incumbent DMTr group.[2]
Diagram 2: Comparison of DMTr and Pixyl Protecting Groups
Caption: Key structural and physical property differences between DMTr and Pixyl.
Chemical Properties and Reactivity
The utility of a protecting group is also defined by the ease and selectivity of its removal. The pixyl group was designed to be cleaved under acidic conditions, similar to the DMTr group, allowing for its integration into existing synthetic workflows.
Table 1: Comparison of Acid Lability of Protecting Groups
| Protecting Group | Abbreviation | Relative Rate of Acid-Catalyzed Deprotection |
| Trityl | Tr | 1 |
| Dimethoxytrityl | DMTr | ~70 |
| Pixyl | Px | ~100 |
Relative rates are approximate and can vary with specific substrates and reaction conditions.
The slightly increased acid lability of the pixyl group compared to the DMTr group can be advantageous in some contexts, allowing for deprotection under milder acidic conditions, which can be beneficial for sensitive substrates.
Protocol for the 5'-O-Pixylation of a Nucleoside
The following is a general protocol for the protection of the 5'-hydroxyl group of a nucleoside using this compound.
Materials:
-
Nucleoside (e.g., thymidine)
-
This compound
-
Anhydrous pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM)
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Co-evaporate the nucleoside with anhydrous pyridine to remove residual water.
-
Dissolve the dried nucleoside in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of DMAP to the solution.
-
Add 1.1-1.2 equivalents of this compound to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with a small amount of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or by recrystallization to yield the 5'-O-pixylated nucleoside.
Conclusion and Future Perspectives
This compound stands as a testament to the enduring impact of fundamental chemical research. Born from the intellectual curiosity that defined the early days of radical chemistry, it has evolved into a valuable reagent for addressing specific challenges in the complex world of organic synthesis. Its primary application, as the precursor to the pixyl protecting group, highlights the importance of seemingly subtle molecular properties, such as the propensity to crystallize, in the development of robust and efficient synthetic methodologies.
While the use of the pixyl group may be less widespread today than the continually optimized DMTr and other trityl analogues, it remains an important tool in the synthetic chemist's arsenal, particularly for substrates that prove difficult to purify with other protecting groups. The story of this compound serves as a powerful reminder that the exploration of novel chemical structures can lead to unforeseen and highly valuable applications, bridging the gap between fundamental discovery and practical utility.
References
-
Gomberg, M. (1900). An instance of trivalent carbon: triphenylmethyl. Journal of the American Chemical Society, 22(11), 757-771. [Link]
-
Gomberg, M., & Cone, L. H. (1909). Über Triphenylmethyl. XXIV. Über die Tautomerie in der Phenyl-xanthenol-Reihe. Justus Liebigs Annalen der Chemie, 370(1‐2), 142-208. [Link]
-
Chattopadhyaya, J. B., & Reese, C. B. (1978). The 9-phenylxanthen-9-yl protecting group. Journal of the Chemical Society, Chemical Communications, (15), 639-640. [Link]
-
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
Sources
An In-depth Technical Guide to the Stability and Storage of 9-Chloro-9-phenylxanthene
Abstract
9-Chloro-9-phenylxanthene, also known by its trivial name Pixyl chloride, is a valuable reagent and protecting group in organic synthesis. Its efficacy is intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the stability profile of this compound, detailing its principal degradation pathways and offering evidence-based recommendations for its optimal storage and handling. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Introduction: The Pivotal Role of Stability
In the realm of chemical synthesis and drug development, the stability of reagents is a cornerstone of reproducible and reliable outcomes. This compound (Figure 1), a tertiary benzylic chloride, is prized for its utility in introducing the 9-phenylxanthenyl (pixyl) protecting group, particularly for primary alcohols. The inherent reactivity that makes it a useful synthetic tool also renders it susceptible to degradation under suboptimal conditions. An in-depth understanding of its stability is therefore not merely a matter of procedural correctness but a prerequisite for ensuring the integrity of synthetic pathways and the purity of final products.
Figure 1. Chemical Structure of this compound.[1]
This guide will elucidate the key factors influencing the stability of this compound, with a focus on hydrolytic, photochemical, and thermal degradation. Furthermore, it will provide actionable protocols for storage, handling, and stability assessment, empowering researchers to maintain the quality and efficacy of this important chemical entity.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₃ClO | [1] |
| Molecular Weight | 292.76 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 102-106 °C | |
| Solubility | Soluble in chloroform (25 mg/mL) |
Key Degradation Pathways
The stability of this compound is primarily challenged by three environmental factors: moisture, light, and heat. The following sections delve into the mechanisms of degradation associated with each of these stressors.
Hydrolytic Instability: The Primary Concern
The most significant degradation pathway for this compound is hydrolysis. As a tertiary benzylic chloride, the carbon-chlorine bond is susceptible to nucleophilic attack by water, leading to the formation of 9-hydroxy-9-phenylxanthene. This is a common impurity found in commercial batches of the compound.
The mechanism of hydrolysis proceeds via an SN1-type reaction, facilitated by the formation of a resonance-stabilized tertiary carbocation. The stability of this carbocation intermediate is a key driver for the facile hydrolysis of the parent compound.
Diagram 1: Simplified workflow of the hydrolysis of this compound.
The rate of hydrolysis is significantly influenced by the solvent polarity and the pH of the medium. Polar protic solvents, such as water and alcohols, will accelerate the solvolysis reaction by stabilizing the carbocation intermediate.[2] The reaction is also catalyzed by both acidic and basic conditions.
Photochemical Degradation
Given the aromatic nature of this compound, it is prudent to assume sensitivity to light, especially in the UV region. Exposure to light could potentially lead to homolytic cleavage of the C-Cl bond, generating a radical intermediate that could then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.
Thermal Stability
The thermal stability of this compound is another critical consideration. While no specific thermogravimetric analysis data for this compound is publicly available, the thermal decomposition of halogenated aromatic hydrocarbons can be complex.[8][9] At elevated temperatures, elimination of HCl is a plausible degradation pathway, potentially leading to the formation of an exocyclic double bond or other rearranged products. The presence of impurities or residual catalysts could lower the decomposition temperature.
Recommended Storage and Handling Protocols
To mitigate the degradation of this compound and ensure its long-term viability, the following storage and handling procedures are strongly recommended.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen. |
| Container | Use a tightly sealed, amber glass vial. | Protects from light and prevents moisture ingress. |
| Location | Store in a dry, dark place. | Further minimizes exposure to moisture and light. |
Handling Procedures
Due to its sensitivity to moisture, all handling of this compound should be performed using appropriate techniques to minimize exposure to the atmosphere.
Diagram 2: Recommended workflow for handling this compound.
Key Handling Practices:
-
Use of a Glove Box: For optimal protection, all manipulations should be carried out in a glove box with a controlled inert atmosphere.
-
Inert Gas Blanket: If a glove box is not available, use a Schlenk line or a similar setup to maintain a positive pressure of an inert gas (argon or nitrogen) over the compound during transfer and weighing.
-
Dry Solvents and Reagents: Ensure that all solvents and other reagents used in conjunction with this compound are rigorously dried and deoxygenated.
Analytical Methods for Stability Assessment
Regular assessment of the purity of this compound is crucial. The following analytical techniques are recommended for monitoring its stability and detecting the presence of degradation products.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is the preferred technique for quantitative analysis. A reversed-phase method is generally suitable for separating the relatively nonpolar this compound from its more polar degradation product, 9-hydroxy-9-phenylxanthene.
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile/Water gradient |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound and the identification of its degradation products. The ¹H NMR spectrum of the primary degradation product, 9-hydroxy-9-phenylxanthene, will show a characteristic singlet for the hydroxyl proton.
Forced Degradation Studies
To proactively understand the stability of this compound under various stress conditions, forced degradation studies are recommended. These studies involve subjecting the compound to harsh conditions to intentionally induce degradation.
Diagram 3: A typical workflow for forced degradation studies.
Conclusion
The chemical integrity of this compound is paramount for its successful application in organic synthesis. This guide has outlined the principal factors affecting its stability, with a primary emphasis on its susceptibility to hydrolysis. By adhering to the recommended storage and handling protocols, and by employing appropriate analytical methods for purity assessment, researchers can ensure the quality and reliability of this important chemical. A proactive approach to stability, grounded in a thorough understanding of the compound's chemical nature, is the best strategy for achieving consistent and successful scientific outcomes.
References
- Pereira, J., Vilar, V. J., & Boaventura, R. A. (2013). UV/TiO2 photocatalytic degradation of xanthene dyes.
- Pereira, J., Vilar, V. J., & Boaventura, R. A. (2013).
- Ameta, R., et al. (2009). Visible light induced photocatalytic degradation of some xanthene dyes using immobilized anthracene. African Journal of Pure and Applied Chemistry, 3(10), 184-190.
- Martínek, M., et al. (2022).
- Richard, J. P., & Amyes, T. L. (2014). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Molecules, 19(11), 17616-17639.
- Pereira, J., Vilar, V. J., & Boaventura, R. A. (2013). UV/TiO2 Photocatalytic Degradation of Xanthene Dyes.
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of halogenated aromatic hydrocarbons. Comprehensive Chemical Kinetics, 43, 1-66.
- Fu, D., & Suuberg, E. M. (2012). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons.
- Chem 21, Fall 2009. Experiment 8 — Kinetics of SN1 Solvolysis.
- PubChem. (n.d.). 9-Chloro-9-phenyl-9H-xanthene.
- Barclay, L. R. C., Mercer, J. R., & Hudson, J. C. (1973). Sterically Hindered Aromatic Compounds. V. Solvolysis of p-Methyl-, 2,4,6-Trimethyl-, and 2,4,6-Tri-t-butylbenzyl Chloride. Effect of Solvent and α-Deuterium Substitution. Canadian Journal of Chemistry, 51(21), 3561-3568.
- Liu, K.-T., & Chang, L.-W. (2006). Kinetic Evidence for the Solvent Intervention in the Solvolysis of Tertiary Benzylic Benzoates. Chinese Journal of Chemistry, 15(5), 453-457.
- LibreTexts. (2022). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic.
- ResearchGate. (n.d.). 1 H NMR spectra of the degradation product (on top) and 9-anthracenemethanol (bottom).
- Azhakesan, M., & Kuppusamy, S. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Journal of Pharmaceutical Sciences and Research, 15(1), 1-10.
- Global Substance Registration System. (n.d.). 9-CHLORO-9-PHENYL-9H-XANTHENE.
- Aubry, A.-F., Tattersall, P., & Ruan, J. (2008). Development of stability-indicating methods. In K. Huynh–Ba (Ed.), Handbook of Stability Testing in Pharmaceutical Development.
- Konstantinova, T., Neicheva, A., & Venkova, A. (2003). TLC and HPLC study of new 9-phenylxanthene dyes.
- ChemicalBook. (n.d.). 9-PHENYLXANTHEN-9-OL(596-38-3) 1H NMR spectrum.
- Focant, J. F., Sjödin, A., & Patterson, D. G. (2003). Qualitative evaluation of thermal desorption-programmable temperature vaporization-comprehensive two-dimensional gas chromatography–time-of-flight mass spectrometry for the analysis of selected halogenated contaminants.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Yuan, Y., et al. (2022). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. Frontiers in Chemistry, 10, 969591.
- Ju, M., et al. (2019). Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. ACS Energy Letters, 4(10), 2495-2502.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scispace.com [scispace.com]
- 4. UV/TiO2 photocatalytic degradation of xanthene dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. iloencyclopaedia.org [iloencyclopaedia.org]
Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of 9-Chloro-9-phenylxanthene from Xanthen-9-one
Abstract
This document provides a comprehensive guide for the synthesis of 9-Chloro-9-phenylxanthene, a valuable reagent often utilized as a protecting group for primary alcohols under the trivial name "pixyl chloride".[1][2] The protocol details a robust two-step synthetic route commencing from the commercially available starting material, xanthen-9-one. The synthesis involves an initial Grignard reaction to generate a tertiary alcohol intermediate, 9-hydroxy-9-phenylxanthene, which is subsequently converted to the final chlorinated product. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic insights, step-by-step protocols, and critical safety information.
Introduction & Synthetic Strategy
Xanthene derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science.[3] this compound, in particular, serves as the precursor to the 9-phenylxanthen-9-yl (pixyl) protecting group, which is noted for its utility in oligonucleotide synthesis.[4]
The synthetic strategy outlined herein is a classic and reliable approach involving two fundamental organic transformations:
-
Nucleophilic Addition: A Grignard reaction is employed to form a new carbon-carbon bond. The nucleophilic carbon of a phenyl Grignard reagent attacks the electrophilic carbonyl carbon of xanthen-9-one.[5][6] Subsequent acidic workup yields the tertiary alcohol, 9-hydroxy-9-phenylxanthene.
-
Nucleophilic Substitution: The hydroxyl group of the intermediate alcohol, a poor leaving group, is converted into a chlorosulfite ester using thionyl chloride (SOCl₂). This intermediate readily undergoes nucleophilic substitution to yield the final product, this compound.
This method is highly effective for preparing the target compound with good yield and purity.
Reaction Scheme & Mechanisms
Overall Transformation
Caption: Overall two-step synthesis pathway.
Part I: Grignard Reaction Mechanism
The reaction begins with the nucleophilic attack of the phenylmagnesium bromide on the carbonyl carbon of xanthen-9-one.[6][7] This forms a magnesium alkoxide intermediate, which is then protonated during the acidic workup to yield the tertiary alcohol.
Caption: Mechanism of nucleophilic addition.
Part II: Chlorination Mechanism
The tertiary alcohol reacts with thionyl chloride, typically in the presence of a base like pyridine, to form an alkyl chlorosulfite intermediate. This intermediate is an excellent leaving group. The chloride ion then attacks the carbocation formed upon the departure of the leaving group (SO₂ and Cl⁻), resulting in the final product. The reaction with tertiary alcohols often proceeds via an Sₙ1-like mechanism.
Caption: Mechanism of alcohol chlorination.
Experimental Protocols
Part I: Synthesis of 9-Hydroxy-9-phenylxanthene
Materials & Equipment:
-
Three-neck round-bottom flask (flame-dried)
-
Reflux condenser and drying tube (CaCl₂)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Bromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Xanthen-9-one
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Protocol:
-
Grignard Reagent Preparation:
-
To a flame-dried 500 mL three-neck flask equipped with a stirrer, reflux condenser, and dropping funnel, add magnesium turnings (1.1 eq).
-
Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene (1.1 eq) in anhydrous THF.
-
Add a small portion of the bromobenzene solution to the magnesium. Gentle heating may be required to initiate the reaction, indicated by the disappearance of the iodine color and bubbling.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting dark grey solution for an additional 30-60 minutes at room temperature to ensure complete formation of phenylmagnesium bromide.
-
-
Reaction with Xanthen-9-one:
-
Dissolve xanthen-9-one (1.0 eq) in a minimum amount of anhydrous THF and add this solution to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the xanthen-9-one solution dropwise to the stirred, cooled Grignard reagent.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours or until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Isolation:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid, 9-hydroxy-9-phenylxanthene, can be purified by recrystallization if necessary, but is often of sufficient purity for the next step.
-
Part II: Synthesis of this compound
Materials & Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Crude 9-hydroxy-9-phenylxanthene
-
Anhydrous dichloromethane (DCM) or Chloroform[8]
-
Pyridine (optional, as a scavenger for HCl)
-
Thionyl chloride (SOCl₂) or Acetyl Chloride[8]
-
Rotary evaporator
-
Hexane or petroleum ether for recrystallization
Protocol:
-
Chlorination Reaction:
-
Dissolve the crude 9-hydroxy-9-phenylxanthene (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred solution. Gas evolution (SO₂ and HCl) will be observed. The reaction can also be performed by boiling with acetyl chloride in chloroform until HCl evolution ceases.[8]
-
After addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
-
Isolation and Purification:
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporation with toluene can help remove the last traces of SOCl₂.
-
The resulting crude solid is this compound.
-
Purify the product by recrystallization. Dissolve the crude solid in a minimum amount of hot toluene (or historically, benzene) and add petroleum ether or hexane until turbidity is observed.[8]
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexane, and dry in a vacuum oven.
-
Product Characterization & Data Summary
The final product should be a colorless to pale yellow solid.[8][9]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Pixyl chloride, 9-Phenylxanthyl chloride | [1][2][10] |
| Molecular Formula | C₁₉H₁₃ClO | [8][10] |
| Molecular Weight | 292.76 g/mol | [1][4][8] |
| Appearance | Solid | [4] |
| Melting Point | 102-106 °C | [4][8] |
| Solubility | Soluble in chloroform, benzene, THF | [4][8] |
| CAS Number | 42506-03-6 | [1][4][8] |
Suggested Analytical Methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry: To confirm the molecular weight.
-
FT-IR Spectroscopy: To confirm the absence of the -OH stretch from the starting alcohol.
Comprehensive Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety Precautions
-
Grignard Reagents: Phenylmagnesium bromide is highly reactive, moisture-sensitive, and pyrophoric. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Thionyl Chloride (SOCl₂): Thionyl chloride is a corrosive and toxic substance. It reacts violently with water to release toxic gases (HCl and SO₂). Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Solvents: Anhydrous ethers like THF can form explosive peroxides. Use freshly distilled or certified peroxide-free solvents. Dichloromethane and chloroform are suspect carcinogens. All solvent handling should be done in a fume hood.
-
Workup: The quenching of the Grignard reaction is highly exothermic and should be performed slowly and with cooling.
References
- 1. 9-Chloro-9-phenyl-9H-xanthene | C19H13ClO | CID 170655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-氯-9-苯基氧杂蒽 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. Grignard reaction - Wikipedia [en.wikipedia.org]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. This compound CAS#: 42506-03-6 [amp.chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. GSRS [gsrs.ncats.nih.gov]
Application Notes and Protocols: The 9-Phenylxanthen-9-yl (Pixyl) Group for Selective Protection of Primary Alcohols
Introduction: A Modern Protecting Group for Complex Syntheses
In the intricate landscape of multi-step organic synthesis, particularly in the fields of nucleoside chemistry, carbohydrate chemistry, and natural product synthesis, the selective protection of hydroxyl groups is a paramount challenge. The ideal protecting group should be introduced in high yield under mild conditions, exhibit robust stability throughout various synthetic transformations, and be cleaved selectively in the presence of other sensitive functionalities. The 9-phenylxanthen-9-yl (pixyl or Px) group, a trityl-like protecting group, has emerged as a valuable tool for the selective protection of primary alcohols. Its unique structural and electronic properties offer distinct advantages over classical protecting groups, meriting a detailed examination of its application.
The pixyl group is introduced by reacting a primary alcohol with 9-chloro-9-phenylxanthene. The resulting pixyl ether displays a stability profile that makes it a strategic choice in complex synthetic routes. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a protecting group for primary alcohols. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer a comparative analysis to facilitate informed decisions in your synthetic endeavors.
Core Principles and Advantages of the Pixyl Protecting Group
The efficacy of the pixyl group stems from the stability of the 9-phenylxanthyl cation, which is readily formed during both the protection and deprotection steps. The xanthene backbone's rigidity and planarity contribute to a greater stabilization of the carbocation compared to the trityl cation. This inherent stability translates to several practical advantages:
-
High Selectivity for Primary Alcohols: Similar to the trityl group, the steric bulk of the this compound reagent ensures high selectivity for the less sterically hindered primary hydroxyl groups over secondary and tertiary alcohols.
-
Tunable Acid Lability: The pixyl group is cleaved under acidic conditions. Its lability is greater than that of the dimethoxytrityl (DMTr) group, allowing for its removal under milder acidic conditions. This is particularly advantageous when acid-sensitive functionalities are present in the substrate. The acid sensitivity can be further modulated by introducing electron-donating or withdrawing substituents on the phenyl or xanthene rings.
-
Orthogonality: The pixyl group is stable to a wide range of reaction conditions that do not involve strong acids, including basic conditions, many oxidizing and reducing agents, and organometallic reagents. This orthogonality allows for a broad scope of chemical transformations on the protected substrate.
-
Potential for Photocleavage: Research has shown that the pixyl group can also function as a photocleavable protecting group, offering an alternative, mild deprotection strategy.[1]
Experimental Protocols
Part 1: Protection of a Primary Alcohol with this compound
This protocol describes a general procedure for the pixylation of a primary alcohol. The reaction proceeds via an SN1-type mechanism, involving the formation of the stable 9-phenylxanthyl cation. Pyridine is used as a base to neutralize the HCl generated during the reaction.
Diagram of the Protection Workflow:
Caption: Workflow for the protection of a primary alcohol using this compound.
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.1 - 1.2 equiv)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates, developing chamber, and appropriate solvent system (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 equiv) in anhydrous pyridine.
-
Addition of Reagent: To the stirred solution at room temperature, add this compound (1.1 - 1.2 equiv) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Work-up: Once the reaction is complete, quench the reaction by adding a small amount of methanol to consume any unreacted this compound.
-
Solvent Removal: Remove the pyridine by evaporation under reduced pressure. Co-evaporation with toluene can aid in the complete removal of pyridine.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pixyl ether.
Part 2: Deprotection of a Pixyl Ether
The pixyl group is typically removed under mild acidic conditions. Trichloroacetic acid (TCA) or trifluoroacetic acid (TFA) in an inert solvent like dichloromethane is commonly employed. The deprotection proceeds rapidly due to the facile formation of the stable 9-phenylxanthyl cation.
Diagram of the Deprotection Workflow:
Caption: Workflow for the acidic deprotection of a pixyl-protected alcohol.
Materials:
-
Pixyl-protected alcohol (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or Dichloroacetic acid (DCA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the pixyl-protected alcohol in anhydrous DCM in a round-bottom flask at room temperature.
-
Acid Addition: Add a solution of the acid (e.g., 3% TFA in DCM or 3% DCA in DCM) dropwise to the stirred solution. The reaction is often accompanied by the development of a yellow or orange color, characteristic of the 9-phenylxanthyl cation.
-
Reaction Monitoring: The deprotection is typically very rapid, often complete within minutes. Monitor the reaction by TLC.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the solution is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting primary alcohol is often of high purity. If necessary, further purification can be achieved by silica gel column chromatography.
Comparative Analysis with Other Common Alcohol Protecting Groups
The choice of a protecting group is a critical decision in synthesis design. The following table provides a comparative overview of the pixyl group against other commonly used protecting groups for primary alcohols.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability Profile | Key Advantages |
| 9-Phenylxanthen-9-yl | Pixyl (Px) | This compound, pyridine | Mild acid (e.g., 3% DCA in DCM) | Stable to base, mild redox agents. Labile to strong acid. | High selectivity for 1° alcohols, more acid-labile than DMTr, potential for photocleavage. |
| Dimethoxytrityl | DMTr | DMTr-Cl, pyridine | Mild acid (e.g., 3% TCA in DCM) | Stable to base, mild redox agents. Labile to strong acid. | Widely used in nucleoside chemistry, colored cation allows for reaction monitoring. |
| Trityl | Tr | Tr-Cl, pyridine | Stronger acid (e.g., 80% acetic acid) | Stable to base, mild redox agents. More stable to acid than DMTr and Pixyl. | High selectivity for 1° alcohols. |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole, DMF | F⁻ (e.g., TBAF), or acid | Stable to base, many redox agents. Labile to acid and fluoride. | Robust, widely used, stable to a broad range of non-acidic conditions. |
| Tetrahydropyranyl | THP | DHP, acid catalyst (e.g., PPTS) | Aqueous acid | Stable to base, many redox agents. Labile to acid. | Inexpensive, generally stable. Introduces a new stereocenter. |
| Benzyl | Bn | BnBr, NaH or Bn-O-C(=NH)CCl₃, TfOH | H₂, Pd/C; or strong acid | Very stable to a wide pH range, many redox agents. | Very robust, stable to both acidic and basic conditions. |
Acid Lability Comparison:
Studies have shown that the pixyl group is more acid-labile than the DMTr group. The relative rates of acid-catalyzed hydrolysis are approximately:
Pixyl (Px) > Dimethoxytrityl (DMTr) > Trityl (Tr)
One study reported the half-life (t₁/₂) for the acid-catalyzed hydrolysis of protected thymidine derivatives, demonstrating that the pixyl group is cleaved roughly 2.5 times faster than the DMTr group under the same conditions.[2]
Reaction Mechanisms
A clear understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting.
Protection Mechanism
The protection of a primary alcohol with this compound proceeds through a dissociative SN1-like pathway. The polar solvent (pyridine) facilitates the departure of the chloride ion to form the highly stabilized 9-phenylxanthyl carbocation. This cation is then trapped by the nucleophilic primary alcohol.
Caption: Proposed SN1-type mechanism for the pixylation of a primary alcohol.
Deprotection Mechanism
The acid-catalyzed deprotection is essentially the reverse of the protection reaction. Protonation of the ether oxygen by an acid (e.g., TFA) makes it a good leaving group. The departure of the alcohol is facilitated by the formation of the stable 9-phenylxanthyl cation, which is then quenched in the work-up.
Caption: Mechanism for the acid-catalyzed deprotection of a pixyl ether.
Troubleshooting and Expert Insights
-
Incomplete Protection: If the protection reaction is sluggish or incomplete, ensure that all reagents and solvents are strictly anhydrous. Moisture will react with this compound and the pixyl cation. The quality of the this compound is also critical; it should be a pure, crystalline solid.
-
Difficult Purification: The byproducts of the protection reaction, such as 9-phenylxanthen-9-ol, can sometimes co-elute with the desired product. Careful chromatography with a shallow solvent gradient is recommended.
-
Unexpected Deprotection: If the pixyl group is unintentionally cleaved during a subsequent reaction, carefully check the pH of the reaction and work-up conditions. The use of buffered solutions may be necessary to avoid acidic environments.
-
Tuning Lability: For highly sensitive substrates, consider using a more substituted and thus more labile pixyl analogue, or a less acidic deprotection cocktail (e.g., dichloroacetic acid instead of trifluoroacetic acid).
Conclusion
The 9-phenylxanthen-9-yl (pixyl) protecting group offers a valuable combination of selectivity for primary alcohols, tunable acid lability, and broad orthogonality. Its enhanced acid sensitivity compared to the widely used DMTr group provides a strategic advantage in the synthesis of complex molecules bearing acid-labile functionalities. By understanding the underlying principles and adhering to the detailed protocols outlined in these application notes, researchers can effectively harness the power of the pixyl group to streamline their synthetic routes and achieve their molecular targets with greater efficiency and control.
References
- Chaudhary, S. K., & Hernandez, O. (1979). 9-Phenylxanthen-9-yl (Pixyl), a new blocking group for the 5'-hydroxyl function of deoxynucleosides. Tetrahedron Letters, 20(2), 99-102.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.
- Pillai, V. N. R. (1980). Photoremovable protecting groups in organic synthesis. Synthesis, 1980(1), 1-26.
- Tram, K., Sanghvi, Y. S., & Yan, H. (2011). Further Optimization of Detritylation in Solid-Phase Oligodeoxyribonucleotide Synthesis. Current Protocols in Nucleic Acid Chemistry, 45(1), 3.3.1-3.3.15.
Sources
Application Notes and Protocols: Selective 5'-Hydroxyl Protection of Nucleosides using 9-Chloro-9-phenylxanthene
Abstract
In the synthesis of oligonucleotides and modified nucleoside analogs for therapeutic and diagnostic applications, the strategic use of protecting groups is paramount to ensure regioselectivity and high yields. The 5'-hydroxyl group of a nucleoside is the primary site for chain elongation and requires a robust yet selectively removable protecting group. The 9-phenylxanthen-9-yl (pixyl or Px) group, introduced by Chattopadhyaya and Reese, presents a valuable alternative to the more common 4,4'-dimethoxytrityl (DMTr) group.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the rationale, application, and detailed protocols for the protection of nucleoside 5'-hydroxyl groups using 9-chloro-9-phenylxanthene (pixyl chloride).
Introduction: The Rationale for the Pixyl Protecting Group
The selective protection of the primary 5'-hydroxyl group is a critical first step in the synthesis of nucleoside phosphoramidites, the building blocks for solid-phase oligonucleotide synthesis. While the DMTr group is widely used, the pixyl group offers distinct advantages.[1]
-
Enhanced Acid Stability of the Linkage: The pixyl carbocation is stabilized by the rigid, planar xanthene backbone, leading to different acid lability compared to the DMTr cation. This property can be exploited to minimize depurination, a common side reaction under acidic conditions used for deprotection, especially with sensitive nucleosides.
-
Crystallinity: Pixylated nucleosides often exhibit enhanced crystallinity, which can significantly simplify purification by crystallization, avoiding the need for laborious chromatographic methods.[1]
-
Strong UV Chromophore: The pixyl cation possesses a strong UV absorbance, which can be used to monitor the efficiency of coupling reactions during automated solid-phase synthesis, similar to the trityl cation.
These characteristics make the pixyl group an excellent choice for projects requiring high-purity oligonucleotides or for the synthesis of acid-sensitive nucleoside analogs.
Reaction Mechanism and Workflow
The protection of the 5'-hydroxyl group with this compound is a nucleophilic substitution reaction. The reaction proceeds via an SN1-type mechanism, facilitated by a non-nucleophilic base like pyridine, which also serves as the solvent.
Reaction Mechanism
The mechanism involves the following key steps:
-
Formation of the Pixyl Cation: In the polar pyridine solvent, this compound dissociates to form a resonance-stabilized 9-phenylxanthenyl carbocation (pixyl cation) and a chloride ion.
-
Nucleophilic Attack: The primary 5'-hydroxyl group of the nucleoside acts as a nucleophile, attacking the electrophilic pixyl cation.
-
Deprotonation: Pyridine acts as a base to remove the proton from the newly formed oxonium ion, yielding the 5'-O-pixylated nucleoside and pyridinium chloride.
// Nodes Reagents [label="Nucleoside-5'-OH + Px-Cl\n(in Pyridine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbocation [label="Pixyl Carbocation (Px+)\n+ Cl-", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; NucleophilicAttack [label="Nucleophilic Attack", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Oxonium [label="Protonated Ether\n[Nucleoside-5'-O(H)-Px]+", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="5'-O-Pixyl Nucleoside\n+ Pyridine-H+Cl-", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reagents -> Carbocation [label="Dissociation\n(SN1-like)"]; Carbocation -> NucleophilicAttack [style=invis]; {rank=same; Reagents; NucleophilicAttack;} Reagents -> NucleophilicAttack [label="5'-OH attacks Px+", dir=none, constraint=false]; NucleophilicAttack -> Oxonium; Oxonium -> Product [label="Deprotonation\nby Pyridine"]; }
Figure 1: Reaction mechanism for 5'-O-pixylation.
Experimental Workflow
The overall process from starting material to purified product follows a logical sequence of synthesis, workup, and purification.
// Nodes Start [label="Dry Nucleoside & Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction in Anhydrous Pyridine\n(Nucleoside, Px-Cl, DMAP)\nRoom Temp, Overnight", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Quench with Methanol", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(EtOAc/DCM, aq. NaHCO3, Brine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purification\n(Flash Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterize [label="Characterization\n(TLC, NMR, MS)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reaction -> Quench; Quench -> Workup; Workup -> Purify; Purify -> Characterize; }
Figure 2: General experimental workflow.
Detailed Experimental Protocols
This section provides step-by-step protocols for the preparation of the pixylating agent and the protection of a model nucleoside, thymidine.
Preparation of this compound (Pixyl Chloride)
Causality: Pixyl chloride is highly moisture-sensitive. While commercially available, it can be readily prepared from the more stable 9-phenylxanthen-9-ol (pixyl alcohol). Using freshly prepared or rigorously dried reagent is crucial for high yields. This protocol generates the reagent for immediate use without purification.
Materials:
| Reagent | M.W. | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| 9-Phenylxanthen-9-ol | 274.31 | 1.00 g | 3.64 | 1.0 |
| Oxalyl Chloride | 126.93 | 0.40 mL | 4.55 | 1.25 |
| Dichloromethane (DCM), Anhydrous | - | 15 mL | - | - |
| Toluene, Anhydrous | - | 5 mL | - | - |
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 9-phenylxanthen-9-ol (1.00 g, 3.64 mmol).
-
Dissolve the solid in anhydrous dichloromethane (15 mL) and anhydrous toluene (5 mL).
-
Slowly add oxalyl chloride (0.40 mL, 4.55 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. Gas evolution (CO, CO2, HCl) will be observed.
-
The resulting pale yellow solution of this compound is used directly in the next step. The concentration is approximately 0.18 M.
Synthesis of 5'-O-(9-Phenylxanthen-9-yl)thymidine
Causality: This protocol is adapted from established procedures for trityl-type protecting groups. Anhydrous pyridine is used as the solvent and acid scavenger. A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is added to accelerate the reaction, which can otherwise be slow. The reaction is performed under an inert atmosphere to prevent hydrolysis of the pixyl chloride.
Materials:
| Reagent | M.W. | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| Thymidine (dried) | 242.23 | 0.73 g | 3.00 | 1.0 |
| This compound | 292.76 | 1.05 g | 3.60 | 1.2 |
| Pyridine, Anhydrous | 79.10 | 15 mL | - | - |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 37 mg | 0.30 | 0.1 |
| Methanol | 32.04 | 5 mL | - | - |
Procedure:
-
Ensure thymidine is thoroughly dried by co-evaporation with anhydrous pyridine (2 x 10 mL) or by drying in a vacuum oven overnight.
-
To a flame-dried flask under argon, add the dried thymidine (0.73 g, 3.00 mmol).
-
Add anhydrous pyridine (15 mL) and stir until the thymidine is fully dissolved.
-
Add DMAP (37 mg, 0.30 mmol) to the solution.
-
In a separate flask, dissolve this compound (1.05 g, 3.60 mmol) in anhydrous pyridine (5 mL).
-
Add the pixyl chloride solution dropwise to the stirred thymidine solution at room temperature.
-
Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).
-
Workup: a. Cool the reaction mixture in an ice bath and quench by slowly adding methanol (5 mL). b. Stir for 15 minutes, then remove the pyridine under reduced pressure (co-evaporate with toluene to remove final traces). c. Dissolve the resulting residue in dichloromethane (50 mL). d. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product as a foam or oil.
Purification
Causality: Flash column chromatography is the standard method for purifying protected nucleosides, separating the desired 5'-O-pixylated product from unreacted thymidine, any 3',5'-bis-pixylated side product, and pixyl alcohol. A gradient elution is used to effectively separate these compounds based on their polarity.
Procedure:
-
Column Preparation: Pack a silica gel column with a slurry of silica in a low-polarity solvent (e.g., 100% DCM or 2% MeOH in DCM).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH).
-
The less polar bis-pixylated product will elute first.
-
The desired 5'-O-pixyl-thymidine will elute next.
-
Unreacted thymidine will elute last at higher methanol concentrations.
-
-
Fraction Analysis: Collect fractions and analyze them by TLC. Pool the fractions containing the pure product.
-
Isolation: Evaporate the solvent from the pooled fractions under reduced pressure to yield 5'-O-(9-Phenylxanthen-9-yl)thymidine as a white foam. (Expected yield: 75-85%).
Characterization of 5'-O-(9-Phenylxanthen-9-yl)thymidine
Trustworthiness: The identity and purity of the product must be confirmed analytically. The following are expected spectroscopic data based on the structure.
| Analysis | Expected Results |
| TLC | Rf ≈ 0.4-0.5 (10% MeOH in DCM); UV active. |
| 1H NMR (CDCl3) | δ (ppm): 7.50-7.10 (m, 13H, Px-H & H6), 6.35 (t, 1H, H1'), 4.55 (m, 1H, H3'), 4.05 (m, 1H, H4'), 3.50-3.30 (m, 2H, H5', H5''), 2.40-2.20 (m, 2H, H2', H2''), 1.55 (s, 3H, Thy-CH3). Key shift: H5' protons shift downfield from ~3.8 ppm in thymidine to ~3.4 ppm. |
| 13C NMR (CDCl3) | δ (ppm): 163.8 (C4), 150.5 (C2), 140-120 (multiple Carom), 135.8 (C6), 111.5 (C5), 87.5 (Cquat-Px), 85.1 (C1'), 84.8 (C4'), 71.5 (C3'), 64.5 (C5'), 40.2 (C2'), 12.3 (Thy-CH3). |
| Mass Spec (ESI+) | m/z: Calculated for C29H28N2O6Na+ [M+Na]+: 535.18. Found: ~535.2. |
Protocol for Deprotection
Causality: The pixyl group is cleaved under acidic conditions, regenerating the free 5'-hydroxyl group. Dichloroacetic acid (DCA) in an inert solvent is commonly used. The reaction is rapid and should be monitored carefully to avoid side reactions.
Procedure:
-
Dissolve the 5'-O-pixylated nucleoside (e.g., 100 mg) in anhydrous dichloromethane (5 mL).
-
Add a solution of 3% dichloroacetic acid in dichloromethane (5 mL) to the mixture.
-
Stir at room temperature for 5-10 minutes. The solution will likely develop a yellow-orange color due to the formation of the pixyl cation.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a few drops of methanol, followed by dilution with DCM.
-
Wash the organic solution with saturated aqueous sodium bicarbonate to neutralize the acid, then with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate to yield the deprotected nucleoside. Further purification can be performed if necessary.
Conclusion
The 9-phenylxanthen-9-yl (pixyl) group is a highly effective and advantageous choice for the protection of the 5'-hydroxyl group of nucleosides. Its unique properties, including favorable lability and the crystallinity it imparts on its derivatives, make it a powerful tool in the synthesis of high-purity oligonucleotides and complex nucleoside analogs. The protocols detailed herein provide a comprehensive, self-validating framework for the successful implementation of pixyl protection chemistry in the laboratory.
References
-
Chattopadhyaya, J. B., & Reese, C. B. (1978). The 9-phenylxanthen-9-yl group for the protection of the 5'-hydroxy-group of nucleosides. Journal of the Chemical Society, Chemical Communications, (15), 639–640. [Link]
-
Day, R. T., Williams, D., Soriano, P., & Sanghvi, Y. S. (2005). Large-scale synthesis of 5'-O-pixyl protected 2'-deoxynucleosides useful for oligonucleotide synthesis. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 1135–1138. [Link]
-
Current Protocols in Nucleic Acid Chemistry. (2000). Protection of 5′-Hydroxy Functions of Nucleosides. John Wiley & Sons, Inc. [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Sources
Application Notes and Protocols: 9-Chloro-9-phenylxanthene in the Synthesis of Complex Organic Molecules
Introduction: The Strategic Advantage of the 9-Phenylxanthenyl (Pixyl) Protecting Group
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving stereochemical integrity. The 9-phenylxanthenyl (pixyl or Px) group, introduced via its precursor 9-chloro-9-phenylxanthene (pixyl chloride), has emerged as a valuable tool for the selective protection of primary alcohols. Its utility is particularly pronounced in the synthesis of complex molecules such as nucleosides and oligonucleotides, where discriminating between multiple hydroxyl groups is a recurring challenge.
The strategic advantage of the pixyl group lies in its significant steric bulk and its defined lability under specific acidic conditions. This combination allows for the selective protection of the less sterically hindered primary alcohols over secondary and tertiary ones. Furthermore, its stability to basic and hydrogenolytic conditions renders it orthogonal to many other common protecting groups, enabling chemists to execute complex, multi-step synthetic sequences with a high degree of control.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of this compound and its application in robust protection/deprotection strategies.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is critical for its successful application.
| Property | Value | Source |
| Synonyms | Pixyl chloride, 9-Phenylxanthyl chloride | [3][4] |
| CAS Number | 42506-03-6 | [3] |
| Molecular Formula | C₁₉H₁₃ClO | [3][4] |
| Molecular Weight | 292.76 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Melting Point | 102-106 °C | [3] |
| Solubility | Soluble in chloroform | [3] |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
The most common precursor to this compound is 9-hydroxy-9-phenylxanthene, which can be synthesized via the reaction of phenylmagnesium bromide with xanthone. The subsequent conversion to the chloride is typically achieved using an acyl chloride. A known impurity in commercial or synthesized this compound is the starting alcohol, 9-hydroxy-9-phenylxanthene, which can be removed through a specific purification procedure.[3]
A. Synthesis of 9-Hydroxy-9-phenylxanthene (Precursor)
This step involves a Grignard reaction, a fundamental C-C bond-forming reaction. The Grignard reagent, phenylmagnesium bromide, acts as a nucleophile, attacking the electrophilic carbonyl carbon of xanthone. An acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.
-
Materials: Magnesium turnings, bromobenzene, anhydrous diethyl ether, xanthone, hydrochloric acid (HCl).
-
Procedure:
-
Prepare phenylmagnesium bromide by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Once the Grignard reagent is formed, cool the reaction mixture in an ice bath.
-
Add a solution of xanthone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by dilute HCl to dissolve the magnesium salts.
-
Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude 9-hydroxy-9-phenylxanthene can be purified by recrystallization from a suitable solvent system like ethanol/water.
-
B. Conversion to this compound and Purification
The conversion of the tertiary alcohol to the corresponding chloride is an Sₙ1-type reaction. Acetyl chloride serves both as a reagent and a dehydrating agent. The purification step is crucial for removing any unreacted starting material.[3]
-
Materials: 9-hydroxy-9-phenylxanthene, chloroform (CHCl₃), acetyl chloride (distilled), petroleum ether, benzene (use with extreme caution due to toxicity).
-
Procedure:
-
In a round-bottom flask, dissolve 10 g of crude 9-hydroxy-9-phenylxanthene in 50 mL of chloroform.
-
Add 1 mL of freshly distilled acetyl chloride to the solution.
-
Gently heat the mixture to boiling. The completion of the reaction is indicated by the cessation of HCl gas evolution (can be tested with moist litmus paper).
-
Cool the reaction mixture and evaporate the solvent under reduced pressure. The residue is the hydrochloride salt of the product.
-
To obtain the free base, heat the residue with benzene until the evolution of HCl ceases.
-
Add petroleum ether to the benzene solution to induce crystallization. The product may crystallize with benzene as a solvate.
-
Collect the crystals by filtration and dry them under vacuum to remove the benzene, yielding pure this compound.[3]
-
Protocol 2: Protection of a Primary Alcohol using this compound
The protection of a primary alcohol with pixyl chloride proceeds via a nucleophilic substitution reaction. The alcohol, acting as a nucleophile, attacks the carbocation formed from this compound. A non-nucleophilic base, such as pyridine, is used to scavenge the HCl generated during the reaction. The steric hindrance of the pixyl group generally ensures high selectivity for primary alcohols.
-
Materials: Primary alcohol substrate, this compound, anhydrous pyridine, anhydrous dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), brine.
-
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add anhydrous pyridine (2.0-3.0 eq) to the solution and cool to 0 °C in an ice bath.
-
Add a solution of this compound (1.1-1.2 eq) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
-
Protocol 3: Deprotection of a 9-Phenylxanthenyl (Pixyl) Ether
The pixyl group is an acid-labile protecting group. Its cleavage is facilitated by the formation of the resonance-stabilized 9-phenylxanthenyl cation. The choice of acid and its concentration allows for tuning the deprotection conditions, which is crucial for orthogonal strategies. Dichloroacetic acid (DCA) in a non-polar solvent like DCM is a common and effective method for this deprotection.
-
Materials: Pixyl-protected alcohol, anhydrous dichloromethane (DCM), dichloroacetic acid (DCA), saturated aqueous sodium bicarbonate (NaHCO₃), brine.
-
Procedure:
-
Dissolve the pixyl-protected alcohol in anhydrous DCM.
-
Add a solution of 3% dichloroacetic acid in DCM to the reaction mixture at room temperature.
-
Stir the reaction and monitor its progress by TLC. The deprotection is typically rapid, often completing within minutes to an hour.
-
Once the reaction is complete, quench the acid by adding saturated aqueous NaHCO₃.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected alcohol by flash column chromatography or recrystallization as appropriate.
-
Data Presentation: Stability of the Pixyl Protecting Group
The stability of the pixyl group under various conditions is a key factor in its utility. This table provides a general overview of its stability, which is comparable to other trityl-type protecting groups.
| Condition Category | Reagents/Conditions | Stability of Pixyl Ether | Rationale for Stability/Lability |
| Strongly Acidic | Conc. HCl, H₂SO₄, neat TFA | Labile | Rapid formation of the stable 9-phenylxanthenyl cation. |
| Mildly Acidic | 3% DCA in DCM, 80% Acetic Acid | Labile | Sufficiently acidic to promote carbocation formation for cleavage. |
| Lewis Acids | ZnBr₂, TMSOTf | Labile | Coordination of the Lewis acid to the ether oxygen facilitates C-O bond cleavage. |
| Strongly Basic | NaOH, KOH, NaH, LDA | Stable | Ethers are generally stable to strong bases. No acidic protons are present for deprotonation. |
| Mildly Basic | Pyridine, Et₃N, NaHCO₃ | Stable | Stable under the basic conditions used for its installation and other common reactions. |
| Oxidizing Agents | PCC, PDC, Swern, KMnO₄ | Stable | The ether linkage is inert to most common oxidizing agents. |
| Reducing Agents | H₂/Pd, LiAlH₄, NaBH₄ | Stable | Stable to catalytic hydrogenation and common hydride reagents. |
| Nucleophiles | Organometallics, Amines, Cyanide | Stable | The steric bulk of the pixyl group protects the ether linkage from nucleophilic attack. |
Visualization of Key Workflows
Workflow for the Protection of a Primary Alcohol
Caption: Workflow for the protection of a primary alcohol.
Logical Relationship in Orthogonal Protection Strategy
Caption: Orthogonal deprotection of pixyl and silyl ethers.
References
- Gomberg, M. & Cone, L. H. Justus Liebigs Annalen der Chemie, 370, 142 (1909).
- Chattopadhyaya, J. B. & Reese, C. B. The 9-phenylxanthen-9-yl group, a new protecting group for the 5'-hydroxy-group of nucleosides.
- Greene, T. W. & Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed. (Wiley-Interscience, 1999).
-
PubChem. 9-Chloro-9-phenyl-9H-xanthene. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Some substituted 9-phenylxanthen-9-yl protecting groups. [Link]
-
Global Substance Registration System. 9-CHLORO-9-PHENYL-9H-XANTHENE. [Link]
- Kocienski, P. J. Protecting Groups, 3rd ed. (Thieme, 2004).
-
Organic Chemistry Portal. Hydroxyl Protecting Groups Stability. [Link]
-
Wikipedia. Protecting group. [Link]
Sources
Deprotection of the 9-Phenylxanthenyl (Pixyl) Group: A Detailed Guide for Researchers
An In-depth Application Note and Protocol Guide for Scientists in Organic Synthesis and Drug Development
Introduction and Strategic Overview
The 9-phenylxanthenyl (pixyl or Px) group is a valuable acid-labile protecting group for primary hydroxyl functions, most notably utilized in the synthesis of nucleosides and oligonucleotides.[1][2] Its structural similarity to the widely used trityl (Tr) and dimethoxytrityl (DMT) groups dictates its primary deprotection strategy: acid-catalyzed cleavage. However, the pixyl group offers distinct advantages, including the high crystallinity it imparts to protected nucleosides, facilitating purification, and the intense yellow-orange color of the released pixyl carbocation, which allows for convenient reaction monitoring.[2]
This guide provides a comprehensive overview of the principles and practices for the efficient and clean removal of the pixyl protecting group. We will delve into the mechanistic underpinnings of the deprotection reaction, provide detailed step-by-step protocols for both solid-phase and solution-phase applications, and discuss critical considerations for minimizing side reactions and ensuring high-purity products.
The Mechanism of Acid-Catalyzed Deprotection
The deprotection of a pixyl-protected alcohol is an acid-catalyzed process that proceeds through a stable carbocation intermediate. The reaction is initiated by the protonation of the ether oxygen, which transforms the hydroxyl group into a good leaving group (the corresponding alcohol). Subsequent cleavage of the carbon-oxygen bond is facilitated by the remarkable stability of the resulting 9-phenylxanthenyl carbocation. This stability arises from the extensive delocalization of the positive charge across the xanthene ring system and the appended phenyl group.
The highly conjugated nature of the pixyl carbocation is also responsible for its characteristic intense color, which can be monitored by UV-Vis spectroscopy to track the progress of the deprotection reaction.
Caption: General mechanism of acid-catalyzed deprotection of a pixyl ether.
Comparative Lability of Trityl-Type Protecting Groups
The rate of acid-catalyzed deprotection is directly related to the stability of the carbocation formed upon cleavage. The pixyl group is generally considered to be more labile than the monomethoxytrityl (MMT) group but comparable to or slightly more labile than the dimethoxytrityl (DMT) group, making it suitable for applications where mild acidic conditions are required.
| Protecting Group | Abbreviation | Relative Rate of Acidolysis (approx.) | Typical Deprotection Conditions |
| Trityl | Tr | 1 | 80% Acetic Acid |
| Monomethoxytrityl | MMT | 10-30 | 1-3% Trichloroacetic Acid (TCA) in DCM |
| 9-Phenylxanthenyl | Pixyl (Px) | ~100 | 3% Dichloroacetic Acid (DCA) in DCM |
| Dimethoxytrityl | DMT | 100-300 | 3% Dichloroacetic Acid (DCA) in DCM |
Table 1: Relative lability of common trityl-type protecting groups.
Core Deprotection Methodologies
The deprotection of the pixyl group is predominantly achieved through acidolysis. The choice of acid and reaction conditions depends on the substrate's sensitivity and the context of the synthesis (solid-phase vs. solution-phase).
Acid-Catalyzed Deprotection: Reagents and Conditions
Commonly employed acidic reagents for pixyl deprotection include:
-
Dichloroacetic Acid (DCA): A 3% (v/v) solution of DCA in a non-polar solvent like dichloromethane (DCM) is the most frequently used condition, particularly in automated solid-phase oligonucleotide synthesis.[3]
-
Trichloroacetic Acid (TCA): A more potent acid than DCA, TCA can be used at lower concentrations (e.g., 1-2% in DCM) for faster deprotection. However, its stronger acidity increases the risk of side reactions, such as depurination of purine nucleobases.[4]
-
Trifluoroacetic Acid (TFA): A strong acid that is typically used in solution-phase deprotection, often in a mixture with DCM.[5] Due to its strength, careful control of reaction time and temperature is crucial to avoid degradation of sensitive substrates.
The Critical Role of Scavengers
During acid-catalyzed deprotection, the liberated pixyl carbocation is a reactive electrophile that can re-react with the deprotected hydroxyl group or other nucleophilic sites on the substrate, leading to undesired side products. To prevent this, a carbocation scavenger is often added to the deprotection solution. The scavenger rapidly and irreversibly traps the carbocation, driving the deprotection reaction to completion.
A commonly used and highly effective scavenger for this purpose is triethylsilane (TES) .[5][6][7]
Caption: Workflow illustrating the role of a scavenger in pixyl deprotection.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Deprotection of a Pixyl-Protected Oligonucleotide
This protocol is standard for automated DNA/RNA synthesizers.
Materials:
-
Controlled Pore Glass (CPG) solid support with the pixyl-protected oligonucleotide.
-
Deprotection Solution: 3% (v/v) Dichloroacetic Acid (DCA) and 5% (v/v) Triethylsilane (TES) in anhydrous Dichloromethane (DCM).
-
Acetonitrile (ACN), synthesis grade.
-
Capping solutions (for subsequent synthesis cycles).
Procedure:
-
The synthesis column containing the CPG-bound oligonucleotide is flushed with the deprotection solution.
-
The deprotection solution is allowed to react with the solid support for a specified time (typically 60-120 seconds). The column will turn a bright yellow-orange due to the release of the pixyl carbocation.
-
The deprotection solution is then flushed from the column with anhydrous acetonitrile.
-
The amount of released pixyl carbocation can be quantified by UV-Vis spectroscopy at approximately 485 nm to determine the coupling efficiency of the previous cycle.
-
The column is then washed extensively with acetonitrile to remove all traces of the acid and the trapped pixyl cation.
-
The synthesis cycle proceeds with the coupling of the next phosphoramidite.
Note: The deprotection time may need to be optimized depending on the scale of the synthesis and the specific synthesizer used. Incomplete deprotection will result in failure sequences.
Protocol 2: Solution-Phase Deprotection of a Pixyl-Protected Nucleoside
Materials:
-
Pixyl-protected nucleoside.
-
Anhydrous Dichloromethane (DCM).
-
Trifluoroacetic Acid (TFA).
-
Triethylsilane (TES).
-
Saturated aqueous sodium bicarbonate solution.
-
Brine.
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Silica gel for column chromatography.
-
Solvents for chromatography (e.g., ethyl acetate/hexanes).
Procedure:
-
Dissolve the pixyl-protected nucleoside in anhydrous DCM (e.g., 10 mL per 1 mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylsilane (1.5 to 2 equivalents) to the solution.
-
Slowly add trifluoroacetic acid (5-10 equivalents) dropwise to the stirred solution. The solution will immediately turn a vibrant yellow-orange.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes at 0 °C.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases and the yellow-orange color disappears.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected nucleoside.
Work-up Considerations:
-
Thorough quenching of the acid is crucial to prevent re-protection or degradation of the product.
-
For water-soluble nucleosides, a different work-up may be required, such as neutralization followed by lyophilization and purification by reverse-phase HPLC.[8][9]
Alternative Deprotection Strategy: Photolytic Cleavage
While acid-catalyzed cleavage is the standard, research has shown that sulfur-containing analogues of the pixyl group, such as the 9-phenylthioxanthenyl (S-pixyl) group, can be removed photolytically. This method offers an orthogonal deprotection strategy for acid-sensitive substrates.
General Conditions for Photolytic Deprotection of S-Pixyl Ethers:
-
Solvent: A mixture of water and acetonitrile (1:1) or trifluoroethanol and acetonitrile (1:9) for less nucleophilic conditions.
-
Wavelength: Irradiation at 300 nm or 350 nm, depending on the substituents on the S-pixyl group.
-
Yields: Generally high, with the starting alcohol being regenerated in excellent yield.
This photochemical approach avoids the use of harsh acidic reagents and can be a valuable tool in the synthesis of complex molecules where orthogonality is paramount.[10]
Applications Beyond Oligonucleotides
While the primary application of the pixyl group is in nucleoside and oligonucleotide synthesis, its properties make it potentially useful in other areas of organic synthesis, such as carbohydrate chemistry, where selective protection of primary hydroxyl groups is often required.[11][12] However, its use in peptide synthesis is less common, as other protecting groups like Boc and Fmoc are more established.[13]
Troubleshooting and Key Considerations
-
Depurination: This is a significant side reaction in oligonucleotide synthesis, particularly with purine bases (adenine and guanine), under acidic conditions.[4] To minimize depurination:
-
Use the mildest acidic conditions possible (e.g., 3% DCA instead of TCA).
-
Keep deprotection times as short as possible while ensuring complete removal of the pixyl group.
-
The use of a scavenger like triethylsilane is highly recommended.
-
-
Incomplete Deprotection: This can lead to the formation of (n-1)mer failure sequences in oligonucleotide synthesis. Ensure adequate reaction time and efficient mixing, especially on solid support. Monitoring the color of the deprotection solution can provide a qualitative indication of reaction completion.
-
Work-up: For solution-phase reactions, ensure complete neutralization of the acid to prevent product degradation during purification. Co-evaporation with a non-polar solvent like toluene can help remove residual TFA.[14]
Conclusion
The 9-phenylxanthenyl (pixyl) group is a highly effective and versatile protecting group for primary alcohols, offering advantages in purification and reaction monitoring. Its deprotection is reliably achieved under mild acidic conditions, with dichloroacetic acid and trifluoroacetic acid being the reagents of choice. The judicious use of carbocation scavengers, such as triethylsilane, is critical for preventing side reactions and achieving high yields of pure product. While predominantly used in the synthesis of nucleic acids, the unique properties of the pixyl group warrant its consideration in other areas of complex molecule synthesis. The alternative photolytic cleavage of S-pixyl analogues further enhances the orthogonality and utility of this class of protecting groups. By understanding the underlying mechanisms and adhering to the detailed protocols outlined in this guide, researchers can confidently employ the pixyl group in their synthetic endeavors.
References
- Coleman, M. P., & Boyd, M. K. (2002). S-pixyl Analogues as Photocleavable Protecting Groups for Nucleosides. The Journal of Organic Chemistry, 67(22), 7641–7648.
- Fergione, S., Fedorova, O., & Nawrot, B. (2021).
- Day, R. T., Williams, D., Soriano, P., & Sanghvi, Y. S. (2005). Large-scale synthesis of 5'-O-pixyl protected 2'-deoxynucleosides useful for oligonucleotide synthesis. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 1135–1138.
- Tram, K., Yan, H., & Sanghvi, Y. S. (2011). Further Optimization of Detritylation in Solid-Phase Oligodeoxyribonucleotide Synthesis. ChemInform, 42(34).
- Sanghvi, Y. S. (2005). Large-scale synthesis of 5'-O-pixyl protected 2'-deoxynucleosides useful for oligonucleotide synthesis. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 1135-8.
- Mehta, A., Jaouhari, R., Benson, T. J., & Douglas, K. T. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Tetrahedron Letters, 33(37), 5441–5444.
- Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(21), 2739–2742.
- Biolytic Lab Performance, Inc. (n.d.). Introduction to Oligo Oligonucleotide DNA Synthesis.
- ATDBio. (n.d.).
- Hartwig, S., et al. (2010). Supporting Information for Polymer Chemistry. The Royal Society of Chemistry.
- Wikipedia contributors. (2023, December 28). Peptide synthesis. In Wikipedia, The Free Encyclopedia.
- Gryaznov, S. M., & Letsinger, R. L. (1992). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 20(8), 1879–1882.
- ATDBio. (n.d.).
- Mehta, A., Jaouhari, R., Benson, T. J., & Douglas, K. T. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Tetrahedron Letters, 33(37), 5441-5444.
- LGC Biosearch Technologies. (2021, December 6). Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing.
- Seeberger, P. H. (Ed.). (2009).
- van der Vlist, A. J., & van der Marel, G. A. (2010). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 13(6-7), 836-848.
- Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(21), 2739-2742.
- Hogrefe, R. I., Vaghefi, M. M., Reynolds, M. A., Young, K. M., & Arnold, L. J. (1993). Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. Nucleic Acids Research, 21(20), 4739–4741.
- Zhang, L., et al. (2019). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. ChemistryOpen, 8(5), 497-501.
- Mehta, A., Jaouhari, R., Benson, T. J., & Douglas, K. T. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Tetrahedron Letters, 33(37), 5441-5444.
- Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
- Reddit. (2013). Boc Removals with TFA in Peptide Synthesis.
- Seeberger, P. H. (Ed.). (2009).
- van der Vlist, A. J., & van der Marel, G. A. (2010). Protective group strategies in carbohydrate and peptide chemistry.
- Givens, R. S., & Rubina, M. (2011). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 10(1), 5-18.
- Biolytic Lab Performance, Inc. (n.d.). Introduction to Oligo Oligonucleotide DNA Synthesis.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?
- Applied Biosystems. (n.d.). 1. Enzymatic Digestion/Base Composition Analysis - 2. Manual Detritylation of Oligonucleotides after Deprotection.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- The Organic Chemistry Tutor. (2023, November 17). Mechanism Challenge: Acidic Cleavage of Butyl Phenyl Ether [Video]. YouTube.
- Wu, P. H., et al. (2022). Inverse modeling unveils governing law of mechano-chemical dynamics of epithelial migration.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- BenchChem. (n.d.). A Comparative Guide to Peptide Synthesis: Solid-Phase vs. Liquid-Phase Methodologies.
- Demchenko, A. V. (2005). Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. Organic & Biomolecular Chemistry, 3(23), 4217-4226.
- National Institutes of Health. (n.d.). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles.
- Nord-Science. (2023, October 3). Solid-Phase vs. Solution-Phase Peptide Synthesis: Pros and Cons.
- Fodor, S. P., et al. (1991). Light-directed, spatially addressable parallel chemical synthesis. Science, 251(4995), 767-773.
Sources
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Large-scale synthesis of 5'-O-pixyl protected 2'-deoxynucleosides useful for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. US5714597A - Use of carbocation scavenger during oligonucleotide synthesis - Google Patents [patents.google.com]
- 7. Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites | Semantic Scholar [semanticscholar.org]
- 8. Deprotection of oligonucleotides and purification using denaturing PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]
- 13. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 14. Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Acid-Catalyzed Cleavage of 9-Phenylxanthenyl Ethers
Introduction
The 9-phenylxanthenyl (Pixyl or Px) group is a valuable acid-labile protecting group, predominantly utilized for the protection of primary hydroxyl functions in organic synthesis. Its application is particularly widespread in the fields of nucleoside, nucleotide, and carbohydrate chemistry. The Pixyl group offers a significant advantage over more traditional trityl (Tr) or dimethoxytrityl (DMT) ethers due to its heightened acid lability. This property allows for its selective removal under milder acidic conditions, leaving other acid-sensitive groups, such as DMT, TBDMS, or glycosidic bonds, intact. This differential stability is crucial for complex, multi-step synthetic strategies where orthogonal protection is paramount.
The cleavage of the Pixyl ether proceeds through a well-defined SN1-type mechanism. Protonation of the ether oxygen by an acid catalyst is followed by the departure of the protected alcohol, generating a highly stabilized, resonance-delocalized 9-phenylxanthenyl carbocation. This cation is intensely yellow, providing a convenient visual indicator for the progress of the deprotection reaction. The stability of this carbocation is the primary reason for the high acid lability of the Pixyl group.
This application note provides a comprehensive guide to the acid-catalyzed cleavage of 9-phenylxanthenyl ethers, detailing the underlying mechanism, offering step-by-step experimental protocols, and discussing the critical factors that influence the reaction's efficiency.
Mechanism of Acid-Catalyzed Cleavage
The deprotection of a Pixyl-protected alcohol (RO-Px) is initiated by the protonation of the ether oxygen atom by an acid (H-A). This step is a rapid equilibrium. The resulting oxonium ion is sterically hindered and electronically primed for cleavage. The rate-determining step involves the heterolytic cleavage of the C-O bond to release the free alcohol (R-OH) and the 9-phenylxanthenyl carbocation. This carbocation is significantly stabilized through resonance, with the positive charge delocalized over the xanthene ring system and the appended phenyl group. The distinct yellow color of this cation is a hallmark of the reaction. Finally, the carbocation is quenched by a nucleophile, which is typically the conjugate base of the acid (A-) or a scavenger added to the reaction mixture.
Applications of 9-Chloro-9-phenylxanthene in Medicinal Chemistry: A Guide for Researchers
Abstract
9-Chloro-9-phenylxanthene, commonly known as pixyl chloride, is a versatile reagent in medicinal chemistry, primarily utilized for the introduction of the 9-phenylxanthenyl (pixyl, Px) protecting group. This bulky, trityl-type protecting group offers unique advantages in the synthesis of complex bioactive molecules, including nucleosides, nucleotides, and chiral compounds. Its applications range from the protection of primary alcohols and amines to its use as a photolabile protecting group, enabling spatiotemporal control in biological studies. This technical guide provides an in-depth overview of the applications of this compound, complete with detailed protocols, mechanistic insights, and a comparative analysis of the pixyl protecting group, to empower researchers in drug discovery and development.
Introduction: The Strategic Value of the Pixyl Group
In the multi-step synthesis of pharmacologically active compounds, the judicious use of protecting groups is paramount to achieving high yields and chemo- and stereoselectivity.[1] The 9-phenylxanthenyl (pixyl) group, introduced via this compound, has emerged as a valuable tool in the medicinal chemist's arsenal. Structurally similar to the well-known trityl (triphenylmethyl, Tr) group, the pixyl group offers a larger steric profile and distinct electronic properties derived from its xanthene core.
The primary rationale for employing the pixyl group lies in its tunable lability and steric bulk. It is readily cleaved under acidic conditions, with its reactivity being modifiable through substitution on the phenyl or xanthene rings.[2] This allows for orthogonal protection strategies in the synthesis of complex molecules with multiple sensitive functional groups.[3] Furthermore, the significant steric hindrance provided by the pixyl group can effectively prevent racemization of adjacent stereocenters, a critical consideration in the synthesis of enantiomerically pure drugs.[4]
This guide will delve into the practical applications of this compound, providing detailed protocols for the protection of key functional groups and discussing the strategic advantages of the pixyl protecting group in various medicinal chemistry contexts.
Synthesis of this compound
While commercially available, this compound can also be synthesized in the laboratory, typically from xanthone.[5] The synthesis involves a two-step process:
-
Grignard Reaction: Xanthone is reacted with a phenyl Grignard reagent, such as phenylmagnesium bromide, to form 9-phenylxanthen-9-ol.
-
Chlorination: The resulting tertiary alcohol is then converted to the corresponding chloride using a variety of chlorinating agents, such as acetyl chloride or thionyl chloride.
Diagram: Synthesis of this compound
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Some substituted 9-phenylxanthen-9-yl protecting groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: A Detailed Guide to the Pixyl Protection of Hydroxyl Groups
Introduction: The Strategic Role of the Pixyl Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly in nucleoside and carbohydrate chemistry, the selective masking and unmasking of hydroxyl groups is a paramount challenge. A protecting group must be introduced efficiently, remain inert during subsequent transformations, and be removed under specific, mild conditions without affecting other functionalities.[1] The 9-phenylxanthen-9-yl group, commonly known as the "pixyl" (Px) group, has emerged as a valuable tool for the protection of primary hydroxyl groups.[2] Structurally similar to the widely used trityl (Tr) and dimethoxytrityl (DMTr) groups, the pixyl group offers distinct advantages, primarily its increased acid lability, which allows for its removal under exceptionally mild conditions, thereby preserving other acid-sensitive groups within a complex molecule.
This guide provides a comprehensive overview of the pixyl protecting group, detailing the underlying chemical principles, step-by-step experimental protocols for protection and deprotection, and critical considerations for its successful application in research and development.
Core Principles: Mechanism and Rationale
The pixyl group is introduced by reacting an alcohol with 9-chloro-9-phenylxanthene, also known as pixyl chloride. The reaction proceeds via a nucleophilic substitution mechanism, analogous to the well-understood reactions of alcohols with reagents like thionyl chloride (SOCl₂) or tosyl chloride (TsCl) in the presence of a base.[3][4]
The Protection Reaction: An S N 2-like Pathway
The protection of a hydroxyl group with pixyl chloride is typically carried out in an anhydrous pyridine solution. The choice of pyridine is critical for two primary reasons:
-
Solvent: It serves as a suitable solvent for both the alcohol substrate and the pixyl chloride reagent.
-
Acid Scavenger: The reaction liberates one equivalent of hydrochloric acid (HCl). Pyridine, a mild base, neutralizes this HCl in situ, forming pyridinium hydrochloride. This prevents the acidic byproduct from catalyzing unwanted side reactions, such as the premature cleavage of other acid-sensitive protecting groups.[3]
The mechanism can be visualized as follows:
-
Nucleophilic Attack: The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic carbon atom at the 9-position of the xanthene ring system.
-
Chloride Departure: The chloride ion is displaced as a leaving group.
-
Deprotonation: Pyridine removes the proton from the newly formed oxonium ion, yielding the neutral pixyl ether and pyridinium hydrochloride.
The Deprotection Reaction: Acid-Catalyzed Cleavage
The key advantage of the pixyl group is its facile removal under very mild acidic conditions. This high acid sensitivity stems from the stability of the carbocation intermediate formed upon cleavage—the 9-phenylxanthenyl cation. This cation is highly stabilized by resonance, with the positive charge delocalized over the xanthene ring system and the phenyl group. This stability significantly lowers the activation energy for the cleavage reaction compared to less stabilized groups like trityl.
The deprotection is often achieved using a dilute solution of a moderately strong acid, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA), in an inert solvent like dichloromethane (DCM).[5][6] These conditions are mild enough to leave many other protecting groups, including tert-butyldimethylsilyl (TBDMS) ethers and benzoyl esters, intact.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrate and scale of the reaction.
Protocol 1: Synthesis of this compound (Pixyl Chloride)
The reagent can be prepared from its corresponding alcohol, 9-phenylxanthen-9-ol, which is commercially available.
Materials:
-
9-Phenylxanthen-9-ol
-
Anhydrous chloroform or Dichloromethane (DCM)
-
Anhydrous petroleum ether or hexane
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of 9-phenylxanthen-9-ol (1.0 eq) in anhydrous chloroform, add freshly distilled acetyl chloride (1.1 eq).
-
Gently reflux the mixture until the evolution of HCl gas ceases (can be monitored by holding a piece of moist pH paper near the condenser outlet).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess acetyl chloride under reduced pressure.
-
The crude product can be purified by recrystallization. Dissolve the residue in a minimal amount of hot chloroform or benzene and add petroleum ether or hexane until turbidity persists.
-
Allow the solution to cool slowly to induce crystallization.
-
Filter the resulting crystals and dry under vacuum to yield this compound as a solid. A possible impurity is the starting 9-hydroxy-9-phenylxanthene.[2]
Protocol 2: Pixyl Protection of a Primary Hydroxyl Group (e.g., 5'-OH of Thymidine)
This protocol is adapted from procedures used in nucleoside chemistry.
Materials:
-
Thymidine (or other primary alcohol)
-
This compound (Pixyl Chloride, Px-Cl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Preparation: Dry the substrate (e.g., thymidine, 1.0 eq) by co-evaporation with anhydrous pyridine twice and place in a flame-dried, argon-purged round-bottom flask.
-
Reaction: Dissolve the dried substrate in anhydrous pyridine. Add this compound (1.1 - 1.2 eq) portion-wise at room temperature with stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath and quench by slowly adding a small amount of methanol or water.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 5'-O-pixyl-thymidine.
| Substrate Type | Reagent (eq) | Solvent | Temp (°C) | Typical Yield (%) |
| Primary Alcohol | Px-Cl (1.1) | Pyridine | 25 | 85-95 |
| 2'-Deoxynucleoside | Px-Cl (1.2) | Pyridine | 25 | 80-90 |
| Secondary Alcohol | Px-Cl (1.5) | Pyridine | 25-50 | Lower, variable |
Table 1. Typical reaction conditions and yields for pixyl protection.
Protocol 3: Deprotection of a Pixyl Ether
This procedure is designed for the selective removal of the pixyl group.
Materials:
-
Pixyl-protected alcohol
-
Anhydrous dichloromethane (DCM)
-
Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA)[6]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction: Dissolve the pixyl-protected compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 3% dichloroacetic acid in DCM dropwise with stirring. The solution will often develop a bright yellow or orange color due to the formation of the pixyl cation.
-
Monitoring: Monitor the deprotection by TLC. The reaction is typically very fast, often completing within 5-30 minutes.
-
Work-up:
-
Upon completion, carefully quench the reaction by adding it to a stirred, cold saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the solution under reduced pressure. The crude deprotected alcohol can be purified by column chromatography or recrystallization as needed.
Characterization and Analysis
Confirmation of the protection and deprotection steps is typically achieved through standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Upon protection, the protons on the carbon bearing the hydroxyl group (e.g., the 5'-CH₂ protons in a nucleoside) will experience a downfield shift. The aromatic protons of the pixyl group will appear as a complex multiplet in the range of δ 7.0-7.5 ppm.
-
¹³C NMR: The carbon atom attached to the oxygen will be deshielded and shift downfield, typically appearing in the 60-85 ppm range for pixyl ethers.[2] The quaternary carbon at the 9-position of the xanthene ring is also a characteristic signal.
-
-
Infrared (IR) Spectroscopy: Successful protection is marked by the disappearance of the broad O-H stretching band (typically ~3200-3600 cm⁻¹) of the starting alcohol and the appearance of a strong C-O ether stretching band around 1050-1150 cm⁻¹.[9]
Orthogonality and Strategic Considerations
The utility of any protecting group is defined by its stability under a range of conditions, allowing for selective reactions elsewhere in the molecule. This is known as an orthogonal protection strategy.[10]
Stability Profile of the Pixyl Group:
-
Stable: The pixyl ether linkage is generally stable to basic conditions (e.g., hydrolysis with NaOH or NH₃/MeOH), nucleophilic reagents, and many standard oxidation and reduction conditions (e.g., catalytic hydrogenation where benzyl ethers would be cleaved).[8]
-
Labile: Highly sensitive to acidic conditions. Even weak acids like acetic acid can cause slow cleavage, while stronger acids like DCA, TCA, or HCl lead to rapid deprotection.[7]
This stability profile makes the pixyl group an excellent choice for syntheses where subsequent steps involve base-catalyzed reactions or transformations incompatible with free hydroxyl groups, but where a final, very mild deprotection is required. It is considered "orthogonal" to base-labile groups (e.g., acetyl, benzoyl) and groups removed by hydrogenolysis (e.g., benzyl, Cbz).
Conclusion
The 9-phenylxanthen-9-yl (pixyl) group is a highly effective and strategic choice for the protection of primary hydroxyls. Its key feature—facile cleavage under exceptionally mild acidic conditions—provides a critical advantage in the synthesis of complex, sensitive molecules like oligonucleotides and modified carbohydrates. By understanding the mechanisms of protection and deprotection and employing the robust protocols detailed in these notes, researchers can confidently integrate the pixyl group into their synthetic strategies to achieve their molecular targets with precision and high yield.
References
-
Chattopadhyaya, J. B., & Reese, C. B. (1978). The 9-phenylxanthen-9-yl protecting group. Journal of the Chemical Society, Chemical Communications, (15), 639-640. [Link]
-
Hunt, I. (n.d.). CH 8: ROH + SOCl2 or PX3. University of Calgary. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 7). By what mechanism do acids deprotect primary silyl ethers? Retrieved from [Link]
-
OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. Retrieved from [Link]
-
Master Organic Chemistry. (2015, April 28). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
ResearchGate. (2014, February 24). Thionyl chloride (or oxalyl chloride) as an efficient acid activator for one-pot synthesis of β-lactams. Retrieved from [Link]
-
ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR data (CDCl3) and 1H/13C correlations of compounds 4 and... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved from [Link]
-
ResearchGate. (2020, August 10). Recent Advances in the Synthesis of Perimidines and their Applications. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]
-
Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. The 9-phenylxanthen-9-yl protecting group - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Atom Scientific Ltd | Category | Deblocking / Detritylation [atomscientific.com]
- 5. Deblockers | LGC, Biosearch Technologies [biosearchtech.com]
- 6. ijsts.shirazu.ac.ir [ijsts.shirazu.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bard.cm.utexas.edu [bard.cm.utexas.edu]
Application Note & Protocol: Scalable Synthesis and Purification of 9-Chloro-9-phenylxanthene
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, field-proven guide for the large-scale synthesis, purification, and characterization of 9-Chloro-9-phenylxanthene. Moving beyond a simple recitation of steps, this protocol elucidates the underlying chemical principles, ensuring that researchers can not only replicate the synthesis but also troubleshoot and adapt it as necessary.
Introduction and Strategic Overview
This compound, commonly known in organic synthesis as "pixyl chloride," is a valuable reagent primarily used as a protecting group for primary alcohols.[1][2] Its bulky, rigid xanthene core provides steric hindrance, making the resulting pixyl ether stable to a wide range of reaction conditions, yet readily cleavable under specific acidic protocols. The synthesis is strategically approached in two primary stages: the formation of a tertiary alcohol intermediate via a Grignard reaction, followed by its conversion to the target alkyl chloride.
Chemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₃ClO | [2][3] |
| Molecular Weight | 292.76 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 102-106 °C (lit.) | [1] |
| Solubility | Soluble in chloroform | [1] |
Synthesis Pathway and Mechanistic Rationale
The conversion of a carbonyl group to a tertiary alcohol, and subsequently to an alkyl halide, is a cornerstone of organic synthesis. This process leverages fundamental reaction mechanisms that are both reliable and scalable.
Diagram of the Synthetic Pathway
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of 9-Phenylxanthen-9-ol (Precursor)
Principle: This step employs a Grignard reaction, a powerful carbon-carbon bond-forming tool. The nucleophilic phenyl group from phenylmagnesium bromide attacks the electrophilic carbonyl carbon of xanthone. The resulting magnesium alkoxide is then protonated during an aqueous workup to yield the tertiary alcohol, 9-phenylxanthen-9-ol.[4]
Protocol:
-
Reactor Setup: Assemble a multi-neck, oven-dried reactor equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the reactor, place xanthone (1.0 eq) and suspend it in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Add phenylmagnesium bromide (1.1 eq, solution in THF) dropwise via the dropping funnel at 0 °C. The addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of xanthone.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 9-phenylxanthen-9-ol, which can be used in the next step without further purification.
Expertise & Causality:
-
Anhydrous Conditions: Grignard reagents are highly basic and react destructively with protic sources like water. All glassware must be oven-dried, and solvents must be anhydrous to ensure high yields.
-
Controlled Addition: The reaction is exothermic. Slow, controlled addition of the Grignard reagent at 0 °C prevents overheating and potential side reactions.
-
NH₄Cl Quench: Using a mild acid like NH₄Cl for the workup protonates the alkoxide intermediate without causing potential acid-catalyzed degradation of the tertiary alcohol product.
Step 2: Synthesis of this compound
Principle: The conversion of the tertiary alcohol to the target chloride is achieved using thionyl chloride (SOCl₂). The alcohol's hydroxyl group is a poor leaving group, but its reaction with SOCl₂ transforms it into a chlorosulfite intermediate, which is an excellent leaving group.[5][6] Subsequent nucleophilic attack by a chloride ion yields the final product, with the byproducts (sulfur dioxide and HCl) being gases that evolve from the reaction, driving it to completion.[7][8]
Protocol:
-
Reactor Setup: In a fume hood, equip a reactor with a mechanical stirrer, a condenser fitted with a gas trap (to neutralize HCl and SO₂), and a nitrogen inlet.
-
Reaction Mixture: Dissolve the crude 9-phenylxanthen-9-ol (1.0 eq) from the previous step in a suitable solvent such as chloroform or benzene.[1]
-
Reagent Addition: Add thionyl chloride (1.5 - 2.0 eq) dropwise to the solution at room temperature.
-
Reaction: Gently heat the mixture to a mild reflux (40-50 °C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. The co-evaporation with toluene can aid in removing the last traces of SOCl₂.
-
Isolation: The resulting crude solid is this compound, which will be purified.
Expertise & Causality:
-
Mechanism: This reaction proceeds via a substitution pathway. The use of SOCl₂ is particularly effective for tertiary alcohols as it minimizes the risk of elimination side reactions that can occur under strongly acidic conditions.[5][9]
-
Gas Evolution: The formation of gaseous byproducts (SO₂ and HCl) is a key thermodynamic driving force for this reaction, ensuring a high conversion rate according to Le Châtelier's principle.
-
Excess Reagent: Using an excess of thionyl chloride ensures the complete conversion of the alcohol and also serves as a solvent in some protocols.
Large-Scale Purification Protocol
The most common impurity in the final product is the unreacted precursor, 9-phenylxanthen-9-ol.[1] Recrystallization is the most effective method for purification on a large scale.
Purification Workflow
Caption: Workflow for the purification and analysis of the final product.
Protocol (Recrystallization):
-
Solvent Selection: A common and effective solvent system is a binary mixture of a good solvent (like benzene or toluene) and a poor solvent (like petroleum ether or hexane).[1]
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the "good" solvent (benzene) in portions while heating until the solid just dissolves. Avoid using an excessive amount of solvent.[10]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[10]
-
Inducing Crystallization: Once at room temperature, slowly add the "poor" solvent (petroleum ether) until the solution becomes slightly turbid. If crystals do not form, you can scratch the inside of the flask with a glass rod or add a seed crystal.
-
Complete Crystallization: Cool the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.[10]
-
Collection: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold petroleum ether to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Characterization and Quality Control
Confirming the identity and purity of the synthesized this compound is essential. The following methods are standard for characterization.
| Analysis Method | Expected Result | Rationale |
| Melting Point | 102-106 °C | A sharp melting range within the literature values indicates high purity. |
| ¹H NMR | Complex multiplet in the aromatic region (~7.0-8.0 ppm). | Confirms the presence of the aromatic protons on the xanthene and phenyl rings. |
| ¹³C NMR | Signals in the aromatic region (~120-150 ppm) and a key signal for the C9-Cl carbon. | Confirms the carbon skeleton of the molecule. |
| FT-IR (cm⁻¹) | Absence of a broad O-H stretch (~3200-3600 cm⁻¹). Presence of C-O-C stretch (~1250 cm⁻¹), aromatic C=C stretches (~1600, 1450 cm⁻¹). | The disappearance of the O-H band from the 9-phenylxanthen-9-ol precursor is a critical indicator of a successful reaction. |
Safety and Handling
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to produce toxic gases (HCl and SO₂). Must be handled in a well-ventilated fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Grignard Reagents: Can be pyrophoric. Must be handled under an inert atmosphere (Nitrogen or Argon) and away from any sources of moisture.
-
Solvents: Benzene is a known carcinogen. Chloroform is a suspected carcinogen. Toluene and THF are flammable. Handle all solvents in a fume hood and take precautions to avoid ignition sources.
-
Waste Disposal: Quench reactive reagents carefully before disposal. Halogenated and non-halogenated organic waste should be segregated and disposed of according to institutional guidelines.
References
-
9-Phenylxanthen-9-ol | C19H14O2 | CID 68997 - PubChem. [Link]
-
Experiment 9 — Recrystallization - Chem 21. [Link]
-
9-Chloro-9-phenyl-9H-xanthene | C19H13ClO | CID 170655 - PubChem. [Link]
-
Reaction with Thionyl Chloride - YouTube. [Link]
-
10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts. [Link]
-
Reaction of alcohols with thionyl chloride - YouTube. [Link]
-
CHM 252: Organic Chemistry: Alcohols: Reactions with Thionyl Chlorides Part 8 - YouTube. [Link]
-
9-CHLORO-9-PHENYL-9H-XANTHENE - FDA. [Link]
Sources
- 1. This compound CAS#: 42506-03-6 [amp.chemicalbook.com]
- 2. 9-Chloro-9-phenyl-9H-xanthene | C19H13ClO | CID 170655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 9-Phenylxanthen-9-ol | C19H14O2 | CID 68997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. "CHEM 222, Chapter 11: Reaction of Alcohols with Thionyl Chloride" by Katie Garber [digitalcommons.snc.edu]
- 10. amherst.edu [amherst.edu]
Troubleshooting & Optimization
Common impurities in 9-Chloro-9-phenylxanthene and their removal
Welcome to the technical support center for 9-Chloro-9-phenylxanthene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling and purifying this versatile reagent. Our goal is to equip you with the necessary knowledge to anticipate and resolve common issues encountered during its use, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter when working with this compound, focusing on identifying the root cause and providing actionable solutions.
Issue 1: Inconsistent Reactivity or Low Yield in Subsequent Reactions
-
Symptom: You are using this compound as a starting material, for example, in the introduction of a pixyl protecting group, and observe lower than expected yields or incomplete reactions.
-
Probable Cause: The most common reason for reduced reactivity is the presence of its hydrolysis product, 9-phenylxanthen-9-ol.[1] This alcohol impurity is significantly less reactive in nucleophilic substitution reactions compared to the chloride. The hydrolysis can occur due to exposure to atmospheric moisture or residual water in solvents.
-
Solution:
-
Chemical Conversion: A highly effective method is to convert the 9-phenylxanthen-9-ol impurity back to the desired this compound. This can be achieved by refluxing the impure material with a chlorinating agent such as acetyl chloride or thionyl chloride.[1]
-
Strict Anhydrous Conditions: Always handle this compound under anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Issue 2: Presence of an Unexpected, Non-polar Impurity in Analytical Data (e.g., TLC, GC-MS)
-
Symptom: Your analytical data shows a significant non-polar impurity that is not 9-phenylxanthen-9-ol.
-
Probable Cause: If the this compound was synthesized via a Grignard reaction (using phenylmagnesium bromide and xanthone), a common non-polar byproduct is biphenyl. This impurity arises from the coupling of the Grignard reagent with unreacted bromobenzene, a reaction favored at higher temperatures.[2]
-
Solution:
-
Recrystallization: Biphenyl can often be removed by careful recrystallization. The choice of solvent is critical and may require some experimentation. A mixed solvent system, such as ethanol/water or dichloromethane/hexane, can be effective.
-
Column Chromatography: For high purity requirements, flash column chromatography is a reliable method to separate this compound from biphenyl due to their polarity difference.
-
Issue 3: Product is a Yellowish Solid Instead of a Colorless or White Solid
-
Symptom: The solid this compound appears yellow.
-
Probable Cause: A yellowish tint can be indicative of the presence of biphenyl or other aromatic impurities.[2] While pure this compound is typically a white to off-white solid, trace impurities can impart color.
-
Solution:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.
-
Recrystallization: As mentioned previously, recrystallization is an effective method for removing colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should be aware of in commercial or synthesized this compound?
The two most common impurities are:
-
9-Phenylxanthen-9-ol: This is the hydrolysis product of this compound and is often the main impurity.[1]
-
Biphenyl: This is a common byproduct from the Grignard synthesis route.[2]
Other potential but less common impurities could include unreacted starting materials from the synthesis, such as xanthone.
Q2: How can I quickly check the purity of my this compound?
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. This compound is more non-polar than its hydrolysis product, 9-phenylxanthen-9-ol. Using a solvent system like hexane/ethyl acetate, the product will have a higher Rf value than the alcohol impurity. Biphenyl will have an even higher Rf.
-
Melting Point: The reported melting point of this compound is in the range of 102-106 °C.[1] A broad melting range or a melting point lower than this suggests the presence of impurities.
Q3: Can you provide a detailed protocol for the chemical purification of this compound containing the 9-phenylxanthen-9-ol impurity?
Certainly. The following protocol is based on the conversion of the alcohol impurity to the desired chloride.
Protocol: Chemical Purification via Acetyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the impure this compound in chloroform (e.g., 10 g of impure material in 50 mL of CHCl3).
-
Addition of Acetyl Chloride: Add a stoichiometric excess of freshly distilled acetyl chloride (e.g., 1 mL).
-
Reflux: Gently heat the mixture to reflux. The reaction is complete when the evolution of HCl gas ceases. This can be monitored by holding a piece of damp blue litmus paper near the top of the condenser, which will turn red in the presence of HCl.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the chloroform and excess acetyl chloride by rotary evaporation.
-
Recrystallization: The crude solid can then be purified by recrystallization. While specific solvent systems are not widely reported, a good starting point would be a non-polar solvent like benzene or toluene, with the addition of a co-solvent like petroleum ether or hexane to induce crystallization.[1]
Q4: What is the best way to store this compound to prevent degradation?
To minimize hydrolysis, this compound should be stored in a tightly sealed container, preferably in a desiccator or a glovebox under an inert atmosphere. It should be kept away from moisture and protic solvents.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound based on the identified impurities.
Caption: Purification workflow for this compound.
Summary of Impurities and Purification Methods
| Impurity | Chemical Structure | Common Origin | Recommended Removal Method |
| 9-Phenylxanthen-9-ol | C19H14O2 | Hydrolysis of the product; incomplete reaction from the alcohol precursor. | Chemical conversion with acetyl chloride or thionyl chloride followed by recrystallization. |
| Biphenyl | C12H10 | Side reaction during Grignard synthesis. | Recrystallization or column chromatography. |
| Xanthone | C13H8O2 | Unreacted starting material from Grignard synthesis. | Column chromatography. |
References
-
Gomberg, M., & Cone, L. H. (1909). Über Triphenylmethyl. Justus Liebigs Annalen der Chemie, 370(1‐2), 142-208. [Link]
-
Chemistry LibreTexts. (2024, March 16). The Grignard Reaction (Experiment). [Link]
-
PubChem. 9-Chloro-9-phenyl-9H-xanthene. National Center for Biotechnology Information. [Link]
-
Chattopadhyaya, J. B., & Reese, C. B. (1978). The 9-phenylxanthen-9-yl (pixyl) group: a new, readily removable protecting group for the 5′-hydroxy-group of nucleosides. Journal of the Chemical Society, Chemical Communications, (15), 639-640. [Link]
Sources
Technical Support Center: Synthesis of 9-Chloro-9-phenylxanthene
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 9-Chloro-9-phenylxanthene. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound from 9-phenylxanthen-9-ol and thionyl chloride.
Question 1: My yield of this compound is significantly lower than expected. What are the common causes?
Low yields can be attributed to several factors, ranging from reactant quality to reaction conditions and work-up procedures. Here’s a systematic approach to diagnosing the issue:
-
Incomplete Reaction: The conversion of the starting material, 9-phenylxanthen-9-ol, may not have gone to completion.
-
Reasoning: The reaction of an alcohol with thionyl chloride is a nucleophilic substitution.[1][2] Insufficient reaction time or temperature can lead to unreacted starting material.
-
Solution:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. The starting alcohol is significantly more polar than the product.
-
Increase reaction time/temperature: If the reaction has stalled, consider extending the reaction time or gently heating the mixture. Reactions with thionyl chloride are often performed at reflux.[3]
-
-
-
Moisture Contamination: The presence of water in your reactants or solvent can drastically reduce your yield.
-
Reasoning: Thionyl chloride reacts violently with water to produce sulfur dioxide and hydrochloric acid, consuming the reagent and preventing it from reacting with the alcohol.
-
Solution:
-
Use anhydrous solvents: Ensure your solvent (e.g., chloroform, dichloromethane) is thoroughly dried before use.
-
Dry the starting material: Ensure the 9-phenylxanthen-9-ol is free of moisture.
-
Perform the reaction under an inert atmosphere: Using a nitrogen or argon atmosphere will prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Degradation of the Product: this compound can be susceptible to hydrolysis.
-
Reasoning: The product is a tertiary alkyl halide and can be hydrolyzed back to the starting alcohol in the presence of water, especially during the work-up.
-
Solution:
-
Anhydrous work-up: To the extent possible, perform the work-up under anhydrous conditions.
-
Minimize exposure to aqueous solutions: If an aqueous wash is necessary, perform it quickly with cold solutions and immediately dry the organic layer.
-
-
Question 2: My final product is contaminated with the starting material, 9-phenylxanthen-9-ol. How can I remove it?
The presence of the starting alcohol is a common impurity.[4]
-
Reasoning: As mentioned, incomplete reaction or hydrolysis of the product can lead to the presence of 9-phenylxanthen-9-ol in your crude product.
-
Purification Protocol:
-
Acetyl Chloride Treatment: A literature method involves reacting the crude product with acetyl chloride.[4] The unreacted alcohol will be converted to its acetate ester, which has a different polarity and can be more easily separated.
-
Column Chromatography: This is a highly effective method for separating the less polar this compound from the more polar 9-phenylxanthen-9-ol. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is typically effective.
-
Recrystallization: If the amount of impurity is small, recrystallization from a suitable solvent may be sufficient.
-
Question 3: The reaction mixture turned dark brown/black. Is this normal and will it affect my yield?
A change in color to dark brown or black can be indicative of side reactions or decomposition.
-
Reasoning: Thionyl chloride is a highly reactive and corrosive reagent. At elevated temperatures, it can cause charring and decomposition of organic materials, leading to a dark coloration. This will inevitably lead to a lower yield of the desired product.
-
Troubleshooting Steps:
-
Control the temperature: Add the thionyl chloride slowly and at a low temperature (e.g., in an ice bath) to control the initial exotherm. Then, allow the reaction to warm to room temperature or gently heat as needed while monitoring.
-
Use a solvent: Performing the reaction in a suitable solvent like dichloromethane or chloroform can help to dissipate heat and prevent localized overheating.[3]
-
Check the purity of your starting material: Impurities in the 9-phenylxanthen-9-ol could be more susceptible to decomposition under the reaction conditions.
-
Frequently Asked Questions (FAQs)
What is the mechanism of the reaction between 9-phenylxanthen-9-ol and thionyl chloride?
The reaction of an alcohol with thionyl chloride typically proceeds through a nucleophilic substitution pathway. The mechanism can vary depending on the reaction conditions, but a common pathway involves the formation of a chlorosulfite intermediate.[1][2]
-
The alcohol's oxygen atom attacks the sulfur atom of thionyl chloride, displacing a chloride ion.
-
A proton is lost from the oxonium ion, often facilitated by a weak base like pyridine if present, or another alcohol molecule.[5]
-
The resulting chlorosulfite is a good leaving group. The chloride ion then attacks the carbon atom, leading to the formation of the alkyl chloride and the release of sulfur dioxide and hydrochloric acid as gaseous byproducts.[1]
Caption: General mechanism for the reaction of an alcohol with thionyl chloride.
What are the expected spectroscopic data for this compound?
Characterization of the final product is crucial to confirm its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₃ClO | [6][7] |
| Molecular Weight | 292.76 g/mol | |
| Appearance | Solid | |
| Melting Point | 102-106 °C | [4] |
| Solubility | Soluble in chloroform |
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the xanthene and phenyl rings. The exact chemical shifts and coupling patterns will depend on the solvent used.[8][9]
-
¹³C NMR: The carbon NMR will show a number of signals in the aromatic region, as well as a characteristic signal for the quaternary carbon bonded to the chlorine atom.
-
FTIR: The infrared spectrum should show the absence of a broad O-H stretch (from the starting alcohol) and the presence of C-Cl stretching vibrations, in addition to the characteristic aromatic C-H and C=C stretches.
What safety precautions should be taken when working with thionyl chloride?
Thionyl chloride is a hazardous chemical and must be handled with appropriate safety measures.
-
Corrosive: It can cause severe burns to the skin and eyes.
-
Lachrymator: The vapors are irritating to the eyes and respiratory system.
-
Reacts with Water: It reacts violently with water, releasing toxic gases (SO₂ and HCl).
Safety Protocol:
-
Fume Hood: Always handle thionyl chloride in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Anhydrous Conditions: Ensure all glassware is dry and the reaction is protected from moisture.
-
Quenching: Unreacted thionyl chloride should be quenched carefully by slowly adding it to a stirred, cold solution of a weak base (e.g., sodium bicarbonate).
Experimental Protocol: Synthesis of this compound
This is a representative protocol and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
9-phenylxanthen-9-ol[10]
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or chloroform
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Drying tube (e.g., with calcium chloride)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Caption: General workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, dissolve 9-phenylxanthen-9-ol in an appropriate volume of anhydrous dichloromethane.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add an excess (e.g., 1.5-2 equivalents) of thionyl chloride to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Gentle heating or refluxing may be necessary to drive the reaction to completion.[3] Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a suitable organic solvent. If necessary, wash cautiously with a cold, dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by recrystallization or column chromatography.[4]
References
- Gomberg, M., & Cone, L. H. (1909). On triphenylmethyl. Justus Liebigs Annalen der Chemie, 370(1‐2), 142-208.
-
Reactions of Alcohols with Thionyl Chloride. (2019). Chemistry LibreTexts. [Link]
-
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Master Organic Chemistry. [Link]
-
Treatment of allylic alcohol with thionyl chloride: why is the product rearranged? (2017). Chemistry Stack Exchange. [Link]
-
Alcohol to Chloride - Common Conditions. Organic Chemistry Portal. [Link]
-
Reaction of alcohols with thionyl chloride. (2018). YouTube. [Link]
-
9-Chloro-9-phenyl-9H-xanthene. PubChem. [Link]
-
9-CHLORO-9-PHENYL-9H-XANTHENE. Global Substance Registration System. [Link]
- Gaffney, P. R. J., et al. (1991). Some substituted 9-phenylxanthen-9-yl protecting groups. Journal of the Chemical Society, Perkin Transactions 1, 1355-1360.
-
Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]
-
Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry. [Link]
-
Characterizing Small Molecules with NMR. News-Medical.Net. [Link]
-
9-chloroanthracene. Organic Syntheses. [Link]
-
9-Phenylxanthen-9-ol. PubChem. [Link]
-
Synthesis and Characterization of 9-Hydroxyphenalenone Using 2D NMR Techniques. ResearchGate. [Link]
-
9-aminoacridine. Organic Syntheses. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 4. This compound CAS#: 42506-03-6 [amp.chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 9-Chloro-9-phenyl-9H-xanthene | C19H13ClO | CID 170655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. 9-Phenylxanthen-9-ol | C19H14O2 | CID 68997 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pixyl Group Introduction
Welcome to the technical support center for optimizing the introduction of the 9-phenylxanthen-9-yl (pixyl or Px) protecting group. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the pixyl group for the selective protection of alcohols, particularly in the synthesis of complex molecules like nucleosides and carbohydrates. Here, we provide in-depth, field-proven insights to help you navigate common challenges and streamline your experimental workflow.
Understanding the Pixyl Protecting Group
The pixyl group is a bulky, acid-labile protecting group primarily used for primary alcohols.[1] Its chief advantage lies in its increased acid lability compared to more traditional trityl groups like the 4,4'-dimethoxytrityl (DMTr) group. This property is particularly valuable when working with sensitive substrates, such as certain nucleosides, where prolonged exposure to acid during deprotection can lead to undesirable side reactions like depurination.[2][3]
Core Reaction Mechanism
The introduction of the pixyl group typically proceeds via an SN1-type mechanism. Pixyl chloride (Px-Cl), in a suitable solvent, dissociates to form a highly stabilized, resonance-delocalized pixyl carbocation. The xanthene oxygen atom participates in this stabilization. This cation is then trapped by the nucleophilic alcohol to form the desired pixyl ether. A mild, non-nucleophilic base is required to scavenge the HCl generated during the reaction.
Standard Experimental Protocol
This protocol provides a robust starting point for the pixylation of a primary alcohol. Monitoring by Thin Layer Chromatography (TLC) is essential for determining reaction completion.
Materials:
-
Substrate (primary alcohol)
-
Pixyl Chloride (Px-Cl, 1.1 - 1.5 equivalents)
-
Anhydrous Pyridine (as solvent and base) or Anhydrous Dichloromethane (DCM) as solvent with Pyridine (2-3 equivalents) as base.[4]
-
Anhydrous conditions (oven-dried glassware, inert atmosphere e.g., N₂ or Ar)
Procedure:
-
Dissolve the alcohol substrate in anhydrous pyridine under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pixyl chloride in one portion.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor Progress: Check the reaction by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The product spot should be less polar (higher Rf) than the starting alcohol.
-
Workup: Once the starting material is consumed, quench the reaction by adding a small amount of methanol to consume any excess pixyl chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure pixyl ether.
Troubleshooting Guide
This section addresses the most common issues encountered during the introduction of the pixyl group.
Q1: My reaction is very slow or stalls, with significant starting material remaining even after several hours. What's wrong?
A1: This is the most common issue and typically points to insufficient reactivity.
-
Kinetics: The formation of the pixyl cation is the rate-limiting step. Using a more non-polar solvent like Dichloromethane (DCM) or Dichloroethane (DCE) can accelerate this dissociation compared to pure pyridine.[5]
-
Reagent Quality: Pixyl chloride is sensitive to moisture. If it has been stored improperly, it may have hydrolyzed to pixyl alcohol. Use a fresh bottle or verify the quality of your reagent.
-
Temperature: While the reaction is often started at 0°C to control exothermicity, allowing it to proceed at room temperature or even gently warming to 35-40°C can significantly increase the rate.[5]
-
Steric Hindrance: The pixyl group is very bulky. It is highly selective for primary alcohols.[6] Reactions with secondary alcohols are sluggish, and tertiary alcohols are generally unreactive. If your substrate is a sterically hindered primary alcohol, expect longer reaction times and consider increasing the excess of pixyl chloride.
Q2: My TLC shows a new, highly polar spot, and my yield is low after workup.
A2: This new spot is likely 9-phenylxanthen-9-ol (pixyl alcohol), the hydrolysis product of pixyl chloride or the pixyl cation.
-
Moisture Contamination: This is a clear indication that water is present in your reaction. Ensure all glassware is rigorously dried, use anhydrous solvents, and perform the reaction under a dry, inert atmosphere (N₂ or Ar).
-
Solvent/Reagent Purity: Use freshly distilled or sure-seal™ bottles of solvents. Pyridine is notoriously hygroscopic; use a freshly opened bottle or distill it from a suitable drying agent (e.g., CaH₂).
Q3: I see multiple product spots on my TLC, suggesting side reactions. What are they?
A3: Besides pixyl alcohol, other side products can form depending on your substrate.
-
Reaction with Other Nucleophiles: If your substrate contains other nucleophilic functional groups (e.g., amines, thiols), they may compete with the target alcohol. While the pixyl group has a high preference for alcohols, protection of these other groups may be necessary.
-
Elimination: If the alcohol is adjacent to a stereocenter with an abstractable proton, base-mediated elimination could be a minor pathway, though this is less common under the mild basic conditions used.
Q4: My yield is good in the crude reaction mixture, but I lose a lot of product during column chromatography.
A4: This suggests that your product is degrading on the silica gel column.
-
Acid Lability: The pixyl group is sensitive to acid. Standard silica gel can be slightly acidic, which may be enough to cleave a portion of your product.[1]
-
Solution: To mitigate this, you can either use pre-treated, neutral silica gel or neutralize your column and eluent system. A common method is to add a small amount of a non-nucleophilic base, like triethylamine (Et₃N), to the chromatography solvent system (typically 0.1-1% v/v).
Optimization Strategies & Data
To maximize yield and purity, systematic optimization of reaction parameters is key.[5] The choice of solvent and base is critical.
| Parameter | Condition 1 (Standard) | Condition 2 (For Hindered Substrates) | Rationale |
| Solvent | Pyridine | Dichloromethane (DCM) | DCM is less coordinating than pyridine and can promote faster formation of the pixyl cation. |
| Base | Pyridine (as solvent) | Pyridine (2-3 equiv.) or 2,6-Lutidine (1.5 equiv.) | 2,6-Lutidine is a bulkier, less nucleophilic base that can minimize side reactions. |
| Temperature | 0 °C to RT | RT to 40 °C | Increased temperature provides the activation energy needed to overcome steric barriers. |
| Equivalents Px-Cl | 1.1 - 1.2 | 1.5 - 2.0 | A larger excess of the electrophile can drive the reaction to completion for less reactive substrates. |
Frequently Asked Questions (FAQs)
Q: How does the pixyl group's stability compare to DMTr and Trityl groups? A: The pixyl group is significantly more acid-labile than both the DMTr (4,4'-dimethoxytrityl) and the parent Trityl (triphenylmethyl) groups. The approximate order of acid lability is Pixyl > DMTr > Trityl. The pixyl group is about 3 times more readily removed under acidic conditions than the DMTr group, which shortens the substrate's exposure to acid.[1]
Q: What are the best conditions for deprotecting a pixyl ether? A: Mild acidic conditions are used for deprotection. A common method is treatment with a solution of 2-3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like DCM.[2] The reaction is very fast, often completing in minutes, and can be monitored by the appearance of the brightly colored pixyl cation.
Q: Can I use pixyl protection for secondary or tertiary alcohols? A: Due to its significant steric bulk, pixyl chloride is highly selective for primary alcohols.[6] While protection of some unhindered secondary alcohols may be possible with forcing conditions, it is generally not a suitable protecting group for secondary and especially not for tertiary alcohols.
Q: Are there more acid-labile versions of the pixyl group? A: Yes. Analogs like the 2,7-dimethylpixyl (DMPx) group have been developed and are even more acid-labile than the standard pixyl group.[2] These are used for extremely acid-sensitive substrates where even brief exposure to acid during deprotection must be minimized.[3]
References
-
Title: Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Source: Chemical Reviews, ACS Publications URL: [Link]
-
Title: Alternatives to the 4,4 ′-dimethoxytrityl (DMTr) protecting group | Request PDF Source: ResearchGate URL: [Link]
-
Title: DMTr and pixyl protecting groups and their precursors. Source: ResearchGate URL: [Link]
-
Title: Utility of 5'-O-2,7-dimethylpixyl for solid-phase synthesis of oligonucleotides containing acid-sensitive 8-aryl-guanine adducts Source: PubMed, National Library of Medicine URL: [Link]
-
Title: Protection of OH group of alcohol Source: SlideShare URL: [Link]
-
Title: Synthesis process optimization and field trials of insecticide candidate NKY-312 Source: Nature URL: [Link]
-
Title: Reaction Condition Optimization Source: Creative Biolabs URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Utility of 5'-O-2,7-dimethylpixyl for solid-phase synthesis of oligonucleotides containing acid-sensitive 8-aryl-guanine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
Technical Support Center: Prevention and Analysis of 9-Hydroxy-9-Phenylxanthene Impurity
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the formation and prevention of the 9-hydroxy-9-phenylxanthene impurity. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the purity and integrity of your compounds.
I. Frequently Asked Questions (FAQs)
Q1: What is 9-hydroxy-9-phenylxanthene and why is it a concern as an impurity?
A1: 9-hydroxy-9-phenylxanthene is a tertiary alcohol derivative of the xanthene heterocyclic system. It is often an undesired byproduct in organic synthesis, particularly in reactions designed to modify the xanthene core. As an impurity, it can affect the pharmacological activity, toxicity profile, and physicochemical properties of the desired active pharmaceutical ingredient (API).[1][2] Regulatory bodies require strict control over impurities in drug substances, making the prevention and quantification of such byproducts a critical aspect of process development and quality control.[3]
Q2: Under what conditions does 9-hydroxy-9-phenylxanthene typically form?
A2: The most common pathway for the formation of 9-hydroxy-9-phenylxanthene as an impurity is through the nucleophilic addition of a phenyl group to the carbonyl carbon of a xanthone or a similar xanthene derivative. This is frequently observed during Grignard reactions where a phenylmagnesium halide (e.g., phenylmagnesium bromide) is used as a reagent.[4][5][6] The reaction is analogous to the synthesis of triphenylmethanol from benzophenone.[4][5][7]
Q3: Can this impurity form through other mechanisms?
A3: While the Grignard reaction is a primary source, other organometallic reagents containing a phenyl nucleophile, such as phenyllithium, could potentially lead to the formation of this impurity. Additionally, degradation of certain complex xanthene-based molecules under specific conditions (e.g., extreme pH or in the presence of certain catalysts) might be a contributing factor, although this is less commonly reported.
Q4: What are the initial signs that this impurity might be present in my reaction mixture?
A4: The presence of 9-hydroxy-9-phenylxanthene may not be visually apparent during the reaction. However, after workup and initial analysis (e.g., by Thin Layer Chromatography or TLC), you might observe an additional spot. In the synthesis of triphenylmethanol, a common side-product, biphenyl, is often observed as a yellowish impurity.[8] While 9-hydroxy-9-phenylxanthene itself is not colored, its presence alongside other byproducts can lead to a crude product that is difficult to purify. Definitive identification requires more sophisticated analytical techniques like HPLC, GC-MS, or NMR.
II. Troubleshooting Guide: Formation and Prevention
This section provides a detailed, question-and-answer-formatted guide to troubleshoot and prevent the formation of 9-hydroxy-9-phenylxanthene.
Issue 1: My reaction with a xanthone derivative and a phenylating agent is producing a significant amount of a tertiary alcohol byproduct, likely 9-hydroxy-9-phenylxanthene. What is the primary cause?
Answer: The primary cause is likely a Grignard-type reaction where a phenyl nucleophile attacks the carbonyl group of the xanthone starting material. This reaction is highly favorable and can be difficult to control if not properly managed.
Causality Explained: The carbonyl carbon in xanthone is electrophilic. Grignard reagents, such as phenylmagnesium bromide, are potent nucleophiles. The nucleophilic attack on the carbonyl carbon leads to the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the tertiary alcohol, 9-hydroxy-9-phenylxanthene.[6]
Issue 2: How can I modify my reaction conditions to minimize the formation of this impurity?
Answer: Several parameters can be optimized to suppress the formation of 9-hydroxy-9-phenylxanthene. These focus on controlling the reactivity of the Grignard reagent and managing reaction conditions.
Detailed Strategies:
-
Temperature Control: Maintaining a low reaction temperature is crucial. The addition of the xanthone derivative to the Grignard reagent should typically be carried out at a reduced temperature, such as 0 °C or even -78 °C, to minimize side reactions.[9][10] High temperatures can also favor the formation of other byproducts like biphenyl through Wurtz coupling.[8][9]
-
Slow Reagent Addition: The order and rate of addition are critical. It is generally recommended to add a solution of the xanthone derivative slowly to the Grignard reagent.[9] This ensures that the Grignard reagent is in excess, which can help suppress side reactions. A slow, dropwise addition helps to control the exothermicity of the reaction.[10]
-
Use of Additives to Modulate Reactivity:
-
Cerium(III) Chloride (CeCl₃): The use of anhydrous CeCl₃ can be highly effective. In-situ formation of an organocerium reagent, which is less basic but still highly nucleophilic, favors the desired 1,2-addition to the carbonyl group over side reactions like enolization.[9][11]
-
Lanthanum(III) Chloride (LaCl₃·2LiCl): Similar to CeCl₃, this additive can enhance the selectivity of the Grignard addition.[11]
-
Experimental Protocol: Grignard Reaction with CeCl₃ Additive
-
Preparation of Anhydrous CeCl₃: Dry anhydrous CeCl₃ under vacuum at 140-150 °C for 2-4 hours.
-
Reaction Setup: To a stirred suspension of the freshly dried anhydrous CeCl₃ (1.2 equivalents) in anhydrous THF at room temperature under an inert atmosphere (e.g., argon or nitrogen), add the phenylmagnesium bromide solution (1.2 equivalents) dropwise.
-
Organocerium Formation: Stir the resulting mixture for 1-2 hours at room temperature.
-
Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add a solution of the xanthone derivative (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.
-
Warming and Quenching: Allow the reaction to warm to room temperature slowly. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Proceed with a standard aqueous work-up and extraction with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
Issue 3: I suspect other byproducts are also forming. What are they and how can I prevent them?
Answer: Besides the tertiary alcohol, other common byproducts in Grignard reactions include Wurtz coupling products, reduction products, and enolization products (if applicable).
-
Wurtz Coupling Products: These are dimers of the organohalide used to prepare the Grignard reagent (e.g., biphenyl from phenylmagnesium bromide).[8][9] This occurs when the Grignard reagent reacts with unreacted aryl halide.
-
Prevention: Use a slight excess of magnesium and add the aryl halide slowly to the magnesium turnings. Avoid high temperatures during the formation of the Grignard reagent.[9]
-
-
Reduction Products: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol. With phenylmagnesium bromide, this is not a primary concern as it lacks β-hydrogens.
-
Enolization Products: If the ketone has α-protons, the Grignard reagent can act as a base, leading to the formation of an enolate. Xanthone itself does not have α-protons, so this is not a direct issue. However, for substituted xanthone derivatives, this could be a possibility.
Visualization of Reaction Pathways
Caption: Potential reaction pathways leading to the formation of 9-hydroxy-9-phenylxanthene and other byproducts.
III. Analytical Guide: Detection and Quantification
Accurate detection and quantification of 9-hydroxy-9-phenylxanthene are essential for process optimization and quality control.
Q1: What is the best analytical method to detect and quantify this impurity?
A1: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the analysis of xanthene derivatives and their impurities.[12][13][14][15] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying the impurity.[16][17]
Comparison of Analytical Methods
| Method | Advantages | Disadvantages |
| HPLC-UV/DAD | - High resolution and sensitivity- Non-destructive- Well-established for xanthene derivatives[12][13][14] | - May require derivatization for some compounds- Mobile phase selection can be complex |
| LC-MS | - Provides molecular weight information for positive identification- High sensitivity and selectivity[18] | - More expensive instrumentation- Matrix effects can be an issue |
| GC-MS | - Excellent for volatile and thermally stable compounds- Provides structural information through fragmentation patterns[16][17] | - May require derivatization for polar compounds like alcohols- Potential for thermal degradation of the analyte |
Q2: Can you provide a starting point for an HPLC method?
A2: A reversed-phase HPLC method is generally suitable for the separation of xanthene derivatives.
Suggested HPLC Method Parameters:
-
Column: A C18 column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13][15]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water for MS compatibility) and an organic solvent like acetonitrile or methanol.
-
Detector: A UV-Vis or Diode Array Detector (DAD) set at a wavelength where both the main product and the impurity have significant absorbance.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C) to improve peak shape.
Workflow for Analytical Method Development
Caption: A typical workflow for developing an HPLC method for impurity analysis.
Q3: How do I purify my product to remove this impurity?
A3: The choice of purification method depends on the physical properties of your main product and the impurity.
-
Column Chromatography: This is the most common laboratory-scale purification technique. A silica gel stationary phase with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) can effectively separate the more polar tertiary alcohol from less polar products.
-
Recrystallization: If your main product is a solid and has significantly different solubility characteristics from 9-hydroxy-9-phenylxanthene in a particular solvent system, recrystallization can be an effective and scalable purification method.[19]
-
Preparative HPLC: For difficult separations or to obtain a highly pure sample, preparative HPLC can be employed.[20]
IV. References
-
SIELC Technologies. Separation of 9-(9H-Xanthen-9-ylidene)-9H-xanthene on Newcrom R1 HPLC column. [Link]
-
Odinity. (2013). Synthesis of Triphenylmethanol from Benzophenone and Bromobenzene. [Link]
-
Scribd. Grignard Synthesis of Triphenylmethanol From Benzophenone. [Link]
-
Unknown Source. Grignard Reaction: Synthesis of Triphenylmethanol.
-
Reddit. (2019). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products?[Link]
-
PubMed. (1990). Analysis of xanthene dyes by reversed-phase high-performance liquid chromatography on a polymeric column followed by characterization with a diode array detector. [Link]
-
StudyCorgi. (2023). Synthesis of Triphenylmethanol from Grignard Reaction. [Link]
-
TSI Journals. (2015). The-grignard-synthesis-of-triphenylmethanol.pdf. [Link]
-
Sciencemadness.org. (2020). Methods for preventing over addition of Grignard reagent. [Link]
-
Cellulose Chemistry and Technology. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. [Link]
-
ResearchGate. (2016). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?[Link]
-
ResearchGate. (2025). Safety aspects of the process control of Grignard reactions. [Link]
-
ResearchGate. (2025). HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives. [Link]
-
ResearchGate. (2025). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. [Link]
-
Agilent. High Throughput Separation of Xanthines by Rapid Resolution HPLC Application Note. [Link]
-
PubMed Central. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. [Link]
-
Unknown Source. Grignard Reaction.
-
Senieer. Where Do Impurities In Pharmaceutical Analysis Come From?[Link]
-
Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances. [Link]
-
ResearchGate. (2025). The GC MS Observation of Intermediates in a Stepwise Grignard Addition Reaction. [Link]
-
ACS Fall 2025. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. [Link]
-
Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
-
Ivory Research. (2018). Significance of impurities in active pharmaceutical ingredients. [Link]
-
PubMed. (2020). LC-QTOF-MS analysis of xanthone content in different parts of Garcinia mangostana and its influence on cholinesterase inhibition. [Link]
-
Homework.Study.com. What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol?[Link]
-
MDPI. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. [Link]
-
PubMed. (1995). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. [Link]
-
Beyond Benign. Greener Grignard Reaction. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Robertson, D. L. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
ResearchGate. (2016). Attempted Phenylation of Several Organic Solvents by Phenylmagnesium Bromide in the Presence of Cuprous Salts1. [Link]
Sources
- 1. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 2. veeprho.com [veeprho.com]
- 3. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 4. odinity.com [odinity.com]
- 5. studycorgi.com [studycorgi.com]
- 6. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of xanthene dyes by reversed-phase high-performance liquid chromatography on a polymeric column followed by characterization with a diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LC-QTOF-MS analysis of xanthone content in different parts of Garcinia mangostana and its influence on cholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Separation of 9-(9H-Xanthen-9-ylidene)-9H-xanthene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Navigating the Challenges of Pixyl Group Deprotection: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the pixyl (Px) protecting group. The 9-phenylxanthen-9-yl (pixyl) group is a valuable tool for the protection of hydroxyl functions, particularly in nucleoside and oligonucleotide synthesis, due to its acid lability and options for photochemical removal. However, like any powerful tool, its application comes with a unique set of challenges. This guide is designed to provide you with in-depth troubleshooting advice, detailed protocols, and a comprehensive understanding of the underlying chemistry to help you navigate and overcome the hurdles of pixyl deprotection.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the use and removal of the pixyl protecting group.
Q1: What are the main advantages of using a pixyl group over a traditional trityl (Tr) or dimethoxytrityl (DMTr) group?
A1: The primary advantage of the pixyl group lies in its tunable acid lability. Pixyl and its derivatives, such as the 2,7-dimethylpixyl (DMPx) group, can be engineered to be more acid-labile than the commonly used DMTr group. This increased lability allows for deprotection under milder acidic conditions, which is particularly beneficial in oligonucleotide synthesis to minimize the risk of depurination, a major side reaction that can cleave the glycosidic bond between the purine base and the sugar backbone.[1] Additionally, the pixyl group offers the versatility of photochemical deprotection, providing an orthogonal removal strategy that is not available for trityl groups.
Q2: What is the S-pixyl group and how does it differ from the standard pixyl group?
A2: The S-pixyl (9-phenylthioxanthenyl) group is an analog of the pixyl group where the oxygen atom in the xanthene ring is replaced by a sulfur atom. This modification results in a significant bathochromic shift in its UV absorption spectrum. This shift allows for photochemical deprotection at longer wavelengths (e.g., 300-350 nm), which is less damaging to sensitive substrates like nucleosides compared to the shorter wavelengths required for pixyl group cleavage.[2]
Q3: What is depurination and why is it a major concern during pixyl deprotection?
A3: Depurination is the acid-catalyzed hydrolysis of the N-glycosidic bond that connects a purine base (adenine or guanine) to the sugar moiety in a nucleoside or oligonucleotide.[3][4] This results in an abasic site in the DNA or RNA chain, which can lead to chain cleavage during subsequent basic treatments in oligonucleotide synthesis.[1] Because pixyl deprotection is acid-catalyzed, finding the right balance between complete deprotection and minimizing depurination is a critical challenge. The electron-withdrawing nature of the protecting groups on the nucleobases can further destabilize the glycosidic bond, making the choice of deprotection conditions paramount.[1]
Q4: What are scavengers and why are they essential for pixyl deprotection?
A4: During acid-catalyzed deprotection, the pixyl group is cleaved to form a stable 9-phenylxanthyl cation. This carbocation is a reactive electrophile that can re-react with the deprotected hydroxyl group or other nucleophilic sites on the substrate, leading to incomplete deprotection or the formation of byproducts.[5] Scavengers are nucleophilic compounds added to the deprotection mixture to "trap" these carbocations, preventing unwanted side reactions and driving the deprotection to completion.[5][6] Common scavengers for acid-labile protecting groups include trialkylsilanes (e.g., triethylsilane, triisopropylsilane), phenols, and thiols.[7] In the context of pixyl deprotection in oligonucleotide synthesis, pyrrole has been shown to be an effective scavenger.[5]
Troubleshooting Guide: Overcoming Common Hurdles in Pixyl Deprotection
This section provides a systematic approach to diagnosing and resolving common issues encountered during the removal of the pixyl group.
Issue 1: Incomplete Deprotection
Symptoms:
-
Presence of starting material in the reaction mixture as observed by TLC, HPLC, or LC-MS.
-
In mass spectrometry data, a persistent peak corresponding to the mass of the pixyl-protected substrate.
-
In oligonucleotide synthesis, this can lead to truncated sequences.[8]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | For acidic deprotection, ensure the acid is fresh and of the correct concentration. If using a weak acid like dichloroacetic acid (DCA), consider increasing the concentration or switching to a stronger acid like trichloroacetic acid (TCA). However, be mindful that stronger acids increase the risk of depurination.[9] |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress closely by TLC or LC-MS. Extend the reaction time if necessary. Gentle warming can sometimes accelerate the reaction, but this should be done cautiously to avoid side reactions. |
| Ineffective Scavenging | The concentration and choice of scavenger are critical. Ensure an adequate excess of the scavenger is used. For acidic deprotection of pixyl groups, pyrrole is a recommended scavenger.[5] For other trityl-like groups, triisopropylsilane (TIS) is highly effective.[6] |
| Poor Solubility | Ensure the substrate is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative solvent systems. |
| For Photochemical Deprotection: Insufficient Irradiation | Check the wavelength and intensity of your UV lamp. Ensure the reaction vessel is made of a material transparent to the required wavelength (e.g., quartz for shorter wavelengths). Optimize the irradiation time by running small-scale experiments and monitoring the reaction progress.[2] |
Issue 2: Low Yield of the Deprotected Product
Symptoms:
-
Low recovery of the desired product after purification.
-
Presence of multiple spots on TLC or numerous peaks in HPLC, indicating a complex mixture of byproducts.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Side Reactions (e.g., Depurination) | Use the mildest acidic conditions possible for deprotection. Optimize the reaction time to be just long enough for complete deprotection. Consider using a more acid-labile pixyl derivative if available. For sensitive substrates, photochemical deprotection may be a better alternative.[1] |
| Alkylation by the Pixyl Cation | This is a direct consequence of inefficient scavenging. Increase the concentration of the scavenger or choose a more effective one.[5][6] |
| Product Degradation during Work-up or Purification | Ensure that the work-up procedure is performed promptly and at a low temperature if the product is sensitive. Use appropriate purification techniques. For oligonucleotides, purification methods like reversed-phase HPLC (RP-HPLC) or anion-exchange HPLC are common.[10][11][] |
| Adsorption of Product onto Glassware | For precious samples, silanizing glassware can help to minimize losses due to adsorption. |
Issue 3: Formation of Unexpected Byproducts
Symptoms:
-
Appearance of unexpected peaks in LC-MS or HPLC analysis.
-
Difficulty in purifying the desired product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Depurination Products | In oligonucleotide synthesis, depurination will lead to the formation of an abasic site, which can subsequently lead to chain cleavage under basic conditions.[1] This can be detected by mass spectrometry as fragments of the expected oligonucleotide. To mitigate this, use milder deprotection conditions or photochemical methods. |
| Alkylated Byproducts | The pixyl cation can alkylate other nucleophilic functional groups in the molecule. These can often be identified by a mass increase corresponding to the pixyl group minus a proton. The use of effective scavengers is the primary solution.[5][6] |
| Photodegradation of the Substrate | During photochemical deprotection, the substrate itself may be sensitive to the UV irradiation. Use the longest possible wavelength that is effective for deprotection (e.g., 350 nm for some S-pixyl derivatives).[2] Minimize the irradiation time. |
| Byproducts from the Scavenger | The scavenger itself can sometimes lead to byproducts. Ensure that the scavenger is pure and that the work-up procedure effectively removes it and its byproducts. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrate and experimental setup.
Protocol 1: Acidic Deprotection of a 5'-O-Pixyl-Protected Deoxynucleoside
Materials:
-
5'-O-Pixyl-protected deoxynucleoside
-
Dichloromethane (DCM), anhydrous
-
Dichloroacetic acid (DCA)
-
Pyrrole (freshly distilled)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 5'-O-pixyl-protected deoxynucleoside in anhydrous DCM (e.g., 0.1 M solution).
-
Add pyrrole (e.g., 10 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of DCA in DCM (e.g., 3% v/v) dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:methanol mobile phase). The reaction is typically complete within 10-30 minutes.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the deprotected deoxynucleoside.
Protocol 2: Photochemical Deprotection of a 5'-O-S-Pixyl-Protected Alcohol
Materials:
-
5'-O-S-Pixyl-protected alcohol
-
Acetonitrile:water (1:1 v/v)
-
Photochemical reactor equipped with a 300 nm or 350 nm UV lamp and a quartz immersion well.
Procedure:
-
Dissolve the 5'-O-S-pixyl-protected alcohol in a 1:1 mixture of acetonitrile and water. The concentration will depend on the substrate and the reactor volume.
-
Place the solution in the photochemical reactor.
-
Irradiate the solution with a 300 nm or 350 nm UV lamp while stirring. The choice of wavelength may depend on the specific S-pixyl derivative.[2]
-
Monitor the reaction progress by HPLC or LC-MS. Irradiation times can vary from minutes to several hours depending on the substrate and the lamp intensity.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by an appropriate method, such as silica gel chromatography or preparative HPLC.
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key mechanisms and a logical workflow for troubleshooting.
Mechanism of Acid-Catalyzed Pixyl Deprotection
Caption: Acid-catalyzed deprotection of a pixyl-protected alcohol.
Troubleshooting Workflow for Incomplete Pixyl Deprotection
Caption: A logical workflow for troubleshooting incomplete pixyl deprotection.
References
-
Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397–416. [Link]
-
Lindahl, T. (1993). Instability and decay of the primary structure of DNA. Nature, 362(6422), 709–715. [Link]
-
Glen Research. (2009). Depurination of DNA During Oligonucleotide Synthesis. Glen Report, 22.1. [Link]
-
Coleman, M. P., & Boyd, M. K. (2002). S-pixyl Analogues as Photocleavable Protecting Groups for Nucleosides. The Journal of Organic Chemistry, 67(22), 7641–7648. [Link]
-
Wikipedia. (2023). Depurination. In Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of depurination in acidic conditions. Retrieved from [Link]
-
Beigelman, L., Matulic-Adamic, J., Karpeisky, A., Haeberli, P., Sweedler, D., & Usman, N. (1995). Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. Nucleic Acids Research, 23(21), 4434–4442. [Link]
-
University of Texas Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2024161158A1 - Deprotection processes and cation scavengers for use in the same.
-
Day, R. T., Williams, D., Soriano, P., & Sanghvi, Y. S. (2005). Large-scale synthesis of 5'-O-pixyl protected 2'-deoxynucleosides useful for oligonucleotide synthesis. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 1135–1138. [Link]
-
Manoharan, M., & Pfundheller, H. M. (2000). Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. Beilstein Journal of Organic Chemistry, 6, 33. [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. Retrieved from [Link]
-
ResearchGate. (n.d.). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
An, M., Jin, J. H., Jeon, M., Kim, J., & Choi, I. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal, 29(44), e202300887. [Link]
-
ResearchGate. (n.d.). Optimization of the deprotection. Retrieved from [Link]
-
Studer, A., et al. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science, 14(44), 12615–12620. [Link]
-
University of Texas Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Xu, J., & Kool, E. T. (2008). Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. Molecules, 13(6), 1337–1347. [Link]
-
ResearchGate. (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
- Google Patents. (n.d.). US9643958B2 - Deprotection method for protected hydroxyl group.
-
Microsynth. (n.d.). Synthesis of Nucleic Acids - Implications for Molecular Biology. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Procedure for the synthesis and deprotection of Synthetic RNA. Glen Report, 19.2. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Convenient Procedure for the Deprotection of Silylated Nucleosides and Nucleotides Using Triethylamine Trihydrofluoride. Retrieved from [Link]
-
Demchenko, A. V., & Stauch, T. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 1030–1046. [Link]
-
Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397–416. [Link]
-
Organic Chemistry Portal. (n.d.). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. Retrieved from [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. S-pixyl analogues as photocleavable protecting groups for nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Depurination - Wikipedia [en.wikipedia.org]
- 5. WO2024161158A1 - Deprotection processes and cation scavengers for use in the same - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. labcluster.com [labcluster.com]
Technical Support Center: Managing Acid Sensitivity of Pixyl-Protected Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling of pixyl (Px) protected compounds, with a core focus on managing their profound sensitivity to acidic conditions during reaction workup and purification.
Introduction: The Pixyl Protecting Group
The 9-phenylxanthen-9-yl (pixyl, Px) group is an exceptionally acid-labile protecting group for primary alcohols. Its lability stems from the formation of a highly stabilized 9-phenylxanthenyl carbocation upon cleavage. This remarkable sensitivity makes it ideal for orthogonal protection schemes where deprotection is required under exceedingly mild acidic conditions that leave other sensitive groups, such as tert-butyldimethylsilyl (TBDMS) ethers or even some acetals, intact.[1] However, this same property presents significant challenges during routine experimental procedures like aqueous workups and silica gel chromatography.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered in the laboratory when working with pixyl-protected compounds.
Q1: I'm observing significant, unexpected deprotection of my pixyl ether during a standard aqueous workup. What's causing this and how can I prevent it?
A: Probable Cause & Mechanistic Insight
Unexpected cleavage during aqueous workup is the most common issue and is almost always due to inadvertent exposure to acidic conditions, however mild. The pixyl group is so sensitive that even the slight acidity of unbuffered deionized water, dissolved CO₂ from the air, or trace acidic impurities in solvents (like HCl in stabilized chloroform) can be sufficient to catalyze its removal.
Immediate Solutions:
-
Avoid Acidic Washes: Never use an acidic wash (e.g., dilute HCl, NH₄Cl) if you intend to retain the pixyl group.
-
Use a Basic Aqueous Wash: Always perform your aqueous extraction using a mild base. Saturated aqueous sodium bicarbonate (NaHCO₃) is the preferred choice. It will neutralize any trace acids in your reaction mixture or extraction solvent. A 5% solution of sodium carbonate can also be used, but NaHCO₃ is generally safer for a wider range of functional groups.
-
Minimize Contact Time: Perform the extraction swiftly. Do not let the biphasic mixture sit for extended periods, as prolonged exposure increases the chance of hydrolysis, even under basic conditions.
-
Solvent Purity: Ensure your organic solvents are free from acidic impurities. If in doubt, pass the solvent through a short plug of basic alumina before use.
Workflow for Selecting a Workup Procedure
Caption: Decision workflow for pixyl-safe workup.
Q2: My compound is decomposing on the column. How can I perform silica gel chromatography without cleaving the pixyl group?
A: Probable Cause & Mechanistic Insight
Standard silica gel is inherently acidic, with a surface pH typically ranging from 4.5 to 5.5.[2] This acidity is more than sufficient to rapidly cleave pixyl ethers. The stationary silanol groups (Si-OH) on the silica surface act as proton donors, catalyzing the hydrolysis of the protecting group as the compound travels down the column.
Solutions:
-
Neutralize the Silica Gel: This is the most common and effective solution. Pre-treating the silica gel or adding a volatile base to the eluent neutralizes the acidic silanol groups.[3][4]
-
Method: Add 0.5-1% triethylamine (TEA) or pyridine to your entire mobile phase system. Ensure your compound is stable to these bases before proceeding. For a detailed guide, see Protocol 2 .
-
-
Use an Alternative Stationary Phase: If your molecule is sensitive to basic additives like TEA, consider using a different, more inert stationary phase.
-
Minimize Residence Time: Use flash chromatography rather than gravity chromatography to reduce the time your compound is in contact with the stationary phase.
Table 1: Comparison of Stationary Phases for Purifying Pixyl Compounds
| Stationary Phase | Typical pH | Suitability for Pixyl Compounds | Key Considerations |
| Standard Silica Gel | 4.5 - 5.5 | Not Recommended | Will cause rapid deprotection.[2] |
| Neutralized Silica Gel | ~7.0 | Highly Recommended | Eluent is doped with ~1% TEA or pyridine.[5] |
| Neutral Alumina | ~7.0 - 7.5 | Good Alternative | May have different selectivity than silica. |
| Basic Alumina | > 8.5 | Use with Caution | Suitable only if the compound is stable to strong bases. |
| Florisil® | ~8.5 | Good Alternative | Magnesium silicate; can be a good option for certain compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical mechanism for the acid-catalyzed deprotection of a pixyl ether?
A: The deprotection proceeds via a stabilized carbocation intermediate. First, a proton from the acid source protonates the ether oxygen. This makes the alcohol a good leaving group. The C-O bond then cleaves heterolytically to release the free alcohol and the 9-phenylxanthenyl (pixyl) cation. This cation is exceptionally stable due to the extensive delocalization of the positive charge across the xanthene ring system and the attached phenyl group. This high stability is the thermodynamic driving force for the rapid, acid-mediated cleavage.[1]
Acid-Catalyzed Deprotection Mechanism of a Pixyl Ether
Caption: Mechanism of pixyl ether cleavage.
Q2: How does the acid stability of the pixyl group compare to other common trityl-type protecting groups?
A: The pixyl group is significantly more acid-labile than the standard trityl (Trt) group and is comparable to, or even more labile than, the dimethoxytrityl (DMT) group. The methoxy groups in MMT and DMT stabilize the resulting carbocation through resonance, increasing their lability relative to the parent trityl group.[6] The pixyl cation achieves its high stability through the delocalization provided by the fused ring system of the xanthene core.
Table 2: Relative Acid Lability of Common Hydroxyl Protecting Groups
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Pixyl | Px | ~100-200 | 3% Dichloroacetic Acid (DCA) in DCM (seconds) [1] |
| Dimethoxytrityl | DMT | ~100 | 3% Dichloroacetic Acid (DCA) in DCM[6] |
| Monomethoxytrityl | MMT | ~10 | 1-3% Trifluoroacetic Acid (TFA) in DCM |
| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids[6] |
| tert-Butyldimethylsilyl | TBDMS | <<1 | HF-Pyridine; TBAF; Stronger acids (e.g., TFA) |
| Benzyl | Bn | <<1 | Hydrogenolysis (H₂/Pd-C); Strong acids[7] |
Relative rates are approximate and highly dependent on the substrate and specific reaction conditions.
Q3: Can I achieve selective deprotection of a pixyl group if my molecule also contains a Boc group or a t-butyl ester?
A: Yes, this is a primary application of the pixyl group. Its extreme acid sensitivity allows for an "orthogonal" deprotection strategy.[8] Conditions required to cleave the pixyl group (e.g., a short treatment with 1-3% DCA in an aprotic solvent like DCM) are typically too mild to significantly affect more robust acid-labile groups like Boc, t-butyl esters, or acetals, provided the reaction is carefully monitored and quenched promptly. For a detailed procedure, see Protocol 3 .
Experimental Protocols
Protocol 1: Standard Mild Workup for Pixyl-Protected Compounds
-
Quench (if necessary): If the reaction was run under acidic or basic conditions, cool the reaction mixture to 0 °C and neutralize it by slowly adding a suitable quenching agent until the pH is approximately 7-8.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Bicarbonate Wash: Transfer the mixture to a separatory funnel and wash it one to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Brine Wash: Wash the organic layer once with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Check: Before proceeding, spot a small amount of the crude product on a TLC plate and co-spot with a sample exposed to a drop of acid to confirm the protecting group is still intact.
Protocol 2: Preparation and Use of Neutralized Silica Gel for Chromatography
-
Solvent Preparation: Prepare the desired mobile phase (eluent). To this solvent system, add triethylamine (TEA) to a final concentration of 0.5-1% (v/v). For example, to 500 mL of 20% ethyl acetate in hexanes, add 2.5 mL of TEA.
-
Slurry Packing: In a fume hood, prepare a slurry of silica gel in the TEA-containing mobile phase.
-
Column Packing: Pack the column with the slurry as you would for standard flash chromatography.
-
Equilibration: Allow the packed column to equilibrate by flushing it with at least two column volumes of the TEA-containing mobile phase.
-
Sample Loading & Elution: Load your sample (preferably dry-loaded onto a small amount of neutralized silica) and elute the column using the TEA-containing mobile phase.
-
Fraction Analysis: Collect and analyze fractions as usual. The TEA is volatile and will typically be removed with the solvent during concentration under reduced pressure.
Protocol 3: Optimized Selective Deprotection of a Pixyl Ether
-
Preparation: Dissolve the pixyl-protected compound in anhydrous dichloromethane (DCM) at a concentration of approximately 10-20 mg/mL. Cool the solution to 0 °C in an ice bath.
-
Acid Addition: While stirring, add a solution of 3% dichloroacetic acid (DCA) in DCM dropwise.
-
Reaction Monitoring: Immediately begin monitoring the reaction by thin-layer chromatography (TLC) or LC-MS every 30-60 seconds. The deprotection is often complete within 5-10 minutes.
-
Quenching: As soon as the starting material is consumed (as judged by the monitoring method), immediately quench the reaction by adding 2-3 equivalents of a non-nucleophilic base, such as pyridine or triethylamine, directly to the reaction mixture.
-
Workup: Proceed immediately with the Standard Mild Workup as described in Protocol 1 , using a saturated NaHCO₃ wash to ensure all acid is neutralized.
References
- [Reserved for future use]
-
Dyslexic_Kitten. (2025, July 6). Comment on "Advice on neutralising silica gel for column chromatography of sensitive compounds?". Reddit. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved January 3, 2026, from [Link]
-
Nacalai Tesque, Inc. (n.d.). Silica Gel for Column Chromatography. Retrieved January 3, 2026, from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography. Retrieved January 3, 2026, from [Link]
-
Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel?. YouTube. [Link]
-
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]
-
Chowdhary, G. S., et al. (2011). DDQ mediated regiospecific protection of primary alcohol and deprotection under neutral conditions: Application of new p-methoxy benzyl-pixyl ether as reagent of choice for nucleoside protection. Request PDF on ResearchGate. [Link]
- [Reserved for future use]
-
Koskinen, A. M. P., & Rapoport, H. (1989). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Molecules, 15(12), 6512-6526. [Link]
- [Reserved for future use]
- [Reserved for future use]
- [Reserved for future use]
- [Reserved for future use]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved January 3, 2026, from [Link]
- [Reserved for future use]
- [Reserved for future use]
- [Reserved for future use]
- [Reserved for future use]
- [Reserved for future use]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. biosynth.com [biosynth.com]
Technical Support Center: Purification of Crude 9-Chloro-9-phenylxanthene by Recrystallization
This guide provides in-depth troubleshooting and frequently asked questions for the purification of crude 9-chloro-9-phenylxanthene via recrystallization. It is designed for researchers, scientists, and professionals in drug development who may encounter specific challenges during this purification technique.
I. Overview of Recrystallization for this compound
Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. For this compound, an ideal recrystallization solvent would dissolve the compound completely at an elevated temperature but only sparingly at a lower temperature. This allows for the formation of pure crystals upon cooling, while the impurities remain dissolved in the solvent.
A critical consideration in the purification of this compound is its susceptibility to hydrolysis. The tertiary benzylic chloride is reactive and can readily convert to the corresponding alcohol, 9-phenylxanthen-9-ol, in the presence of water. This hydrolysis product is a common impurity that must be addressed during purification.
II. Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Issue 1: Low or No Crystal Formation Upon Cooling
Question: I've dissolved my crude this compound in the hot solvent and allowed it to cool, but no crystals are forming, or the yield is very low. What's going wrong?
Answer: This is one of the most frequent challenges in recrystallization and can stem from several factors.
-
Excess Solvent: The most common reason for poor crystal yield is the use of too much solvent.[1][2] The concentration of this compound in the solution may not be high enough to reach saturation as it cools.
-
Supersaturation: Sometimes, a solution can become supersaturated, meaning the concentration of the solute is higher than its solubility, yet it remains in solution.[2]
-
Solutions:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[2] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution.[2][4] This "seed crystal" will act as a template for other molecules to crystallize upon.
-
Further Cooling: If room temperature cooling is ineffective, try placing the flask in an ice bath to further decrease the solubility of your compound.[1]
-
-
Issue 2: The Product "Oils Out" Instead of Crystallizing
Question: When I cool my solution, an oily layer forms at the bottom of the flask instead of solid crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[3] this compound has a reported melting point of 102-106 °C.[5]
-
High Impurity Level: A significant amount of impurities can depress the melting point of the mixture, making it more prone to oiling out.
-
Solution: Before recrystallization, consider a pre-purification step. If the primary impurity is 9-phenylxanthen-9-ol, a chemical treatment can be effective. Boiling the crude material in chloroform with a small amount of redistilled acetyl chloride can convert the alcohol back to the desired chloride.[5]
-
-
Solution Cooled Too Quickly: Rapid cooling can cause the compound to precipitate out of the supersaturated solution too quickly, not allowing enough time for an ordered crystal lattice to form.[6]
-
Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound, leading to a very high concentration at the saturation point.
-
Solution: Consider using a mixed solvent system. Dissolve the crude product in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
-
Issue 3: Crystals Appear Impure (Colored or Off-Melting Point)
Question: My recrystallized product is colored, or its melting point is broad and lower than the literature value. What should I do?
Answer: A lower, broader melting point is a classic indicator of an impure compound. Colored impurities may also be present.
-
Incomplete Removal of Impurities: A single recrystallization may not be sufficient to remove all impurities, especially if the initial material is very crude.
-
Solution: A second recrystallization is often necessary. Ensure that you are using the minimum amount of hot solvent to dissolve the product, as excess solvent will retain more impurities in the final cooled solution.[1]
-
-
Presence of 9-Phenylxanthen-9-ol: As mentioned, the hydrolysis product is a very common impurity.[5] Its presence will lower and broaden the melting point.
-
Solution: If you suspect hydrolysis, the acetyl chloride treatment described previously is recommended.[5] Alternatively, column chromatography can be used to separate the chloride from the more polar alcohol.
-
-
Solvent Inclusions: If crystals form too quickly, solvent molecules can become trapped within the crystal lattice, leading to an inaccurate melting point.
-
Solution: Ensure slow cooling to allow for the formation of well-ordered crystals.[6] After filtration, wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor without dissolving a significant amount of the product.[1] Thoroughly dry the crystals under vacuum to remove all traces of solvent.
-
Troubleshooting Workflow
Caption: Troubleshooting flowchart for the recrystallization of this compound.
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: The literature suggests that this compound is soluble in chloroform.[7] A common recrystallization procedure involves dissolving the crude product in a solvent like benzene or chloroform and then adding a non-polar solvent like petroleum ether to induce crystallization.[5] It is crucial to perform small-scale solubility tests with your crude material to determine the optimal solvent or solvent pair.
Q2: How can I confirm the identity and purity of my recrystallized this compound?
A2: The most straightforward method is to measure the melting point. Pure this compound has a melting point of 102-106 °C.[5] A sharp melting point within this range is a good indication of purity. For more definitive identification and purity assessment, spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy, as well as mass spectrometry, can be employed.
Q3: My final product seems to have a different crystal habit (e.g., needles vs. plates) than expected. Is this a problem?
A3: Not necessarily. The crystal habit can be influenced by factors such as the solvent used and the rate of cooling. As long as the melting point is sharp and within the correct range, and other analytical data confirm the structure and purity, a different crystal appearance is generally not a cause for concern. Different crystal forms of the same compound are known as polymorphs.
Q4: What safety precautions should I take when working with this compound and the solvents used for recrystallization?
A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The solvents used, such as chloroform and benzene, are hazardous and should be handled with care. Review the Safety Data Sheets (SDS) for all chemicals before beginning your experiment.
IV. Solvent Properties for Recrystallization
| Solvent | Boiling Point (°C) | Properties & Potential Use |
| Chloroform | 61.2 | Good solvent for dissolving this compound. Can be used in a mixed solvent system. |
| Benzene | 80.1 | Historically used for recrystallization of this compound.[5] Note: Benzene is a known carcinogen and its use should be minimized or replaced with a safer alternative if possible. |
| Petroleum Ether | 30-60 (typical) | A non-polar solvent in which this compound is likely less soluble. Useful as an anti-solvent in a mixed solvent system to induce precipitation. |
| Acetyl Chloride | 52 | Not a recrystallization solvent, but used to convert the 9-phenylxanthen-9-ol impurity back to the desired product.[5] |
V. Detailed Experimental Protocol
Chemical Conversion of 9-Phenylxanthen-9-ol Impurity
This protocol is adapted from established chemical literature and is recommended if a significant amount of the hydrolysis byproduct is suspected.[5]
-
Combine 10 g of crude this compound with 50 mL of chloroform in a round-bottom flask equipped with a reflux condenser.
-
Add 1 mL of redistilled acetyl chloride to the mixture.
-
Heat the mixture to a gentle boil. Continue heating until the evolution of HCl gas ceases. This can be monitored by holding a piece of damp pH paper near the top of the condenser (use caution).
-
Allow the solution to cool to room temperature.
-
The product can then be isolated by evaporation of the solvent, followed by the recrystallization protocol below.
Recrystallization using a Mixed Solvent System (Benzene/Petroleum Ether)
This procedure is based on a classic method for purifying this compound.[5]
-
Take the crude this compound (either pre-treated with acetyl chloride or as is) and dissolve it in a minimal amount of hot benzene.
-
Once fully dissolved, slowly add petroleum ether to the hot solution until a faint cloudiness persists.
-
Add a few drops of hot benzene to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature, undisturbed.
-
For maximum yield, cool the flask in an ice bath once it has reached room temperature.
-
Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold petroleum ether.
-
Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a colorless solid.[5]
References
-
University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
PubChem. (n.d.). 9-Chloro-9-phenyl-9H-xanthene. Retrieved from [Link]
-
Swarthmore College. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound CAS#: 42506-03-6 [amp.chemicalbook.com]
- 6. amherst.edu [amherst.edu]
- 7. This compound CAS#: 42506-03-6 [m.chemicalbook.com]
Technical Support Center: Monitoring Pixylation Reactions by TLC
Welcome to our technical support center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical advice and troubleshooting strategies for monitoring the progress of pixylation (PEGylation) reactions using Thin-Layer Chromatography (TLC). As Senior Application Scientists, we have structured this guide in a question-and-answer format to directly address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is TLC a suitable method for monitoring pixylation reactions?
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive analytical technique ideal for monitoring the progress of chemical reactions.[1][2] For pixylation reactions, where a polyethylene glycol (PEG) chain is conjugated to a substrate (e.g., a protein, peptide, or small molecule), TLC allows for the qualitative assessment of the reaction's progression by separating the starting materials from the pixylated product.[3] The significant difference in polarity between the typically less polar starting material and the more polar, larger pixylated product enables effective separation on a TLC plate, providing a clear visual indication of product formation and consumption of the starting material.
Q2: What are the key principles of TLC for monitoring a pixylation reaction?
TLC operates on the principle of differential partitioning of components in a mixture between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or mixture of solvents).[4][5] In the context of a pixylation reaction:
-
Stationary Phase: A polar adsorbent like silica gel is most commonly used.[6]
-
Mobile Phase: A solvent system is chosen to move the components up the plate via capillary action.
-
Separation: The separation is based on polarity. The more polar pixylated product will have a stronger affinity for the polar stationary phase and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[1][4] Conversely, the less polar starting material will travel further, exhibiting a higher Rf value. By observing the disappearance of the starting material spot and the appearance of a new, lower Rf spot, one can monitor the reaction's progress.
The Retention Factor (Rf) is a key parameter calculated as:
Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[1]
An ideal separation will have well-defined spots with Rf values between 0.15 and 0.85.[4][7]
Experimental Workflow & Protocols
Q3: What is the step-by-step procedure for monitoring a pixylation reaction using TLC?
Here is a detailed protocol for setting up and running a TLC experiment to monitor your pixylation reaction.
Materials:
-
TLC plates (e.g., silica gel 60 F254)[3]
-
TLC developing chamber with a lid
-
Capillary spotters or micropipettes[3]
-
Pencil
-
Ruler
-
Reaction mixture aliquots
-
Reference standards (starting material and, if available, purified pixylated product)
-
Appropriate solvent system (mobile phase)
-
Visualization reagents
Protocol:
-
Plate Preparation:
-
Using a pencil and ruler, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[3] Be careful not to scrape off the silica gel.
-
Mark the lanes on the baseline where you will spot your samples. A standard setup includes lanes for the starting material (SM), a co-spot (a mix of SM and the reaction mixture), and the reaction mixture (RM) at different time points (e.g., T0, T1, T2).[8]
-
-
Sample Spotting:
-
Dissolve a small amount of your starting material in a volatile solvent to create a reference solution.
-
Using a capillary spotter, apply a small spot of the starting material solution to the "SM" lane on the baseline. The spot should be 1-2 mm in diameter.[1]
-
For the "Co-spot" lane, first spot the starting material, and then spot the reaction mixture directly on top of it.[8] This helps to confirm the identity of the starting material spot in the reaction mixture.
-
At designated time points, withdraw a small aliquot of your reaction mixture and spot it onto the corresponding "RM" lanes.[9]
-
-
Developing the Plate:
-
Pour the chosen solvent system into the TLC chamber to a depth of about 0.5 cm (the solvent level must be below the baseline on your TLC plate).[1][8]
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which ensures a uniform solvent front.[10]
-
Carefully place the spotted TLC plate into the chamber and replace the lid.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.[11]
-
Allow the plate to air dry completely.
-
-
Visualization:
-
Examine the dried plate under a UV lamp (254 nm).[12] Many organic compounds will appear as dark spots. Circle these spots with a pencil.[13]
-
If the spots are not visible under UV light, or for more robust visualization, use a chemical stain. For pixylated compounds, a Dragendorff or modified Dragendorff reagent can be effective for visualizing polyethylene glycols.[14][15] Other general stains like potassium permanganate or p-anisaldehyde can also be used.[3][16]
-
Staining can be done by briefly dipping the plate into the stain solution or by spraying the plate.[12] Gentle heating with a heat gun is often required to develop the spots.[13][16]
-
The workflow for monitoring a reaction by TLC is illustrated in the diagram below.
Caption: A typical workflow for monitoring a chemical reaction using TLC.
Troubleshooting Guide
Q4: How do I select the right solvent system for my pixylation reaction?
Choosing the right solvent system (mobile phase) is crucial for good separation.[1] The goal is to find a system where the starting material has an Rf of approximately 0.3-0.4, which should provide enough resolution to see the product appear at a lower Rf.[8]
-
Start Simple: A common starting point for many organic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[7] Begin with a 1:1 mixture of Hexane:EtOAc and adjust the ratio based on the results.[7]
-
Adjusting Polarity:
-
If your spots are all at the bottom of the plate (low Rf), the solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of EtOAc).[7][17]
-
If your spots are all at the top of the plate (high Rf), the solvent system is too polar. Decrease the proportion of the polar solvent.[7][17]
-
-
For Highly Polar Compounds: Pixylated products can be very polar. If hexane/EtOAc systems are not effective, you may need to use more polar solvents. Common solvent systems for polar compounds include:
-
Methanol (MeOH) in Dichloromethane (DCM) (e.g., 5-10% MeOH in DCM).[7]
-
For very polar compounds, a mixture of ethyl acetate, butanol, acetic acid, and water (EBAW) in an 80:10:5:5 ratio can be effective.[18]
-
Adding a small amount of acetic or formic acid can help to reduce streaking for acidic compounds, while a small amount of triethylamine or ammonia can help for basic compounds.[1][17]
-
| Polarity of Compound | Recommended Starting Solvent System |
| Non-polar | 5% Ethyl Acetate in Hexane[7][18] |
| Moderately Polar | 10-50% Ethyl Acetate in Hexane[7][18] |
| Polar | 100% Ethyl Acetate or 5-10% Methanol in Dichloromethane[7][18] |
| Very Polar | 10% NH4OH in Methanol/DCM or EBAW (80:10:5:5)[18] |
Q5: My TLC plate shows streaks instead of distinct spots. What's wrong?
Streaking is a common issue in TLC and can be caused by several factors:
-
Sample Overload: The most common cause is applying too much sample to the plate.[1][17][19] Try diluting your sample or applying less to the baseline.
-
Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking.[1] Adding a small amount of a polar modifier to your solvent system, such as methanol, can sometimes resolve this.
-
Acidic or Basic Samples: If your compound is acidic or basic, it may streak. Adding a few drops of a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can often lead to sharper spots.[20][21]
-
Sample Insolubility: If the sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting.
The logical process for troubleshooting common TLC issues is outlined below.
Caption: A troubleshooting decision tree for common TLC problems.
Q6: I can't see any spots on my TLC plate after developing. What should I do?
This can be a frustrating problem, but it is usually solvable:
-
Insufficient Concentration: Your sample may be too dilute to be seen.[17][19] Try concentrating your sample or spotting multiple times in the same location (allowing the solvent to dry between applications).[19]
-
Compound is Not UV-Active: Not all compounds absorb UV light.[17] If you don't see spots under the UV lamp, you must use a chemical stain to visualize them.
-
Incorrect Visualization Method: Ensure you are using a stain that is appropriate for your compound. A general-purpose stain like potassium permanganate is often a good second choice after UV. For pixylated molecules specifically, a Dragendorff reagent is recommended.[14][15]
-
Volatile Compound: If your compound is highly volatile, it may have evaporated from the plate during drying.[17]
-
Reaction Failure: It is also possible that the reaction has not worked, and there is no product to detect. Always run a standard of your starting material to ensure your spotting and visualization techniques are working correctly.
Q7: Can I get quantitative information from my TLC plate?
While TLC is primarily a qualitative technique, it is possible to obtain semi-quantitative or even quantitative data.[22][23] By visually comparing the intensity of the product spot to the starting material spot over time, you can estimate the reaction's progress. For more rigorous analysis, modern techniques involve digital imaging of the TLC plate followed by analysis with software like ImageJ.[24] This allows for the densitometric measurement of spot intensities, which can be correlated to concentration, providing a more quantitative assessment of reaction conversion.[22][24][25] To do this accurately, a calibration curve with known concentrations of the starting material and product should be run on the same plate.[24]
References
-
Thin Layer Chromatography - Chemistry LibreTexts. (2022-08-23). Available from: [Link]
-
Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester. Available from: [Link]
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - RSC Publishing. Available from: [Link]
-
A Toolkit to Quantify Target Compounds in Thin-Layer-Chromatography Experiments | Journal of Chemical Education - ACS Publications. (2018-10-12). Available from: [Link]
-
The Hidden Challenge in Nanomedicine–Detecting PEG Immune Responses . Available from: [Link]
-
Determining a solvent system - Chemistry Teaching Labs - University of York. Available from: [Link]
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method | Request PDF - ResearchGate. Available from: [Link]
-
TLC Visualization Reagents - EPFL. Available from: [Link]
-
Dyeing Reagents for Thin-Layer and Paper Chromatography - The Sarpong Group. Available from: [Link]
-
TLC Staining solutions | Org Prep Daily - WordPress.com. (2006-09-27). Available from: [Link]
-
PEGylation technology: addressing concerns, moving forward . Available from: [Link]
-
How can I use quantitative TLC for reactions, is there any calculation for Quantitative TLC? can you please explain or send any reference papers? | ResearchGate. (2015-01-21). Available from: [Link]
-
Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. Available from: [Link]
-
Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - NIH. (2025-08-20). Available from: [Link]
-
TLC analysis using natural products reagent and polyethylene glycol... - ResearchGate. Available from: [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (2025-06-03). Available from: [Link]
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions . (2023-11-13). Available from: [Link]
-
2.3B: Uses of TLC - Chemistry LibreTexts. (2022-04-18). Available from: [Link]
-
How To: Monitor by TLC - Department of Chemistry : University of Rochester. Available from: [Link]
-
TLC stains . Available from: [Link]
-
Thin layer chromatography - . Available from: [Link]
-
6.2: Thin Layer Chromatography (TLC) - Chemistry LibreTexts. (2020-04-17). Available from: [Link]
-
TLC troubleshooting | - ChemBAM. Available from: [Link]
-
Thin layer chromatography Thin layer chromatography (tlc) is an analytical technique for determining the composition of a mixtur . Available from: [Link]
-
Factors That Affect RF Values In Thin Layer Chromatography - Sciencing. (2022-08-30). Available from: [Link]
-
TLC TROUBLESHOOTING- The most common problems with TLCs - YouTube. (2024-08-09). Available from: [Link]
-
A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry . (2017-05-16). Available from: [Link]
-
Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. Available from: [Link]
-
5.7: Visualizing TLC Plates - Chemistry LibreTexts. (2025-08-21). Available from: [Link]
-
Thin Layer Chromatography - Illustrated in the Context of a Reaction. TLC Pre-Lab . (2024-12-18). Available from: [Link]
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022-04-07). Available from: [Link]
-
Visualizing a TLC plate - YouTube. (2021-08-22). Available from: [Link]
-
METHODS OF VISUALIZATIONS IN TLC - YouTube. (2023-04-13). Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. jk-sci.com [jk-sci.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 7. silicycle.com [silicycle.com]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.uvic.ca [web.uvic.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. sarponggroup.com [sarponggroup.com]
- 15. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 16. TLC stains [reachdevices.com]
- 17. silicycle.com [silicycle.com]
- 18. Chromatography [chem.rochester.edu]
- 19. bitesizebio.com [bitesizebio.com]
- 20. chembam.com [chembam.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming Pixyl Ether Formation with 1H and 13C NMR Analysis
For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a chemical transformation is paramount. The formation of an ether linkage, a common structural motif in pharmaceuticals and functional materials, is a prime example where rigorous spectroscopic analysis is not just best practice, but a necessity. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral data of a representative alcohol and its corresponding pixyl ether, offering a definitive method to confirm successful etherification. The pixyl (9-phenylxanthen-9-yl) group is a valuable protecting group, and understanding its spectral signature is crucial for reaction monitoring and product characterization.
The Decisive Shift: Why NMR is the Gold Standard for Ether Formation
While other techniques like infrared (IR) spectroscopy can suggest the disappearance of an alcohol's O-H stretch, Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed, atom-by-atom picture of the molecular structure, making it the most powerful tool for confirming the formation of the C-O-C ether linkage.[1] By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, we can unequivocally identify the structural changes that occur during the reaction.[2][3]
This guide will focus on the Williamson ether synthesis, a robust and widely used method for preparing ethers, to illustrate the principles of NMR analysis in this context.[4][5][6][7]
Experimental Workflow: From Synthesis to Spectroscopic Confirmation
The overall process involves the synthesis of the pixyl ether from its corresponding alcohol, followed by purification and subsequent analysis by ¹H and ¹³C NMR spectroscopy.
Figure 1. A generalized workflow for the synthesis and NMR-based confirmation of pixyl ether formation.
A Tale of Two Spectra: Comparing 9-phenylxanthen-9-ol and its Methyl Ether
The key to confirming pixyl ether formation lies in the distinct changes observed in the NMR spectra of the starting alcohol (9-phenylxanthen-9-ol) and the ether product (9-methoxy-9-phenylxanthene).
¹H NMR Analysis: The Disappearing Proton and the Emergence of a New Signal
The most telling evidence of a successful etherification in the ¹H NMR spectrum is the disappearance of the alcohol's hydroxyl proton signal and the appearance of a new signal corresponding to the protons of the newly introduced alkyl group.
-
Disappearance of the Hydroxyl Proton: The hydroxyl proton (-OH) of 9-phenylxanthen-9-ol is acidic and its chemical shift can vary, often appearing as a broad singlet. In the product spectrum, this signal will be absent.
-
Appearance of the Methoxy Group Signal: For the methyl ether, a new singlet will appear in the upfield region of the spectrum, typically around 3.4-4.0 ppm, corresponding to the three protons of the methoxy group (-OCH₃).[8][9]
-
Shifts in Aromatic Protons: The chemical shifts of the aromatic protons on the xanthene and phenyl rings may experience minor shifts due to the change in the electronic environment upon ether formation.
¹³C NMR Analysis: Tracking the Carbon Skeleton's Transformation
The ¹³C NMR spectrum provides complementary and equally compelling evidence for the formation of the ether linkage.
-
Shift of the Carbinol Carbon: The carbon atom bonded to the hydroxyl group in the starting alcohol (the carbinol carbon, C9) will experience a significant downfield shift upon etherification. This is due to the electron-withdrawing effect of the ether oxygen. This carbon in ethers typically resonates in the 50-80 ppm range.[8][9][10]
-
Appearance of the Methoxy Carbon: A new signal corresponding to the carbon of the methoxy group will appear in the spectrum, typically in the range of 50-65 ppm.
-
Quaternary Carbon Shift: The quaternary carbon of the pixyl group (C9) will show a distinct chemical shift in the ether compared to the alcohol.
Comparative NMR Data: 9-phenylxanthen-9-ol vs. 9-methoxy-9-phenylxanthene
The following table summarizes the key experimental ¹H NMR data for 9-phenylxanthen-9-ol and the predicted ¹H and ¹³C NMR data for 9-methoxy-9-phenylxanthene. The predicted data provides a reliable reference for what to expect in the product spectrum.
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| 9-phenylxanthen-9-ol | 7.50-7.20 (m, aromatic H), 2.50 (s, 1H, -OH) | Aromatic carbons, ~82.0 (C-OH) |
| 9-methoxy-9-phenylxanthene (Predicted) | 7.60-7.10 (m, aromatic H), 3.55 (s, 3H, -OCH₃) | Aromatic carbons, ~85.0 (C-O) , ~52.0 (-OCH₃) |
Note: The chemical shifts for 9-phenylxanthen-9-ol are based on typical values and the provided experimental spectrum.[11] The chemical shifts for 9-methoxy-9-phenylxanthene are predicted using a standard NMR prediction algorithm and serve as a guide for analysis.
Experimental Protocols
Synthesis of 9-methoxy-9-phenylxanthene (Williamson Ether Synthesis)
Materials:
-
9-phenylxanthen-9-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 9-phenylxanthen-9-ol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 9-methoxy-9-phenylxanthene.
NMR Sample Preparation and Analysis
Materials:
-
Purified 9-methoxy-9-phenylxanthene
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipette
Procedure:
-
Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of CDCl₃.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and integration to confirm the structure of the product, paying close attention to the diagnostic signals highlighted in the comparative analysis section.
Conclusion
The formation of a pixyl ether can be definitively confirmed through a comparative analysis of the ¹H and ¹³C NMR spectra of the starting alcohol and the final product. The key diagnostic signals—the disappearance of the hydroxyl proton, the appearance of the new ether alkyl group signals, and the characteristic shifts of the adjacent carbons—provide an unambiguous signature of a successful etherification reaction. By following the detailed experimental protocols and understanding the principles of NMR spectroscopy outlined in this guide, researchers can confidently characterize their synthesized molecules, ensuring the integrity and reliability of their scientific endeavors.
References
-
nmrshiftdb2 - open NMR database on the web. (n.d.). Retrieved from [Link]
-
NMRShiftDB - PubChem Data Source. (2025, March 14). Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]
-
An NMR Database for Organic and Organometallic Compounds. (2020). Molecules, 25(23), 5693. [Link]
- Williamson Ether Synthesis. (n.d.).
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
- Williamson Ether Synthesis. (n.d.). Utah Tech University.
- UWChemMRF Links. (2013, February 2). Retrieved from a University of Wisconsin-Madison resource page.
-
Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. Retrieved from [Link]
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
-
NMR Database for Faster Structural Data. (n.d.). CAS. Retrieved from [Link]
-
18.9: Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]
-
Interpreting. (n.d.). OpenOChem Learn. Retrieved from [Link]
- 18.8 Spectroscopy of Ethers. (n.d.).
- Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. (2017, March 21).
-
Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. (2020). Journal of Chemical Information and Modeling, 60(10), 4846–4854. [Link]
- Supplementary Information. (n.d.).
-
Nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]
-
In situ study of reaction kinetics using compressed sensing NMR. (2014, October 2). Chemical Science, 5(12), 4936-4940. [Link]
-
NMR Spectroscopy: How to interpret spectra. (2021, January 22). YouTube. Retrieved from [Link]
-
4.14: NMR in Lab- Monitoring Reaction Progress. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]
- Experimental and DFT Studies on the FT‐IR, NMR and UV/Vis Spectra of a Xanthene Derivative: The Case of 9‐benzoyl‐3,4,5,6,7,9‐hexahydro‐1h‐xanthene‐1,8(2h)‐dione. (2020, April 2).
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Retrieved from [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Metabolites, 14(5), 290. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Metabolites, 14(5), 290. [Link]
- PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository.
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports, 12(1), 20288. [Link]
-
Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). Chemical Science, 12(32), 10835–10845. [Link]
- NMR Chemical Shifts. (n.d.).
-
13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules, 23(11), 2841. [Link]
-
1-HYDROXY-2-(3-METHYLBUT-2-ENYL)-9H-XANTHEN-9-ONE - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]
Sources
- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Interpreting | OpenOChem Learn [learn.openochem.org]
- 3. azooptics.com [azooptics.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. 9-PHENYLXANTHEN-9-OL(596-38-3) 1H NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 9-Chloro-9-phenylxanthene Derivatives
For researchers, scientists, and professionals in drug development, the precise structural characterization of novel compounds is paramount. 9-Chloro-9-phenylxanthene and its derivatives are an important class of compounds, often used as intermediates in organic synthesis or as fluorescent probes. Mass spectrometry stands as a cornerstone technique for confirming their molecular weight and elucidating their structure through fragmentation analysis. This guide provides an in-depth comparison of mass spectrometry techniques for these molecules, grounded in experimental principles and practical application.
Choosing the Right Ionization Technique: A Comparative Analysis
The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization source is critical as it dictates the nature of the initially formed ion (e.g., protonated molecule, radical cation) and the extent of initial fragmentation. For this compound derivatives, which are typically moderately non-polar and thermally stable, several techniques can be considered.[1][2]
| Ionization Technique | Principle | Suitability for this compound Derivatives | Advantages | Disadvantages |
| Electron Ionization (EI) | High-energy electrons bombard the molecule in the gas phase, causing electron ejection to form a radical cation (M•+).[3] | High. Ideal for GC-MS coupling and structural elucidation due to predictable and extensive fragmentation. | Produces rich, reproducible fragmentation patterns useful for library matching and detailed structural analysis.[3][4] | The molecular ion may be weak or absent for some derivatives, complicating molecular weight determination.[5] |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes solvent molecules, which then transfer a proton to the analyte in the gas phase, typically forming [M+H]+.[2][6] | Very High. Excellent for LC-MS analysis of these less polar compounds.[2][7] | A "soft" ionization technique that typically produces a strong signal for the intact molecular species, simplifying molecular weight confirmation.[1][6] Tolerant of a wide range of solvents and flow rates.[2][6] | Provides less fragmentation than EI, often requiring tandem MS (MS/MS) for detailed structural information. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions from evaporated droplets. | Moderate. Less suitable for these non-polar compounds unless they possess a site that can be readily protonated or deprotonated.[8] | A very soft ionization method, ideal for polar and labile molecules. Can produce multiply charged ions for high-mass compounds.[8] | Can suffer from ion suppression and is less effective for non-polar analytes in non-polar solvent systems.[8] |
Expert Recommendation: For routine analysis and molecular weight confirmation via LC-MS, APCI is the recommended technique due to its robustness and efficiency in ionizing moderately non-polar compounds.[6][7] For in-depth structural elucidation, particularly when coupled with Gas Chromatography (GC), EI provides invaluable fragmentation data.[3]
Deciphering the Fragmentation Puzzle: Key Pathways for this compound
Understanding how a molecule fragments is key to confirming its structure. Fragmentation is the process where an energetically unstable molecular ion breaks down into smaller, charged fragments and neutral losses.[9] Electron Ionization (EI) provides a clear example of these pathways.
The mass spectrum of this compound (Molecular Weight: 292.76 g/mol [10]) under EI conditions is dominated by cleavages driven by the stability of the resulting ions. The primary fragmentation pathway involves the formation of a highly stable 9-phenylxanthenyl cation.
Key Fragmentation Steps:
-
Formation of the Molecular Ion (M•+): An electron is ejected from the molecule, forming the radical cation at m/z 292.
-
Loss of Chlorine Radical (α-Cleavage): The most favorable initial fragmentation is the homolytic cleavage of the C-Cl bond to release a chlorine radical (•Cl).[9] This is because it results in the formation of the resonance-stabilized 9-phenylxanthenyl cation at m/z 257. This peak is often the base peak in the spectrum.
-
Loss of the Phenyl Group: The 9-phenylxanthenyl cation can further fragment by losing the phenyl group (C6H5) to form the xanthenyl cation at m/z 180.
-
Loss of CO: The xanthenyl cation can subsequently lose a molecule of carbon monoxide, a common fragmentation for such ring systems, leading to a fragment at m/z 152.
Visualizing the Primary Fragmentation Pathway
The following diagram illustrates the core fragmentation sequence for this compound under Electron Ionization.
Caption: Primary EI fragmentation of this compound.
Comparative Data for this compound Derivatives
Substituents on the phenyl ring or the xanthene core will alter the m/z of the molecular ion and key fragments. The following table provides predicted m/z values for hypothetical derivatives, serving as a guide for analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]+ (APCI) | Expected [M-Cl]+ (EI) |
| This compound | C19H13ClO | 292.76 | 293.07 | 257.09 |
| 9-Chloro-9-(4-fluorophenyl)xanthene | C19H12ClFO | 310.75 | 311.06 | 275.08 |
| 9-Chloro-9-(4-methylphenyl)xanthene | C20H15ClO | 306.79 | 307.09 | 271.11 |
| 9-Chloro-9-(4-methoxyphenyl)xanthene | C20H15ClO2 | 322.79 | 323.09 | 287.10 |
Validated Experimental Protocols
To ensure trustworthy and reproducible results, a well-defined experimental protocol is essential. Here are two standard workflows for the analysis of these derivatives.
Protocol 1: LC-MS/MS Analysis using APCI
This method is ideal for the rapid screening and quantification of derivatives in solution.
-
Sample Preparation:
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ion Source: APCI, positive ion mode.
-
Source Parameters: Set the vaporizer temperature to 400 °C, capillary temperature to 275 °C, and discharge current to 5 µA.[6] These settings ensure efficient vaporization and ionization.
-
MS1 Scan: Acquire full scan data from m/z 100-500 to identify the protonated molecule [M+H]+.
-
MS2 Scan (Tandem MS): Perform product ion scans on the [M+H]+ ion. Use a collision energy (e.g., 20-40 eV) to induce fragmentation and confirm the structure by observing characteristic fragment ions.
-
Protocol 2: GC-MS Analysis using EI
This protocol is superior for detailed structural confirmation and isomer differentiation.
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent like dichloromethane to a concentration of 50-100 µg/mL.
-
-
Gas Chromatography (GC):
-
Column: Use a low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet: Use splitless injection at 280 °C to ensure complete vaporization.
-
Temperature Program: Hold at 150 °C for 1 minute, then ramp to 300 °C at 15 °C/min and hold for 5 minutes.
-
-
Mass Spectrometry (MS):
-
Ion Source: EI, with a standard electron energy of 70 eV. This energy level is the industry standard, ensuring that fragmentation patterns are consistent and comparable to established libraries.[11]
-
MS Scan: Acquire data from m/z 50-500.
-
Data Analysis: Identify the molecular ion peak (if present) and compare the fragmentation pattern to the expected pathways and library data for confirmation.
-
Visualizing the Analytical Workflow
This diagram outlines the general process from sample to data interpretation.
Caption: A generalized workflow for MS analysis.
Conclusion
The mass spectrometric analysis of this compound derivatives is a powerful tool for their unambiguous identification. By selecting the appropriate ionization technique—APCI for robust molecular weight determination and EI for detailed structural mapping—researchers can gain high-confidence data. The predictable fragmentation patterns, centered around the formation of the stable 9-phenylxanthenyl cation, provide a reliable fingerprint for this class of molecules. The protocols and comparative data presented in this guide offer a solid foundation for developing and validating analytical methods in research and drug development settings.
References
-
Surprising fragmentation reactions in different xanthene dyes have been investigated by means of photodissociation and collision-induced dissociation in a 9.4 T FT-ICR mass spectrometer. Rapid Communications in Mass Spectrometry. [Link]
-
Abbott, F. M., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. National Institutes of Health. [Link]
-
Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A. [Link]
-
Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Technology Networks. [Link]
-
Atmospheric Pressure Chemical Ionization Source, APCI. Agilent. [Link]
-
Atmospheric-pressure chemical ionization. Wikipedia. [Link]
-
LC-UV-electrospray-MS-MS mass spectrometry analysis of plant constituents inhibiting xanthine oxidase. Pharmaceutical Research. [Link]
-
Poon, G. K., et al. (2009). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry. [Link]
-
LCMS spectrum of xanthene dye 6e. ResearchGate. [Link]
-
Mass Spectrometry fragmentation pattern of synthesized derivatives. ResearchGate. [Link]
-
Electron Ionization Mass Spectrometry of Halogenated Anilines. Bol.com. [Link]
-
9-Chloro-9-phenyl-9H-xanthene. PubChem. [Link]
-
Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu. [Link]
-
Topic 3: Mass Spectrometry (MS). University of Lethbridge. [Link]
-
Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]
-
Mass spectral fragmentation patterns. Fiveable. [Link]
-
Analysis of Artificial Colorants by Ultra-Fast Liquid Chromatography- Mass Spectrometry. Shimadzu. [Link]
-
Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites: Pharmacokinetic and Microbial Metabolism Study of a Colon-Targeted Nanoparticle. MDPI. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
-
LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds and Pentacyclic Triterpenes in Antifungal Extracts of Terminalia brownii (Fresen). MDPI. [Link]
-
9-Phenylanthracene. PubChem. [Link]
Sources
- 1. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 2. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 3. rroij.com [rroij.com]
- 4. fiveable.me [fiveable.me]
- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. holcapek.upce.cz [holcapek.upce.cz]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. 9-氯-9-苯基氧杂蒽 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. cires1.colorado.edu [cires1.colorado.edu]
A Comparative Guide to the Relative Stability of Substituted 9-Phenylxanthen-9-yl Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step chemical synthesis, particularly in the fields of oligonucleotide and peptide chemistry, the judicious selection of protecting groups is paramount to success. The 9-phenylxanthen-9-yl (pixyl or Px) group has emerged as a valuable acid-labile protecting group for hydroxyl functions, offering a finer degree of stability control compared to the more conventional trityl (Tr) and dimethoxytrityl (DMTr) groups. This guide provides a detailed comparison of the relative stability of various substituted 9-phenylxanthen-9-yl protecting groups, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The stability of the pixyl group, and thus the rate of its acid-catalyzed cleavage, is exquisitely sensitive to the electronic and steric nature of substituents on both the xanthene core and the 9-phenyl ring. This tunability allows for the design of protecting groups with a spectrum of acid labilities, enabling their selective removal under specific conditions while other acid-sensitive groups remain intact—a cornerstone of orthogonal protection strategies.
The Mechanism of Deprotection: A Tale of Carbocation Stability
The acid-catalyzed cleavage of a 9-phenylxanthen-9-yl ether proceeds via a unimolecular (SN1) mechanism. The reaction is initiated by protonation of the ether oxygen, followed by the departure of the protected alcohol to form a stabilized 9-phenylxanthen-9-yl carbocation. The stability of this carbocation intermediate is the primary determinant of the cleavage rate.
Substituents that can stabilize this positive charge through inductive or resonance effects will accelerate the rate of cleavage. Conversely, electron-withdrawing groups will destabilize the carbocation, leading to a more robust, acid-stable protecting group.
A Researcher's Guide to the Validation of Product Structure After Deprotection of the Pixyl Group
In the landscape of complex organic synthesis, particularly in nucleoside and carbohydrate chemistry, the choice of protecting groups is paramount. The 9-phenylxanthen-9-yl (pixyl or Px) group has emerged as a valuable tool for the protection of primary hydroxyl functions. Its increased acid lability compared to more traditional groups like the 4,4'-dimethoxytrityl (DMTr) group allows for milder deprotection conditions, which is critical when acid-sensitive functionalities are present elsewhere in the molecule.[1][2] However, the successful removal of any protecting group is only half the battle; rigorous validation of the final product's structure is a non-negotiable step to ensure the integrity of the synthetic route and the purity of the final compound.
This guide provides an in-depth comparison of the analytical techniques used to validate the complete removal of the pixyl group and confirm the structure of the desired product. We will explore the causality behind experimental choices, present self-validating protocols, and compare the validation workflow for the pixyl group against other common hydroxyl protecting groups.
The Pixyl Group: A Brief Overview
The pixyl group is an acid-labile protecting group, structurally similar to the widely used trityl (Tr) and dimethoxytrityl (DMTr) groups.[3] Its key advantage lies in its enhanced rate of acidic cleavage. The pixyl group is approximately three times more susceptible to acid-catalyzed removal than the DMTr group, enabling shorter reaction times or the use of weaker acids like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA).[1][2] This feature is particularly beneficial in automated solid-phase synthesis of oligonucleotides, where repeated acid exposure can lead to degradation of the growing chain.[1]
Deprotection is typically achieved by treatment with a mild acid in a non-polar solvent. The mechanism involves the protonation of the ether oxygen, followed by the departure of the stabilized pixyl cation. The characteristic orange-red color of this cation can serve as a preliminary, albeit qualitative, indicator that the deprotection reaction has initiated, similar to the coloration observed with the DMTr cation.[3][4]
Core Validation Workflow: A Multi-Pronged Approach
No single analytical technique is sufficient to definitively confirm the structure of a deprotected product. A robust validation strategy relies on the convergence of data from multiple orthogonal techniques. The workflow should be designed to answer two critical questions:
-
Is the pixyl group completely gone?
-
Is the target molecule intact and structurally correct?
Caption: A typical workflow for the validation of a pixyl deprotection reaction.
Chromatographic Analysis: The First Line of Inquiry
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for monitoring the progress of the deprotection reaction in real-time.[5][6]
Thin Layer Chromatography (TLC): TLC is a rapid, simple, and cost-effective method for qualitative analysis.[5][7] By spotting the reaction mixture on a TLC plate alongside the pixyl-protected starting material, one can visually track the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the deprotected product (which now has a free hydroxyl group).
-
Why it works: The pixyl group is large and hydrophobic. Its removal exposes a polar hydroxyl group, which significantly decreases the retention factor (Rf) of the molecule on a normal-phase silica plate. The product will run slower (lower Rf) than the starting material.
-
Self-Validation: Run a co-spot (a single spot containing both the starting material and the reaction mixture). Complete separation of the two spots in the reaction lane, with no remaining material at the Rf of the starting material, provides strong evidence for complete conversion.
High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution and quantitative data compared to TLC.[7][8][9] It is the preferred method for determining the purity of the crude product and for purification.
-
Why it works: In reverse-phase HPLC (the most common mode), the non-polar pixyl group causes the starting material to be strongly retained on the non-polar stationary phase (e.g., C18). After deprotection, the resulting more polar product will elute much earlier (shorter retention time).
-
Data Interpretation: A clean chromatogram showing a single major peak at the expected retention time for the product, with the absence of a peak at the retention time of the starting material, indicates a successful and clean reaction. The peak area can be used to calculate the purity of the crude product.
| Technique | Primary Use | Advantages | Disadvantages |
| TLC | Reaction monitoring, qualitative check | Fast, inexpensive, simple setup[5] | Low resolution, not quantitative[5][9] |
| HPLC | Purity analysis, quantification, purification | High resolution, quantitative, automatable[8][9] | More expensive, complex instrumentation[8] |
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is a powerful technique that provides a direct measurement of the molecular weight of the product, confirming the loss of the pixyl group.[10][11]
-
Why it works: The pixyl group has a specific mass (C25H19O = 335.14 g/mol ). Successful deprotection will result in a product with a molecular weight that is precisely 335.14 Da less than the starting material.
-
Experimental Choice (LC-MS vs. HRMS):
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the mass of each peak in the chromatogram to be determined. This is invaluable for identifying minor impurities and confirming that the main HPLC peak corresponds to the correct product mass.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the determination of the elemental formula of the product, providing unequivocal confirmation of its identity and ruling out other possibilities with similar nominal masses.
-
NMR Spectroscopy: The Gold Standard for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the structure of the final product. ¹H NMR is particularly crucial for verifying the removal of the pixyl group.[12][13]
-
Why it works: The pixyl group has a distinct set of aromatic proton signals in the ¹H NMR spectrum, typically found between 7.0 and 7.5 ppm. The proton on the carbon bearing the ether linkage (the H-1' proton in a nucleoside, for example) is also shifted downfield by the anisotropic effect of the aromatic rings.[12]
-
Key Spectroscopic Changes Upon Deprotection:
-
Disappearance of Pixyl Protons: The complex multiplet in the aromatic region corresponding to the 19 protons of the pixyl group will completely disappear.
-
Upfield Shift of Adjacent Protons: The proton(s) on the carbon atom that was attached to the pixyl ether oxygen will experience a significant upfield shift upon deprotection. For example, the H-5' protons of a nucleoside may shift from ~3.4 ppm to ~3.8 ppm.
-
Appearance of a Hydroxyl Proton: A new, exchangeable proton signal corresponding to the free -OH group will appear. Its chemical shift is variable and depends on concentration and solvent, but it can often be observed between 2-6 ppm.[14]
-
| Nucleus | Protected (Pixyl Ether) | Deprotected (Alcohol) | Rationale |
| ¹H | Complex aromatic signals (~7.0-7.5 ppm) | Aromatic signals absent | Complete removal of the Px group. |
| ¹H | Downfield shift of CH-O protons | Upfield shift of CH-OH protons | Removal of the deshielding aromatic rings.[12] |
| ¹H | -OH proton absent | -OH proton appears (variable shift) | Formation of the free hydroxyl group.[14] |
| ¹³C | Characteristic aromatic carbon signals | Aromatic signals absent | Complete removal of the Px group. |
| ¹³C | Downfield shift of C-O carbon | Upfield shift of C-OH carbon | Change in electronic environment. |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the dried, crude deprotected product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Internal Standard: Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.[15][16]
-
Analysis:
-
Integrate the entire spectrum.
-
Confirm the complete absence of signals in the ~7.0-7.5 ppm region attributable to the pixyl group.
-
Identify the signals corresponding to the protons adjacent to the newly formed hydroxyl group and compare their chemical shift to the starting material's spectrum to confirm the expected upfield shift.
-
Compare the obtained spectrum with a reference spectrum of the expected product if available.
-
Comparison with Other Protecting Groups
The validation workflow for pixyl deprotection is conceptually similar to that for other trityl-type protecting groups, but the specific spectral signatures and chromatographic behavior differ.
| Protecting Group | Key ¹H NMR Signature | Relative Acid Lability | Deprotection Monitoring Notes |
| Pixyl (Px) | Complex aromatic signals (19H) | ~3x more labile than DMTr[2] | Disappearance of extensive aromatic region. |
| Trityl (Tr) | Aromatic signals for 15H (~7.2-7.5 ppm) | Base (1)[3] | Cleavage is slow; requires stronger acid or longer times.[3] |
| Dimethoxytrityl (DMTr) | Aromatic signals + two methoxy singlets (~3.8 ppm, 6H)[3] | ~100x more labile than Tr[3] | Disappearance of both aromatic signals and the sharp methoxy singlets provides a clear diagnostic. The orange DMTr cation is a strong chromophore.[4] |
| Monomethoxytrityl (MMT) | Aromatic signals + one methoxy singlet (~3.8 ppm, 3H) | ~10x more labile than Tr[3] | Intermediate lability. The single methoxy group is a useful NMR handle. |
The validation process for silyl ethers (e.g., TBDMS) is different. Deprotection is typically achieved with a fluoride source (e.g., TBAF). Validation would still rely on TLC/HPLC (loss of hydrophobicity), MS (loss of the silyl group mass), and ¹H NMR (disappearance of the characteristic silyl methyl and t-butyl signals and upfield shift of the adjacent protons).
Troubleshooting: When Validation Fails
If analytical data suggests incomplete deprotection, several factors could be at play.
-
Insufficient Acid/Reaction Time: The most common issue. The reaction may need to be run longer or with a slightly higher concentration of acid.[17] Monitor by TLC/LC-MS until no starting material is observed.
-
Scavenger Issues: The liberated pixyl cation is an electrophile and can potentially re-react with nucleophilic sites on the molecule.[18][19] While less of an issue than with trityl groups in peptide synthesis, if side products are observed, the addition of a cation scavenger like triisopropylsilane (TIS) may be necessary.[18]
-
Steric Hindrance: In highly congested molecules, the acid may have difficulty accessing the ether linkage, requiring more forcing conditions.[17]
Caption: A troubleshooting decision tree for incomplete pixyl deprotection.
Conclusion
The validation of product structure after pixyl group deprotection is a critical process that ensures the fidelity of a synthetic sequence. A multi-technique approach, combining the rapid feedback of chromatography (TLC/HPLC), the definitive mass confirmation of MS, and the detailed structural insights from NMR spectroscopy, provides a self-validating system for researchers. By understanding the characteristic changes in chromatographic and spectroscopic data upon pixyl removal, and by comparing these to other common protecting groups, scientists can proceed with confidence in the structural integrity of their hard-won molecules.
References
-
Biotage. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage. [Link]
-
ResearchGate. (n.d.). DMTr and pixyl protecting groups and their precursors. Retrieved from [Link]
-
ResearchGate. (n.d.). Alternatives to the 4,4 ′-dimethoxytrityl (DMTr) protecting group. Retrieved from [Link]
-
PubMed Central. (n.d.). Monitoring proteolytic processing events by quantitative mass spectrometry. Retrieved from [Link]
-
PharmDecks. (n.d.). Chromatography (HPLC, TLC). Retrieved from [Link]
-
Chromatography Forum. (2010, August 23). Advantages of HPLC vs TLC. Retrieved from [Link]
-
Quora. (2022, September 17). What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation? Retrieved from [Link]
-
PubMed Central. (n.d.). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethoxytrityl. Retrieved from [Link]
-
MDPI. (2024). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Molbank, 2024(1), M1770. [Link]
-
Axcend. (2025, April 3). GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use. Retrieved from [Link]
-
Triclinic Labs. (n.d.). Analytical Chromatographic Separation Services (TLC, HPLC, GC). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra to show BOC deprotection on the carbonate unit in the.... Retrieved from [Link]
-
PubMed Central. (2024, August 22). Protocol to perform fragment screening using NMR spectroscopy. Retrieved from [Link]
-
Bio-Synthesis. (2016, August 24). Labeling and Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2018). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
PubMed. (n.d.). NMR Spectroscopy of Hydroxyl Protons in Aqueous Solutions of Peptides and Proteins. Retrieved from [Link]
-
PubMed. (2011, August 5). Development of trityl-based photolabile hydroxyl protecting groups. Retrieved from [Link]
-
PubMed. (2024, August 22). Protocol to perform fragment screening using NMR spectroscopy. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Dimethoxytrityl - Wikipedia [en.wikipedia.org]
- 5. pharmdecks.com [pharmdecks.com]
- 6. Separations Analysis (TLC, HPLC, GC) Services [tricliniclabs.com]
- 7. imgroupofresearchers.com [imgroupofresearchers.com]
- 8. Advantages of HPLC vs TLC - Chromatography Forum [chromforum.org]
- 9. quora.com [quora.com]
- 10. Monitoring proteolytic processing events by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to 9-Chloro-9-phenylxanthene in Solid-Phase Synthesis: A High-Performance Alternative for Modern Peptide Chemistry
For researchers, scientists, and professionals in drug development, the strategic selection of linkers and protecting groups in solid-phase peptide synthesis (SPPS) is paramount to achieving high yields and purity. This guide provides an in-depth evaluation of 9-Chloro-9-phenylxanthene and its derivatives, collectively known as pixyl-based linkers, in the context of modern Fmoc-based SPPS. We will objectively compare its performance with established alternatives, notably trityl-based resins, and provide the experimental rationale and data to inform your synthetic strategies.
The Crucial Role of Linkers in Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, revolutionized the production of peptides by anchoring the C-terminal amino acid to an insoluble resin support.[1] This approach allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing process.[1] The linker, a chemical moiety that connects the growing peptide chain to the solid support, is a critical component of this methodology. An ideal linker must be stable throughout the iterative cycles of N-α-amino group deprotection and amino acid coupling, yet susceptible to cleavage under specific conditions to release the final peptide product.
The choice of linker dictates the C-terminal functionality of the peptide (acid or amide), the conditions for final cleavage, and can significantly impact the overall yield and purity of the synthesis. This guide focuses on linkers designed for the synthesis of peptide amides, a common modification that can enhance the biological activity and stability of peptides.
Unveiling the 9-Phenylxanthenyl (Pixyl) Linker: A Highly Acid-Labile Handle
This compound serves as the precursor to the 9-phenylxanthenyl (pixyl or XAL) group, which can be incorporated into a resin as a highly acid-labile linker for the synthesis of peptide amides. The core advantage of the pixyl linker lies in its exceptional sensitivity to acidic cleavage, which allows for the release of the peptide from the solid support under very mild conditions. This is particularly beneficial for the synthesis of protected peptide fragments, which are valuable building blocks for the convergent synthesis of larger peptides and proteins.
The increased acid lability of the pixyl group compared to other linkers, such as the widely used Wang and Rink amide linkers, is attributed to the stability of the xanthenyl carbocation intermediate formed during cleavage. This stability can be further modulated by the introduction of electron-donating groups, such as methoxy groups, on the phenyl ring at the 9-position.[2][3]
Performance Comparison: 9-Phenylxanthenyl (Pixyl) vs. Trityl-Based Linkers
The most relevant comparison for the pixyl linker is with trityl-based linkers, such as the 2-chlorotrityl chloride (2-CTC) resin, which are also renowned for their high acid lability and utility in producing protected peptide fragments.[4]
Acid Lability and Cleavage Conditions
The primary differentiator between pixyl and trityl-based linkers is their relative acid sensitivity. While both are considered highly acid-labile, the pixyl linker and its methoxy-substituted derivatives can be cleaved under even milder acidic conditions than standard trityl resins.
| Linker/Resin | Typical Cleavage Conditions | Cleavage Time | Remarks |
| 9-Phenylxanthenyl (XAL) | 1% TFA in DCM | 30 min | Can lead to the removal of the Trt protecting group from His.[2] |
| Methoxy-substituted XAL | 1% TFA in DCM | < 5 min | Increased acid lability allows for very rapid cleavage.[2] |
| 2-Chlorotrityl Chloride (2-CTC) | Acetic acid/TFE/DCM, 0.5% TFA in DCM | 30-60 min | Allows for the release of fully protected peptides.[4] |
This enhanced acid lability of the pixyl linker is a double-edged sword. While it allows for extremely mild cleavage conditions, it also necessitates careful consideration of the stability of acid-sensitive side-chain protecting groups. For instance, the conditions required to cleave from a standard XAL resin (1% TFA for 30 minutes) can also partially or fully remove the trityl (Trt) protecting group from the side chain of histidine.[2] In contrast, 2-CTC resins can often be cleaved while retaining the Trt group on histidine, making them a safer choice when this protecting group is present.
Stability to Fmoc Deprotection Conditions
A critical requirement for any linker used in Fmoc-based SPPS is its stability to the basic conditions required for the removal of the Fmoc protecting group, typically 20% piperidine in DMF. Both pixyl- and trityl-based linkers demonstrate excellent stability under these conditions, ensuring that the peptide remains securely anchored to the resin throughout the synthesis. The bulky nature of both the xanthenyl and trityl groups also helps to minimize the formation of diketopiperazines, a common side reaction that can occur during the deprotection of the second amino acid, particularly with proline or glycine at the C-terminus.[5]
Loading and Yield
The loading capacity of a resin, defined as the amount of the first amino acid that can be attached per gram of resin, directly impacts the theoretical maximum yield of the synthesis. Resins functionalized with pixyl-based linkers have been shown to achieve loading capacities comparable to those of trityl resins, typically in the range of 0.5 to 1.0 mmol/g.[2] The overall yield of the synthesized peptide is highly dependent on the sequence and the efficiency of each coupling and deprotection step. However, the use of a highly acid-labile linker like the pixyl linker can contribute to higher yields of the crude product by ensuring efficient cleavage from the resin.
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in the preparation of a pixyl-based resin and its application in SPPS.
Synthesis of 9-Amino-9-phenylxanthene Linker
The synthesis of the core linker molecule, 9-amino-9-phenylxanthene, is a prerequisite for its attachment to the solid support.
Diagram: Synthesis of 9-Amino-9-phenylxanthene
Caption: Synthetic scheme for 9-Amino-9-phenylxanthene.
Protocol:
-
Step 1: Synthesis of 9-Phenylxanthen-9-ol. To a solution of xanthone in anhydrous diethyl ether, add a solution of phenylmagnesium bromide dropwise at 0°C. Stir the reaction mixture at room temperature overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether. Purify the crude product by column chromatography.
-
Step 2: Synthesis of N-(9-Phenylxanthen-9-yl)formamide. Dissolve 9-phenylxanthen-9-ol in a mixture of formic acid and formamide. Heat the reaction mixture at 100°C for several hours. After cooling, pour the mixture into water and collect the precipitate by filtration.
-
Step 3: Synthesis of 9-Amino-9-phenylxanthene. Reflux the N-(9-phenylxanthen-9-yl)formamide in a mixture of ethanol and concentrated hydrochloric acid. After completion of the reaction, neutralize the solution with a base and extract the product with an organic solvent. Purify the final product by recrystallization.
Attachment of the Pixyl Linker to Aminomethylated Resin
Diagram: Attachment of Pixyl Linker to Resin
Caption: General workflow for Fmoc-SPPS on a pixyl-functionalized resin.
Protocol:
-
Resin Swelling: Swell the pixyl-functionalized resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the linker (if pre-loaded) or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid with a coupling reagent such as diisopropylcarbodiimide (DIC) and an additive like 1-hydroxybenzotriazole (HOBt) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Cleavage of the Peptide from the Pixyl Resin
Protocol for Protected Peptide Cleavage:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 1% trifluoroacetic acid (TFA) in DCM.
-
Add the cleavage cocktail to the resin and agitate for 5-30 minutes at room temperature (the optimal time should be determined empirically for the specific pixyl linker and peptide sequence).
-
Filter the resin and collect the filtrate containing the protected peptide.
-
Neutralize the filtrate with a solution of pyridine in methanol and evaporate the solvent to obtain the crude protected peptide.
Protocol for Deprotected Peptide Cleavage:
-
Wash the peptide-resin with DCM and dry it.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Collect the peptide by centrifugation and wash it with cold ether.
Conclusion and Future Perspectives
This compound and its derivatives offer a compelling alternative to traditional linkers in solid-phase peptide synthesis, particularly for the preparation of peptide amides and protected peptide fragments. The exceptional acid lability of the pixyl linker allows for rapid and mild cleavage from the solid support, which can be advantageous for sensitive peptide sequences. However, this high acid sensitivity also necessitates careful consideration of the compatibility with acid-labile side-chain protecting groups.
The choice between a pixyl-based linker and a trityl-based linker will ultimately depend on the specific requirements of the synthesis. For peptides requiring the utmost mildness in cleavage conditions and where the presence of a Trt-protected histidine is not a concern, the pixyl linker is an excellent choice. For syntheses where the retention of the Trityl group on histidine is critical, a 2-chlorotrityl resin may be more appropriate.
As the demand for more complex and modified peptides continues to grow, the development of novel linkers with fine-tuned lability and enhanced performance characteristics will remain a key area of research in the field of peptide chemistry. The 9-phenylxanthenyl scaffold, with its tunable electronic properties, represents a versatile platform for the design of next-generation linkers for solid-phase synthesis.
References
- Bayer, E., & Rapp, W. (1997). New methoxy-substituted 9-phenylxanthen-9-ylamine linkers for the solid phase synthesis of protected peptide amides.
- Han, Y., & Barany, G. (1997). A new methoxy-substituted 9-phenylxanthen-9-ylamine linker for the solid-phase synthesis of peptide amides. Journal of Organic Chemistry, 62(12), 3841-3848.
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Preparation of protected peptide fragments using 2-chlorotrityl chloride resin. Tetrahedron letters, 30(30), 3947-3950.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104-126.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
Sources
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. New methoxy-substituted 9-phenylxanthen-9-ylamine linkers for the solid phase synthesis of protected peptide amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. New methoxy-substituted 9-phenylxanthen-9-ylamine linkers for the solid phase synthesis of protected peptide amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. US8022181B2 - Composition and method for the release of protected peptides from a resin - Google Patents [patents.google.com]
Comparison of 9-Chloro-9-phenylxanthene with 9-phenyl-9-fluorenyl protecting group
While the PhF group's stability is its strength, the Pixyl group's moderate lability is its virtue, particularly its unique sensitivity to light. [5]In complex syntheses, especially on solid supports, having multiple classes of protecting groups that can be removed independently is crucial. [1]The Pixyl group's acid lability is greater than that of other common groups like dimethoxytrityl (DMTr), but its key feature is photocleavability. This allows for "traceless" deprotection without any chemical reagents. [11]This is exploited in light-directed, spatially addressable synthesis of oligonucleotide arrays on chips, where specific regions of the chip can be deprotected by shining light through a photolithographic mask, enabling the next synthetic step only in those illuminated areas. [5]
Experimental Protocols: From Protection to Deprotection
Trustworthiness in synthesis relies on robust and reproducible protocols. The following methods represent validated procedures for the introduction and cleavage of both protecting groups.
This modern protocol utilizes a silver salt to activate the halide, resulting in rapid and high-yield protection, a significant improvement over older methods that could take days. [10]
-
Preparation: To a solution of the amino acid methyl ester hydrochloride (1.0 mmol) in acetonitrile (10 mL), add N-methylmorpholine (NMM) (2.2 mmol, 2.2 equiv).
-
Reaction: Add 9-chloro-9-phenylfluorene (PhFCl) (1.2 mmol, 1.2 equiv). Cool the solution to 0 °C.
-
Activation: Add a solution of silver nitrate (AgNO₃) (1.2 mmol, 1.2 equiv) in acetonitrile (4 mL). A white precipitate of AgCl will form immediately.
-
Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC.
-
Work-up: Filter the reaction mixture through Celite to remove AgCl, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-PhF protected amino acid ester. Typical yields are >90%. [10]
Method A: Hydrogenolysis This method is mild and highly effective for molecules that do not contain other reducible functional groups (e.g., alkynes, Cbz groups). [3]
-
Setup: Dissolve the N-PhF protected compound (1.0 mmol) in methanol or ethyl acetate (15 mL).
-
Catalyst: Add Palladium on carbon (10% w/w, ~20 mol%).
-
Reaction: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Filter the mixture through Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Method B: Strong Acid This method is suitable when hydrogenolysis is not an option. [3]
-
Reaction: Dissolve the N-PhF protected compound (1.0 mmol) in a solution of 30% trifluoroacetic acid (TFA) in dichloromethane (DCM) (10 mL).
-
Quenching: Stir at room temperature for 1-3 hours. After completion, carefully quench the reaction by adding it to a cooled, saturated solution of aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude product.
This protocol is representative for the protection of primary alcohols, such as the 5'-OH of a nucleoside.
-
Setup: Dissolve the primary alcohol (e.g., thymidine) (1.0 mmol) in anhydrous pyridine (10 mL).
-
Reaction: Add 9-chloro-9-phenylxanthene (Pixyl-Cl) (1.2 mmol, 1.2 equiv) in portions at room temperature.
-
Completion: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Purify by flash column chromatography to yield the 5'-O-Pixyl protected alcohol.
Method A: Acid-Catalyzed Deprotection A common method leveraging the group's acid lability.
-
Reaction: Dissolve the O-Pixyl protected compound (1.0 mmol) in 80% aqueous acetic acid (v/v) (10 mL).
-
Completion: Stir at room temperature for 1-4 hours, monitoring cleavage by TLC.
-
Work-up: Concentrate the reaction mixture to dryness under reduced pressure (co-evaporating with toluene to remove residual acetic acid). Purify the residue by chromatography.
Method B: Photochemical Deprotection The key orthogonal cleavage method for the Pixyl group.
-
Setup: Dissolve the O-Pixyl protected compound (0.1 mmol) in a 1:1 mixture of acetonitrile and water (20 mL) in a quartz reaction vessel.
-
Irradiation: Irradiate the solution with a UV lamp at 254 nm or 300 nm at room temperature. Monitor the reaction progress by HPLC or TLC. Reaction times can range from 30 minutes to a few hours.
-
Work-up: Upon completion, remove the solvent under reduced pressure and purify the crude product by chromatography to isolate the deprotected alcohol.
Strategic Synthesis Workflow: A Decision Guide
To synthesize the information into a practical tool, the following workflow can guide the selection process based on the synthetic challenge at hand.
Conclusion
While both the 9-phenyl-9-fluorenyl (PhF) and 9-phenylxanthen-9-yl (Pixyl) groups are valuable tools in the synthetic chemist's toolbox, they are not interchangeable. Their selection is a strategic decision dictated by the specific demands of the synthetic route.
-
Choose PhF for its exceptional steric shielding, making it the gold standard for the N-protection of amino acids where maintaining stereochemical integrity is non-negotiable. Its high acid stability and versatile cleavage options (hydrogenolysis, strong acid) provide significant orthogonal flexibility.
-
Choose Pixyl for its unique photocleavability, an enabling feature for advanced applications like combinatorial chemistry and light-directed synthesis. While its utility for standard solution-phase synthesis is limited by its moderate acid lability, in the right context, its photochemical reactivity is a powerful and indispensable asset.
By understanding the fundamental structural and mechanistic differences between these two groups, researchers can leverage their distinct properties to navigate complex synthetic challenges with greater precision and success.
References
-
Karppanen, E. J., & Koskinen, A. M. P. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Molecules, 15(9), 6512–6547. [Link]
-
MDPI. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Molecules. [Link]
-
Karppanen, E. J., & Koskinen, A. M. P. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Ournals of Ugra State University. [Link]
-
Organic Chemistry Portal. (2006). Functional Group Protection. organic-chemistry.org. [Link]
-
Soley, J., & Taylor, S. D. (2019). Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols. The Journal of Organic Chemistry, 84(24), 16335–16353. [Link]
-
Soley, J., & Taylor, S. D. (2019). A Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides and Thiols. ResearchGate. [Link]
-
Karppanen, E., & Koskinen, A. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Semantic Scholar. [Link]
-
Rao, C. B., Chinnababu, B., & Venkateswarlu, Y. (2009). An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions. The Journal of Organic Chemistry, 74(22), 8856–8858. [Link]
-
Jeong, S. Y., et al. (2016). Novel N,S-Phenacyl Protecting Group and Its Application for Peptide Synthesis. ResearchGate. [Link]
-
Chatterjee, S. K., & Kumar, P. (1998). The Pixyl (Px) Group: A Novel Photocleavable Protecting Group for Primary Alcohols. Tetrahedron Letters, 39(12), 1653-1656. [Link]
-
Rao, C. B., Chinnababu, B., & Venkateswarlu, Y. (2009). An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions. Organic Chemistry Portal. [Link]
-
Wikipedia contributors. (2023). Protecting group. Wikipedia. [Link]
-
Rao, C. B., Chinnababu, B., & Venkateswarlu, Y. (2009). An efficient protocol for alcohol protection under solvent- and catalyst-free conditions. PubMed. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Experimental Procedures. beilstein-journals.org. [Link]
-
Singh, A., & Sharma, L. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. [Link]
-
Soley, J., & Taylor, S. D. (2019). Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols. The Journal of Organic Chemistry. [Link]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. chm.bris.ac.uk. [Link]
-
Fields, G. B. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39. [Link]
-
Azevedo, H. S., & da Silva, R. M. P. (2018). Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials. Journal of Visualized Experiments, (136), 57632. [Link]
-
Myers, A. (n.d.). Protecting Groups. Harvard University. [Link]
-
Chattopadhyaya, J. B., & Reese, C. B. (1980). Some substituted 9-phenylxanthen-9-yl protecting groups. Journal of the Chemical Society, Perkin Transactions 1, 1261-1265. [Link]
-
Alemán, J., & Milelli, A. (2017). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]
-
Yang, H., et al. (2019). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. ChemistryOpen, 8(5), 497–501. [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. library.fiveable.me. [Link]
-
Yang, H., et al. (2019). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Givens, R. S., & Rubina, M. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]
-
Wikipedia contributors. (2023). Photolabile protecting group. Wikipedia. [Link]
-
Halim, R., & Scaiano, J. C. (2012). Recent Advances in Silyl Protection of Alcohols. ResearchGate. [Link]
-
Chad's Prep. (2021, January 22). 12.5 Protecting Groups for Alcohols. YouTube. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. neliti.com. [Link]
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Some substituted 9-phenylxanthen-9-yl protecting groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Functional Group Protection [organic-chemistry.org]
- 8. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 9-Chloro-9-phenylxanthene
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 9-Chloro-9-phenylxanthene (CAS No: 42506-03-6), ensuring the protection of laboratory personnel and the environment. This document moves beyond a simple checklist, offering a causal understanding of the necessary protocols, grounded in authoritative safety standards.
Foundational Understanding: Chemical Identity and Associated Hazards
This compound, also known as Pixyl chloride, is a solid organic compound with the empirical formula C₁₉H₁₃ClO.[1] Its classification as a halogenated organic compound is the primary determinant for its disposal pathway.[2][3][4] Halogenated compounds are often subject to specific disposal regulations due to their potential to form toxic and persistent byproducts upon improper treatment, such as incineration at inadequate temperatures.[5][6]
While a comprehensive hazard profile is not available in all databases, it is prudent to handle this compound with care. Safety data sheets indicate it is a combustible solid and recommend the use of personal protective equipment (PPE), including eye shields and gloves.
Key Chemical Properties:
| Property | Value | Source |
| CAS Number | 42506-03-6 | |
| Molecular Formula | C₁₉H₁₃ClO | [1] |
| Molecular Weight | 292.76 g/mol | [7] |
| Physical Form | Solid | |
| Melting Point | 102-106 °C | |
| Solubility | Soluble in chloroform |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste identification and segregation and culminates in its removal by a certified hazardous waste management service.
The cardinal rule of chemical waste management is proper segregation.[8][9] As a chlorinated organic compound, this compound waste must be collected separately from non-halogenated organic waste.[2][3][4]
Causality: Co-mingling halogenated and non-halogenated waste streams can significantly increase disposal costs and complicate the treatment process.[5] Many disposal facilities use different methods for these two categories of waste; halogenated waste often requires high-temperature incineration to ensure complete destruction and prevent the formation of harmful dioxins.[4][6]
Workflow Diagram: Waste Segregation Decision Process
Caption: Decision workflow for segregating chemical waste.
Proper containment is critical to prevent leaks, spills, and exposure.
-
Container Selection: Use only chemically compatible containers, preferably plastic, with secure, leak-proof screw caps.[9][10][11] The container material should not react with or absorb the chemical waste.[11]
-
Labeling: All waste containers must be clearly labeled as soon as the first drop of waste is added.[5][8] The label should include:
-
Container Management: Keep waste containers closed at all times except when adding waste.[3][10][12] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[11]
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][11]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Segregation within SAA: Store halogenated waste containers separately from incompatible materials such as acids, bases, and oxidizing agents.[11] Use secondary containment (such as a plastic tub) to prevent the spread of potential leaks.[9][13]
-
Volume Limits: Be aware of the volume limits for SAAs, which are typically a maximum of 55 gallons of hazardous waste.[10]
Laboratory chemical waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[10][12] Never dispose of this compound down the drain or in the regular trash.[2][3][12]
Protocol for Waste Pickup:
-
Ensure the waste container is properly closed and labeled.
-
Complete any required waste pickup forms, providing an accurate description of the contents.
-
Contact your institution's EH&S office to schedule a pickup.[10]
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up. For large or highly hazardous spills, evacuate the area and contact your institution's emergency response team.[3]
-
Don PPE: At a minimum, wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[2]
-
Containment and Cleanup:
-
Disposal of Cleanup Debris: Label the container with "Hazardous Waste" and a description of the contents (e.g., "Spill debris containing this compound"). Dispose of it through the hazardous waste program.[5][12]
Advancing Best Practices: Waste Minimization
A core principle of modern laboratory management is the reduction of hazardous waste generation.[10]
-
Source Reduction: Order only the quantity of this compound required for your experiments.[10]
-
Scale Reduction: Where feasible, reduce the scale of experiments to minimize the volume of waste produced.[3][10]
-
Inventory Management: Maintain a current inventory of your chemicals to avoid purchasing duplicates and to track expiration dates.[10]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your groundbreaking research does not come at the cost of personal or ecological well-being.
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
9-Chloro-9-phenyl-9H-xanthene. PubChem, National Institutes of Health. [Link]
-
Halogenated Solvents in Laboratories. Temple University. [Link]
-
Halogenated Solvents. University of Washington Environmental Health & Safety. [Link]
-
9-CHLORO-9-PHENYL-9H-XANTHENE. Global Substance Registration System (GSRS). [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]
-
Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. scienceready.com.au [scienceready.com.au]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. otago.ac.nz [otago.ac.nz]
- 7. 9-Chloro-9-phenyl-9H-xanthene | C19H13ClO | CID 170655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. vumc.org [vumc.org]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Navigating the Safe Handling of 9-Chloro-9-phenylxanthene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 9-Chloro-9-phenylxanthene, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation, Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[1]
Given these hazards, a proactive and cautious approach to handling is essential. The following sections detail the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's known hazards.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[2] Standard safety glasses are insufficient as they do not provide a seal against dust and potential splashes. |
| Hand Protection | Chemically resistant gloves are mandatory. Given that this compound is a chlorinated aromatic hydrocarbon, gloves made of Viton® or nitrile rubber are recommended for their resistance to these types of chemicals.[3][4] Always inspect gloves for any signs of degradation or perforation before use. |
| Respiratory Protection | A NIOSH-approved N95 respirator is the minimum requirement for handling the solid compound to prevent inhalation of dust particles.[2] If there is a risk of exceeding exposure limits or generating aerosols, a full-face respirator with appropriate cartridges should be used. |
| Body Protection | A standard laboratory coat should be worn to protect against skin contact. For procedures with a higher risk of contamination, chemically resistant coveralls are advised. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the procedure.
-
Weighing: When weighing the solid, use a balance inside the fume hood or a ventilated balance enclosure to contain any dust.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly decontaminate the work area. Wipe down all surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
Emergency Procedures: Planning for the Unexpected
Spill Cleanup:
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill. For a small, manageable spill of the solid, proceed with cleanup. For large spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE ensemble as detailed above.
-
Contain and Absorb: For solid spills, gently cover the material with a damp paper towel to prevent dust from becoming airborne.[5] For solutions, use an inert absorbent material like vermiculite or spill pillows to contain the liquid.[5][6]
-
Cleanup: Carefully sweep the contained solid or absorbed liquid into a designated hazardous waste container.[7]
-
Decontaminate: Clean the spill area with soap and water or an appropriate solvent.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Workflow for Spill Cleanup of this compound
Caption: Emergency response workflow for a this compound spill.
Disposal Plan: Responsible Waste Management
As a chlorinated aromatic hydrocarbon, this compound and any materials contaminated with it must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Unused or waste this compound, as well as contaminated consumables (e.g., gloves, weigh boats, paper towels), should be collected in a clearly labeled, sealed, and chemically compatible container designated for "Chlorinated Solid Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for "Chlorinated Liquid Waste." Do not mix with non-halogenated waste streams.
Disposal Procedure:
-
Consult Local Regulations: Always adhere to your institution's and local regulations for hazardous waste disposal.
-
Licensed Disposal Vendor: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable vendor. The primary method of disposal for chlorinated aromatic compounds is typically high-temperature incineration.
Disposal Workflow for this compound Waste
Caption: Procedural flow for the safe disposal of this compound waste.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely about following a set of rules but about fostering a culture of safety and awareness in the laboratory. By understanding the inherent hazards and the rationale behind each safety precaution, you and your team can work with confidence, ensuring both the integrity of your research and the well-being of every individual in the lab.
References
-
CHEMICAL- RESISTANT GLOVES - Guide Gloves . [Link]
-
Chemical Resistant Gloves - CP Lab Safety . [Link]
-
List of Chemical/Solvent Resistant Glove 【AXEL GLOBAL】ASONE . [Link]
-
Spill Kits and Spill Clean Up Procedures - Environmental Health & Safety - Georgia Tech . [Link]
-
OSHA Glove Selection Chart - Environmental Health and Safety . [Link]
-
9-CHLORO-9-PHENYL-9H-XANTHENE - gsrs . [Link]
-
What to consider when Selecting Chemical Gloves - Solmeglas SL . [Link]
-
SPILL CLEANUP QUICK REFERENCE . [Link]
-
9-Chloro-9-phenyl-9H-xanthene | C19H13ClO | CID 170655 - PubChem . [Link]
-
Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product . [Link]
-
Spill procedure: Clean-up guidance The following steps should only be taken by those trained and competent to do so. If you are . [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide - CUNY . [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
